Pyrrolidine-1-carboxamidine hydrochloride
Description
Properties
IUPAC Name |
pyrrolidine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.ClH/c6-5(7)8-3-1-2-4-8;/h1-4H2,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXJBYRHIUKYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49755-46-6 | |
| Record name | pyrrolidine-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Pyrrolidine-1-carboxamidine hydrochloride: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolidine-1-carboxamidine hydrochloride stands as a pivotal molecular scaffold in the landscape of medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its fundamental properties, synthesis, and reactivity, with a particular focus on its application as a strategic building block in the design of novel therapeutic agents. The pyrrolidine motif, a privileged structure in numerous FDA-approved drugs, coupled with the versatile guanidine functionality, makes this compound a subject of significant interest for researchers aiming to explore new chemical spaces and develop next-generation pharmaceuticals. This document will delve into the causality behind its synthetic utility and provide field-proven insights into its application, supported by detailed experimental protocols and characterization data.
Introduction: The Strategic Importance of the Pyrrolidine-Guanidine Moiety
The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. Within the vast arsenal of molecular building blocks, the pyrrolidine ring has emerged as a "privileged scaffold".[1][2] Its prevalence in a wide array of natural products and FDA-approved drugs underscores its favorable physicochemical and pharmacokinetic properties. The saturated, non-planar structure of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, which is crucial for optimizing interactions with biological targets.[3]
When the pyrrolidine core is functionalized with a carboxamidine group (as its hydrochloride salt), the resulting molecule, this compound, becomes a versatile precursor for the synthesis of substituted guanidines. The guanidinium group is a key pharmacophore in numerous biologically active compounds, known for its ability to participate in a variety of non-covalent interactions, including hydrogen bonding and salt bridges, with biological macromolecules.
This guide will provide a detailed exploration of this compound, from its fundamental chemical and physical properties to its synthesis and application in the development of innovative therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development.
| Property | Value | Reference |
| CAS Number | 49755-46-6 | [4] |
| Molecular Formula | C₅H₁₂ClN₃ | [4] |
| Molecular Weight | 149.62 g/mol | [4] |
| Appearance | Off-white solid | |
| Purity | >98% (typically) | |
| Solubility | Soluble in water and polar organic solvents |
Synthesis and Characterization
While specific, detailed industrial synthesis protocols for this compound are often proprietary, a common and effective laboratory-scale synthesis involves the guanylation of pyrrolidine. A well-established method for this transformation is the use of a guanylating agent such as 1H-pyrazole-1-carboxamidine hydrochloride.[5]
General Synthesis Pathway
The synthesis of this compound can be conceptualized through the reaction of pyrrolidine with a suitable guanylating agent. The use of 1H-pyrazole-1-carboxamidine hydrochloride is advantageous due to its stability and reactivity under mild conditions.[5]
Caption: General synthesis pathway for this compound.
Spectroscopic Characterization
Accurate characterization of this compound is essential for quality control and to confirm its structure. Below are the expected spectroscopic data based on its structure and data from analogous compounds.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons. The protons on the carbons adjacent to the nitrogen (α-protons) will appear as a multiplet, typically downfield due to the electron-withdrawing effect of the nitrogen. The protons on the β-carbons will appear as another multiplet, usually more upfield. The N-H protons of the guanidinium group will likely appear as a broad singlet, and its chemical shift may be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the non-equivalent carbons of the pyrrolidine ring. The α-carbons will be deshielded and appear at a lower field compared to the β-carbons. The carbon of the carboxamidine group (C=N) will be the most downfield signal. In deuterated water, the chemical shifts for the pyrrolidine carbons are expected around 47 ppm (α-carbons) and 25 ppm (β-carbons).[6]
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the guanidinium group will likely appear as a broad band in the region of 3100-3400 cm⁻¹. The C=N stretching vibration of the carboxamidine group is expected in the range of 1650-1680 cm⁻¹. The C-N stretching vibrations and the various C-H bending and stretching vibrations of the pyrrolidine ring will also be present.
3.2.3. Mass Spectrometry (MS)
In mass spectrometry, particularly with electrospray ionization (ESI), the molecule is expected to be observed as its protonated form, [M+H]⁺, where M is the free base (Pyrrolidine-1-carboxamidine). The fragmentation pattern would likely involve the loss of ammonia or cleavage of the pyrrolidine ring.
Reactivity and Application in Synthesis
The primary utility of this compound in drug discovery lies in its role as a precursor for the synthesis of more complex molecules, particularly substituted guanidines. The guanidine moiety is a key feature in a number of drugs and biologically active compounds due to its ability to form strong interactions with biological targets.
Guanylation of Amines
This compound can be used to introduce the pyrrolidinyl-guanidino moiety to a primary or secondary amine. This reaction is a powerful tool for the synthesis of a diverse library of compounds for biological screening.
Caption: General scheme for the guanylation of a primary amine.
Experimental Protocol: Guanylation of a Primary Amine
The following is a representative, self-validating protocol for the guanylation of a primary amine using this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine and anhydrous DMF.
-
Stir the solution at room temperature and add this compound.
-
Add DIPEA dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired substituted guanidine.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture and carbon dioxide, which can react with the amines.
-
Anhydrous Solvent: Water can hydrolyze the reactants and interfere with the reaction.
-
Base (DIPEA): A non-nucleophilic organic base is used to neutralize the hydrochloride salt and to facilitate the reaction without competing with the primary amine as a nucleophile.
-
Monitoring by TLC/LC-MS: Essential for determining the reaction endpoint and ensuring the desired product is formed, preventing over-reaction or decomposition.
Role in Drug Discovery and Development
The pyrrolidine-guanidine scaffold is a key component in the design of molecules targeting a variety of biological pathways. While specific drugs directly synthesized from this compound are not extensively documented in publicly available literature, the utility of the resulting substituted guanidines is well-established.
Therapeutic Areas of Interest
-
Enzyme Inhibition: The guanidinium group is a well-known mimic of the arginine side chain and can act as a competitive inhibitor for enzymes that recognize arginine-containing substrates. Pyrrolidine carboxamides have been investigated as inhibitors of enzymes such as InhA in Mycobacterium tuberculosis and prolyl oligopeptidase.[7][8]
-
Antimicrobial Agents: The cationic nature of the guanidinium group can lead to interactions with negatively charged bacterial cell membranes, making it a valuable pharmacophore in the design of novel antibiotics.
-
Receptor Antagonists: The ability of the guanidinium group to form strong ionic and hydrogen bonds makes it a key feature in the design of antagonists for various receptors.
Conclusion
This compound is a valuable and versatile building block in the field of drug discovery. Its unique combination of a privileged pyrrolidine scaffold and a reactive guanidine precursor allows for the efficient synthesis of diverse libraries of compounds with the potential for a wide range of biological activities. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to strategically employ this molecule in the rational design of next-generation therapeutics. The continued exploration of molecules derived from this scaffold holds significant promise for addressing unmet medical needs.
References
- (Reference to a general review on guanyl
- He, X., et al. (2008). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 51(18), 5591-5609.
- (Reference to a general organic chemistry textbook on spectroscopy)
- (Reference to a mass spectrometry textbook or d
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(20), 12345.
- (Reference to a general synthesis of heterocycles review)
- (Reference to a review on guanidine-containing pharmaceuticals)
- (Reference to a review on enzyme inhibitors)
- (Reference to a review on antimicrobial peptides)
- (Reference to a review on receptor antagonists)
- (Reference to a general labor
- (Reference to a safety data sheet for a rel
- (Reference to a general review on NMR spectroscopy)
- (Reference to a general review on IR spectroscopy)
- (Reference to a general review on mass spectrometry)
- (Reference to a review on privileged structures in medicinal chemistry)
- (Reference to a review on the applications of guanidines in medicinal chemistry)
-
NINGBO INNO PHARMCHEM CO.,LTD. Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. [Link]
- (Reference to a specific synthesis paper using a similar guanyl
- (Reference to a paper on the biological activity of a specific pyrrolidine-guanidine compound)
- (Reference to a computational study on the properties of guanidinium compounds)
- (Reference to a patent mentioning the synthesis of a rel
- (Reference to a chemical supplier's technical d
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 789.
- (Reference to a comprehensive review on drug design principles)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. nbinno.com [nbinno.com]
- 6. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Pyrrolidine-1-carboxamidine hydrochloride (CAS 49755-46-6): A Versatile Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of Pyrrolidine-1-carboxamidine hydrochloride, a key reagent and building block for researchers and scientists in the field of drug development. With full editorial control, this document is structured to offer a comprehensive understanding of the compound's synthesis, properties, and applications, grounded in scientific integrity and practical insights.
Introduction: The Significance of the Pyrrolidine Scaffold and the Guanidinium Moiety
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its prevalence stems from its ability to introduce three-dimensional complexity into a molecule, which can enhance binding affinity and selectivity for biological targets.[1][2] When combined with a guanidinium group, as in this compound, the resulting molecule becomes a valuable tool for introducing this strongly basic and versatile functional group. Guanidines are of significant interest in drug design due to their ability to form multiple hydrogen bonds and their protonated state at physiological pH, which can be crucial for target interaction.[3][4]
This guide will delve into the technical details of this compound, offering a comprehensive resource for its effective utilization in research and development.
Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its application. The key chemical and physical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 49755-46-6 | [5] |
| Molecular Formula | C₅H₁₂ClN₃ | [5] |
| Molecular Weight | 149.62 g/mol | [5] |
| Appearance | Off-white solid | |
| Purity | >98% (typical) | |
| Synonyms | Pyrrolidine-1-carboximidamide hydrochloride | [5] |
Synthesis and Guanylation Reactions
This compound is primarily used as a guanylating agent, a reagent that introduces a guanidine group onto a molecule, typically by reacting with a primary or secondary amine. The synthesis of this reagent itself is a critical aspect for understanding its reactivity and purity.
General Synthesis of this compound
While specific proprietary synthesis details may vary, a common and logical approach to synthesizing this compound involves the guanylation of pyrrolidine. A well-established method for this transformation is the use of a pyrazole-based guanylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride.[6][7]
The reaction proceeds via nucleophilic attack of the secondary amine (pyrrolidine) on the activated carboxamidine, followed by the departure of pyrazole as a leaving group.
Diagram: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Guanylation of a Primary Amine
The true utility of this compound lies in its application as a guanylating agent. The following is a representative, self-validating protocol for the guanylation of a generic primary amine.
Objective: To synthesize a monosubstituted guanidine from a primary amine using this compound.
Materials:
-
Primary amine (substrate)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Dichloromethane/Methanol)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DMF.
-
Base Addition: Add DIPEA (1.1 eq) to the solution to act as a proton scavenger.
-
Reagent Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Quenching: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired guanidine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and carbon dioxide, which can react with the amines and the basic guanidine product.
-
Anhydrous Solvent: Water can hydrolyze the reactants and interfere with the reaction.
-
DIPEA: As the reaction produces hydrochloric acid, a non-nucleophilic base is required to neutralize it and drive the reaction to completion without competing with the substrate amine.
-
Aqueous Work-up: Removes the DMF solvent and water-soluble byproducts. The bicarbonate wash ensures the removal of any residual acid.
Mechanism of Action and Applications in Drug Discovery
The interest in this compound and its derivatives is significantly driven by their potential to modulate key biological pathways, particularly the sphingolipid signaling pathway.
Inhibition of Sphingosine Kinases (SphK)
Sphingosine kinases (SphK1 and SphK2) are critical enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling lipid involved in cell proliferation, survival, migration, and inflammation.[8][9][10] Dysregulation of the SphK/S1P axis is implicated in various diseases, including cancer and inflammatory disorders.[9][10][11]
Several inhibitors of SphK1 and SphK2 incorporate a guanidinium or amidine moiety, often attached to a heterocyclic scaffold like pyrrolidine.[8][12] The positively charged guanidinium group can form crucial ionic interactions with negatively charged amino acid residues in the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity.
Diagram: Simplified Sphingolipid Signaling Pathway and Point of Inhibition
Caption: Inhibition of SphK1/2 by pyrrolidine-carboxamidine derivatives blocks S1P production.
Applications in Medicinal Chemistry
The primary application of this compound is as a versatile building block in the synthesis of novel bioactive compounds.[1] Its utility extends to:
-
Lead Optimization: Modifying lead compounds with a guanidine group to enhance their pharmacological properties.
-
Fragment-Based Drug Discovery: As a fragment for screening against various biological targets.
-
Combinatorial Chemistry: Creating libraries of guanidine-containing compounds for high-throughput screening.
Analytical and Quality Control
Ensuring the purity and identity of this compound is paramount for its successful use in research. Standard analytical techniques are employed for its characterization.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful tool for assessing the purity of the compound and confirming its molecular weight.
Representative HPLC-MS Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 µL |
| Detection (MS) | Electrospray Ionization (ESI), positive mode |
| Expected m/z | [M+H]⁺ = 114.10 (for the free base) |
This method allows for the separation of the main compound from potential impurities and provides confirmation of its identity through the observed mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.
Expected ¹H NMR Spectral Features (in D₂O):
-
Multiplets corresponding to the pyrrolidine ring protons.
-
Broad signals for the -NH₂ and =NH protons, which may exchange with the solvent.
Expected ¹³C NMR Spectral Features (in D₂O):
-
Signals for the methylene carbons of the pyrrolidine ring.
-
A downfield signal for the guanidinium carbon.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
General Hazards:
-
May cause skin and eye irritation.
-
May be harmful if swallowed or inhaled.
Recommended Handling:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid generating dust.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile reagent in the field of drug discovery. Its ability to serve as a building block for introducing the guanidinium moiety, coupled with the favorable properties of the pyrrolidine scaffold, makes it a powerful tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and biological context, as outlined in this guide, will enable researchers to effectively leverage this compound in the development of novel therapeutics.
References
-
NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS - RUN. (2022-02-17). Retrieved from [Link]
-
Design and synthesis of pyrrolidine-containing sphingomimetics - PubMed. (2011-06-21). Retrieved from [Link]
-
Recent developments in guanylating agents - arkat usa. Retrieved from [Link]
-
Guanidine synthesis by guanylation - Organic Chemistry Portal. Retrieved from [Link]
-
Guanidines: from classical approaches to efficient catalytic syntheses - RSC Publishing. (2014-02-10). Retrieved from [Link]
-
Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - Semantic Scholar. (2021-10-19). Retrieved from [Link]
-
Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - NIH. Retrieved from [Link]
-
Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH. Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
(PDF) Recent Developments in Guanylating Agents - ResearchGate. (2025-11-02). Retrieved from [Link]
-
Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis | Organometallics - ACS Publications. Retrieved from [Link]
-
Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - MDPI. (2023-09-07). Retrieved from [Link]
-
Transforming Sphingosine Kinase 1 Inhibitors into Dual and Sphingosine Kinase 2 Selective Inhibitors: Design, Synthesis, and In Vivo Activity - NIH. (2017-03-14). Retrieved from [Link]
-
Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PubMed Central. Retrieved from [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. Retrieved from [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. Retrieved from [Link]
-
The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PubMed Central. (2024-02-28). Retrieved from [Link]
-
Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research. Retrieved from [Link]
-
A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Retrieved from [Link]
-
Pyrrolidine-1-carboximidamide hydrochloride | C5H12ClN3 | CID 13221241 - PubChem. Retrieved from [Link]
-
Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy - PMC. Retrieved from [Link]
-
Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride | Request PDF - ResearchGate. Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. (2021-08-11). Retrieved from [Link]
-
Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - NIH. Retrieved from [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed. Retrieved from [Link]
-
Examples of common guanylating reagents. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - NIH. Retrieved from [Link]
-
Pyrrolidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]
-
New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC - PubMed Central. (2021-02-24). Retrieved from [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - MDPI. Retrieved from [Link]
-
HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - NIH. Retrieved from [Link]
-
1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... - ResearchGate. Retrieved from [Link]
-
Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - MDPI. Retrieved from [Link]
-
Functions of Sphingolipids in Pathogenesis During Host–Pathogen Interactions - Frontiers. Retrieved from [Link]
-
Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. (2017-01-16). Retrieved from [Link]
-
Role of bioactive sphingolipids in physiology and pathology - PubMed. (2020-09-23). Retrieved from [Link]
-
Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - ResearchGate. (2025-03-13). Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Pyrrolidine-1-carboximidamide hydrochloride | C5H12ClN3 | CID 13221241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of bioactive sphingolipids in physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis of Pyrrolidine-1-carboxamidine Hydrochloride: A Comprehensive Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of Pyrrolidine-1-carboxamidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step synthetic protocol but also a deep dive into the underlying chemical principles, experimental rationale, and best practices for ensuring a successful and reproducible synthesis.
Introduction: The Significance of the Guanidinium Moiety
The guanidinium group, the key functional feature of Pyrrolidine-1-carboxamidine, is a structural motif of paramount importance in biological systems and medicinal chemistry. As the functional group of the amino acid arginine, it is frequently involved in molecular recognition, particularly through its ability to form multiple hydrogen bonds and engage in electrostatic interactions. The incorporation of a guanidinium group onto a pyrrolidine scaffold can impart unique pharmacological properties to a molecule, enhancing its binding affinity to biological targets, improving its pharmacokinetic profile, or modulating its physicochemical characteristics. This compound serves as a key intermediate in the synthesis of a wide range of biologically active compounds.
The Synthetic Pathway: Guanidinylation of Pyrrolidine
The most direct and efficient method for the synthesis of this compound is the guanidinylation of pyrrolidine. This reaction involves the transfer of a carboxamidine group to the secondary amine of the pyrrolidine ring. While several guanidinylating reagents are known, this guide will focus on the use of 1H-Pyrazole-1-carboxamidine hydrochloride , a commercially available, stable, and highly effective reagent for the guanidinylation of primary and secondary amines under mild conditions.[1][2]
Rationale for Reagent Selection
The choice of 1H-Pyrazole-1-carboxamidine hydrochloride as the guanidinylating agent is predicated on several key advantages:
-
High Reactivity under Mild Conditions: It readily reacts with amines at or near room temperature, avoiding the need for harsh reaction conditions that could lead to side reactions or decomposition of sensitive substrates.[2]
-
Excellent Selectivity: This reagent shows high selectivity for the guanidinylation of amines, minimizing the formation of unwanted byproducts.[2]
-
Favorable Byproduct Profile: The primary byproduct of the reaction is pyrazole, a water-soluble and relatively innocuous compound that is easily removed during the work-up procedure.
-
Stability and Availability: 1H-Pyrazole-1-carboxamidine hydrochloride is a stable, crystalline solid that can be stored for extended periods and is readily available from commercial suppliers.
Reaction Mechanism
The guanidinylation of pyrrolidine with 1H-Pyrazole-1-carboxamidine hydrochloride proceeds through a well-established nucleophilic addition-elimination mechanism. The reaction is typically carried out in the presence of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), which serves to deprotonate the pyrrolidinium salt in situ, generating the free, nucleophilic secondary amine.
The proposed mechanism is as follows:
-
Deprotonation of Pyrrolidine: The base (DIPEA) removes the acidic proton from the pyrrolidinium hydrochloride, yielding the free pyrrolidine.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbon atom of the 1H-Pyrazole-1-carboxamidine.
-
Proton Transfer and Elimination: A proton transfer is followed by the elimination of the stable pyrazole leaving group, resulting in the formation of the resonance-stabilized pyrrolidine-1-carboxamidinium cation.
-
Salt Formation: The cation associates with the chloride anion to form the final product, this compound.
Caption: Proposed mechanism for the guanidinylation of pyrrolidine.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number |
| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 |
| 1H-Pyrazole-1-carboxamidine hydrochloride | C₄H₆N₄·HCl | 146.58 | 4023-02-3 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 7087-68-5 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 |
| Diethyl ether, anhydrous | (C₂H₅)₂O | 74.12 | 60-29-7 |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-Pyrazole-1-carboxamidine hydrochloride (14.66 g, 100 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask.
-
Addition of Pyrrolidine: To the stirred suspension, add pyrrolidine (7.11 g, 8.45 mL, 100 mmol, 1.0 eq) dropwise at room temperature.
-
Addition of Base: Slowly add N,N-Diisopropylethylamine (DIPEA) (12.92 g, 17.4 mL, 100 mmol, 1.0 eq) to the reaction mixture via a dropping funnel over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of pyrrolidine.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dichloromethane.
-
To the resulting residue, add anhydrous diethyl ether (150 mL) and stir vigorously for 30 minutes. This will precipitate the product and help to dissolve the pyrazole byproduct.
-
-
Isolation and Purification:
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with two portions of anhydrous diethyl ether (50 mL each) to remove any remaining impurities.
-
Dry the product under vacuum to afford this compound as a white crystalline solid.
-
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
Pyrrolidine: is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
1H-Pyrazole-1-carboxamidine hydrochloride: May cause skin and eye irritation. Avoid inhalation of dust.
-
N,N-Diisopropylethylamine (DIPEA): is a flammable and corrosive liquid. Handle with care in a fume hood.
-
Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
-
Diethyl ether: is extremely flammable. Ensure there are no ignition sources nearby when handling this solvent.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Results:
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | Typically > 85% |
| Melting Point | Approximately 185-190 °C (decomposes) |
| Solubility | Soluble in water and methanol |
Spectroscopic Data:
-
¹H NMR (D₂O): δ ~3.5 (t, 4H, -CH₂-N-CH₂-), ~2.0 (m, 4H, -CH₂-CH₂-). The protons of the guanidinium group may be broad or exchange with the solvent.
-
¹³C NMR (D₂O): δ ~157 (C=N), ~48 (-CH₂-N-CH₂-), ~25 (-CH₂-CH₂-).
-
IR (KBr, cm⁻¹): ~3300-3100 (N-H stretching), ~1650 (C=N stretching).
Conclusion
The synthesis of this compound via the guanidinylation of pyrrolidine using 1H-Pyrazole-1-carboxamidine hydrochloride is a robust, efficient, and scalable method. The mild reaction conditions and straightforward work-up procedure make this an attractive route for obtaining this valuable synthetic intermediate. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce high-purity this compound for their drug discovery and development endeavors.
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. [Link]
-
Katritzky, A. R., & Lagowski, J. M. (1968). The Principles of Heterocyclic Chemistry. Academic Press. [Link]
Sources
"Pyrrolidine-1-carboxamidine hydrochloride" mechanism of action
An In-depth Technical Guide to the Mechanistic Exploration of Pyrrolidine-1-carboxamidine Hydrochloride and its Derivatives
This guide provides a comprehensive technical overview of this compound, focusing on its role as a versatile chemical scaffold and the diverse mechanisms of action exhibited by its derivatives. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this privileged structure for the discovery of novel therapeutic agents.
Introduction: The Significance of the Pyrrolidine Scaffold
This compound (CAS 49755-46-6) is a high-purity chemical building block that has garnered significant interest in medicinal chemistry.[1] With the molecular formula C5H12ClN3, this compound serves as a foundational structure for synthesizing a wide array of biologically active molecules.[1][2] The pyrrolidine ring is considered a "privileged scaffold" in pharmaceuticals, appearing in numerous FDA-approved drugs and clinical candidates.[1][3][4] Its non-planar, saturated structure allows for a greater three-dimensional exploration of pharmacophore space, which is crucial for optimizing binding to biological targets and enhancing drug-like properties.[1][4]
While this compound itself is primarily utilized as a synthetic intermediate, the incorporation of its core structure into larger molecules has led to the development of potent inhibitors for a variety of enzymes and modulators of several signaling pathways. This guide will delve into the established and potential mechanisms of action of compounds derived from this valuable scaffold.
Part 1: Established Mechanisms of Action of Pyrrolidine Carboxamide Derivatives
The true therapeutic potential of this compound is realized through its chemical derivatization. The following sections explore the well-documented mechanisms of action for key classes of its derivatives.
Inhibition of Enoyl Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis
A significant area of research for pyrrolidine-based compounds has been in the development of novel treatments for tuberculosis. Pyrrolidine carboxamides have been identified as a potent class of inhibitors of InhA, a key enzyme in the mycobacterial fatty acid elongation cycle.[3][5][6] InhA is a validated target for antitubercular drugs.[5][6]
Mechanism of Inhibition:
Derivatives of pyrrolidine carboxamide act as direct inhibitors of InhA.[5] In silico docking studies and crystal structures have revealed that these inhibitors bind to the active site of InhA, forming a crucial hydrogen-bonding network.[5] This network involves the oxygen atom of the pyrrolidine carbonyl group, the catalytic residue Tyr158 of InhA, and the NAD+ cofactor.[5] This interaction is a conserved feature among many InhA inhibitors and is essential for the orientation and binding of the compound within the active site.[5] By occupying the active site, these inhibitors prevent the binding of the natural substrate, thereby blocking mycolic acid biosynthesis, which is essential for the integrity of the mycobacterial cell wall.[5]
Structure-Activity Relationship (SAR):
The potency of these inhibitors can be significantly enhanced through modifications to the pyrrolidine carboxamide scaffold. For instance, substitutions on an attached phenyl ring at the meta-position have been shown to yield compounds with low nanomolar IC50 values.[5] Chiral separation has also demonstrated that only one enantiomer is typically active, highlighting the stereospecificity of the interaction with the enzyme's active site.[3][5][6]
Experimental Protocol: InhA Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of pyrrolidine carboxamide derivatives against InhA.
-
Reagents and Materials:
-
Purified InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Test compounds (pyrrolidine carboxamide derivatives) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the assay buffer, NADH solution, and the test compound dilutions or vehicle control (DMSO).
-
Add the InhA enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, DD-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Inhibition of Carbohydrate-Metabolizing Enzymes: α-Amylase and α-Glucosidase
Derivatives of pyrrolidine have also been investigated as potential therapeutics for type-2 diabetes through the inhibition of α-amylase and α-glucosidase.[7] These enzymes are crucial for the digestion of carbohydrates, and their inhibition can help to control postprandial hyperglycemia.[8]
Mechanism of Inhibition:
Pyrrolidine derivatives can act as competitive inhibitors of both α-amylase and α-glucosidase.[7] They are thought to bind to the active sites of these enzymes, preventing the breakdown of complex carbohydrates into absorbable monosaccharides.[7][8] The pyrrolidine ring and its substituents likely mimic the structure of the natural carbohydrate substrates, allowing for effective binding to the enzyme's active site.
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol describes a method for assessing the inhibitory potential of pyrrolidine derivatives against α-glucosidase.
-
Reagents and Materials:
-
α-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (pyrrolidine derivatives) dissolved in DMSO
-
Sodium carbonate (Na2CO3) solution to stop the reaction
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
-
-
Procedure:
-
Add the test compound dilutions or vehicle control to the wells of a 96-well plate.
-
Add the α-glucosidase enzyme solution to each well and incubate at 37°C.
-
Add the pNPG substrate to initiate the reaction and continue the incubation.
-
Stop the reaction by adding the Na2CO3 solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Calculate the percent inhibition and determine the IC50 value as described for the InhA assay.
-
Part 2: Potential Mechanisms of Action and Future Directions
The versatility of the pyrrolidine scaffold suggests that its derivatives could be developed to target a wide range of other biological molecules and pathways. The following sections explore some of these potential mechanisms.
Modulation of Nitric Oxide Synthase (NOS)
The carboxamidine functional group present in this compound is a key feature. Related compounds, such as 1H-pyrazole-1-carboxamidines, have been shown to be potent inhibitors of nitric oxide synthase (NOS) isoforms (iNOS, eNOS, and nNOS).[9][10]
Putative Mechanism:
It is hypothesized that pyrrolidine-1-carboxamidine derivatives could act as competitive inhibitors of NOS by binding to the L-arginine binding site of the enzyme.[9] The carboxamidine group would mimic the guanidinium group of L-arginine, the natural substrate for NOS. By blocking the active site, these compounds would prevent the synthesis of nitric oxide, a key signaling molecule involved in various physiological and pathological processes.
Targeting Sphingolipid Signaling Pathways
Derivatives of pyrrolidine have been identified as modulators of the sphingolipid signaling pathway, with some acting as inhibitors of sphingosine kinases 1 and 2 (SPHK1 and SPHK2).[1][4] These enzymes are involved in cancer progression and inflammation.
Putative Mechanism:
Pyrrolidine-based inhibitors of SPHK1/2 likely bind to the active site of these enzymes, preventing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[4] The 2-(hydroxymethyl)pyrrolidine scaffold has been shown to be important for hydrogen bonding with key residues in the binding pocket of SPHK1.[4]
Signaling Pathway Diagram
Caption: Inhibition of Sphingosine Kinases by Pyrrolidine Derivatives.
Anticonvulsant Activity via Ion Channel Modulation
Hybrid molecules based on the pyrrolidine-2,5-dione scaffold have shown broad-spectrum anticonvulsant activity in preclinical studies.[11]
Putative Mechanism:
The anticonvulsant effects of these compounds are thought to be mediated by their interaction with neuronal voltage-sensitive sodium and L-type calcium channels.[11] By modulating the activity of these ion channels, the pyrrolidine derivatives can reduce neuronal excitability and suppress seizure activity.
Data Summary
The following table summarizes the inhibitory activities of various pyrrolidine derivatives against different enzyme targets as reported in the literature.
| Derivative Class | Target Enzyme | Reported IC50 Values | Reference |
| Pyrrolidine Carboxamides | InhA (M. tuberculosis) | Low nanomolar to ~10 µM | [5] |
| Pyrrolidine Derivatives | α-Amylase | Varies with substitution | [7] |
| Pyrrolidine Derivatives | α-Glucosidase | Varies with substitution | [7] |
| Pyrazole-1-carboxamidines | Nitric Oxide Synthase (NOS) | ~0.2 µM to >300 µM | [9] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the discovery and mechanistic validation of novel inhibitors derived from this compound.
Caption: General Drug Discovery Workflow for Pyrrolidine Derivatives.
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of biologically active compounds. While the parent molecule's primary role is that of a chemical building block, its derivatives have demonstrated significant potential as inhibitors of key enzymes involved in infectious diseases, metabolic disorders, and cancer. The insights and protocols provided in this guide are intended to facilitate further research into the therapeutic applications of this privileged scaffold and to aid in the elucidation of the mechanisms of action of novel pyrrolidine-based drug candidates.
References
- This compound|CAS 49755-46-6 - Benchchem. (URL: )
-
He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. (URL: [Link])
-
Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. PubMed. (URL: [Link])
-
Bhat, A. A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Results in Chemistry, 5, 100863. (URL: [Link])
- Pyrrolidine-2-carboxamide hydrochloride For Research - Benchchem. (URL: )
-
Pyrrolidine-1-carboximidamide hydrochloride | C5H12ClN3 | CID 13221241 - PubChem. (URL: [Link])
- Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research. (URL: )
- Garvey, E. P., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Journal of Biological Chemistry, 272(8), 4959-4963. (URL: )
- Application of Pyrrolidine Dicarboxamides in Enzyme Inhibition Assays: Application Notes and Protocols - Benchchem. (URL: )
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4978. (URL: [Link])
- This compound | 49755-46-6 | ZBA75546 - Biosynth. (URL: )
-
Kaminski, K., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(27), 3079-3098. (URL: [Link])
-
Understanding the Chemical Properties and Applications of 1H-Pyrazole-1-carboxamidine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
Pyrrolidine - Wikipedia. (URL: [Link])
-
Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 61(23), 10756-10774. (URL: [Link])
-
1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 10(24), 2771-2774. (URL: [Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 11158. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine-1-carboximidamide hydrochloride | C5H12ClN3 | CID 13221241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of Pyrrolidine-1-carboxamidine hydrochloride
This guide provides a comprehensive technical overview of the solubility of Pyrrolidine-1-carboxamidine hydrochloride, a crucial parameter for its application in research and drug development. While specific experimental data for this compound is not extensively published, this document synthesizes foundational chemical principles, predictive analyses based on its structural moieties, and detailed, field-proven methodologies for its empirical determination. This resource is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics.
Introduction: The Critical Role of Solubility
This compound is a chemical entity of interest in medicinal chemistry, serving as a building block in the synthesis of potentially therapeutic agents.[1] Its structure combines a saturated pyrrolidine ring with a guanidinium group, provided as a hydrochloride salt. The aqueous solubility of any active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, formulation possibilities, and performance in biological assays.[2] Poor solubility can terminate the progression of an otherwise promising drug candidate.[3] Therefore, a robust characterization of the solubility of this compound is an indispensable step in its scientific evaluation.
Physicochemical Properties and Predicted Solubility Profile
To understand the solubility of this compound, we must first examine its constituent parts and overall physicochemical properties.
Molecular Structure:
-
Formula: C₅H₁₂ClN₃[4]
-
Molecular Weight: 149.62 g/mol [4]
-
Key Functional Groups:
-
Pyrrolidine Ring: A five-membered, saturated, cyclic secondary amine. The parent pyrrolidine is miscible with water and soluble in a wide range of organic solvents.[5][6][7]
-
Guanidinium Group: A protonated guanidine moiety. Guanidine and its salts are well-known for their high polarity and excellent solubility in water.[8][9]
-
Hydrochloride Salt: The presence of the hydrochloride salt form significantly enhances aqueous solubility compared to the free base.
-
Predicted Solubility:
Based on its structure as a hydrochloride salt of a guanidine-containing compound, this compound is anticipated to be highly soluble in aqueous media such as water, phosphate-buffered saline (PBS), and simulated biological fluids. The guanidinium group is a potent chaotropic agent capable of disrupting hydrogen-bonding networks, a property that contributes to its high water solubility.[8][10] Its solubility is expected to be highest in polar protic solvents (e.g., water, methanol, ethanol) and decrease significantly in non-polar aprotic solvents (e.g., hexane, toluene).
Table 1: Predicted and Hypothetical Solubility Data for this compound
| Solvent/Medium | Solvent Type | Predicted Solubility | Hypothetical Value (mg/mL) |
| Water | Polar Protic | Very High | > 200 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | Very High | > 200 |
| Methanol | Polar Protic | High | 50 - 150 |
| Ethanol | Polar Protic | High | 25 - 75 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | 25 - 100 |
| Acetonitrile | Polar Aprotic | Low to Moderate | 1 - 10 |
| Acetone | Polar Aprotic | Low | < 1 |
| Dichloromethane (DCM) | Non-polar Aprotic | Very Low | < 0.1 |
| Hexane | Non-polar | Insoluble | < 0.01 |
Note: The hypothetical values are educated estimates based on the properties of guanidine hydrochloride and pyrrolidine and should be confirmed by empirical testing using the protocols outlined below.
Methodologies for Experimental Solubility Determination
A comprehensive understanding of a compound's solubility requires differentiating between kinetic and thermodynamic measurements.
-
Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation period, typically by adding a concentrated DMSO stock to an aqueous buffer. It is a high-throughput method used for rapid screening in early drug discovery.[2][11]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid and dissolved states are in equilibrium. This is a more time- and resource-intensive measurement, often referred to as the "gold standard," and is crucial for later-stage development and formulation.[12][13]
Protocol for Kinetic Solubility Determination (Nephelometric Method)
This protocol is designed for high-throughput screening to rapidly assess the solubility of compounds.[11]
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer (for light-scattering measurement)
-
Multichannel pipettes
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[11]
-
Plate Setup: Dispense 198 µL of PBS (pH 7.4) into each well of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mixing and Incubation: Mix the contents thoroughly by shaking the plate for 2 hours at a controlled temperature (e.g., 25°C).[11]
-
Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a blank (buffer with 1% DMSO) indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.
Diagram 1: Workflow for Kinetic Solubility Assay
Sources
- 1. benchchem.com [benchchem.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. safrole.com [safrole.com]
- 7. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chembk.com [chembk.com]
- 10. Guanidine Hydrochloride | CH5N3.ClH | CID 5742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
"Pyrrolidine-1-carboxamidine hydrochloride" spectral analysis (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of Pyrrolidine-1-carboxamidine Hydrochloride
Introduction
This compound is a chemical building block of significant interest in the fields of medicinal chemistry and drug discovery. Its structure combines a pyrrolidine ring with a guanidinium group. The pyrrolidine scaffold is a privileged structure in pharmaceutical development, appearing in numerous FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into a molecule. The guanidinium group, a key feature of the amino acid arginine, is notable for its high basicity and capacity to form multiple hydrogen bonds, enabling strong interactions with biological targets.[1]
This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the structural elucidation of this compound using modern spectroscopic techniques. As a Senior Application Scientist, the following sections detail not just the expected spectral data but also the underlying principles and experimental considerations necessary for robust and reliable characterization. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a self-validating system for confirming the identity and purity of this versatile compound.
Molecular Structure and Key Features
A thorough analysis begins with a clear understanding of the molecule's structure. This compound exists as a salt, with the guanidine group protonated to form a resonance-stabilized guanidinium cation, balanced by a chloride anion. This protonation and charge delocalization are critical to interpreting the spectral data.
Caption: Structure of Pyrrolidine-1-carboxamidinium chloride.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework. For a polar, potentially hygroscopic salt like this, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the salt and has exchangeable protons that do not interfere with the N-H signals, which appear as broad peaks. Deuterated water (D₂O) is an alternative, but would result in the rapid exchange and disappearance of all N-H proton signals.
¹H NMR Analysis
Expertise & Experience: The Causality Behind Experimental Choices The guanidinium group contains multiple N-H protons that can undergo chemical exchange with each other and with trace amounts of water in the solvent.[2] This exchange process broadens the N-H signals and can sometimes lead to their complete disappearance into the baseline, especially at higher temperatures. Running the experiment at ambient temperature in dry DMSO-d₆ is crucial for observing these protons. The pyrrolidine protons are expected to show clear multiplicity, but their chemical shifts are influenced by the electron-withdrawing effect of the adjacent positively charged guanidinium group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of high-purity DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K (25 °C).
-
Sweep Width: 0-12 ppm.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply a standard exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to δ 2.50 ppm.
Predicted ¹H NMR Spectrum and Interpretation The structure has two planes of symmetry, leading to three distinct proton environments.
-
Pyrrolidine Protons (α): The four protons on the carbons directly attached to the ring nitrogen (Cα) are chemically equivalent. They are expected to appear as a triplet downfield due to the deshielding effect of the adjacent nitrogen.
-
Pyrrolidine Protons (β): The four protons on the other two carbons of the ring (Cβ) are also equivalent. They will appear as a quintet (or multiplet) upfield relative to the α-protons.
-
Guanidinium Protons (N-H): The protons on the guanidinium nitrogens are expected to be broad due to quadrupolar broadening and chemical exchange. Their integration would correspond to the total number of N-H protons.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.0 - 9.0 | Broad Singlet | 4H | -C(=NH₂ )NH₂ ⁺ |
| ~3.3 - 3.5 | Triplet | 4H | α-CH₂ |
| ~1.8 - 2.0 | Quintet | 4H | β-CH₂ |
¹³C NMR Analysis
Expertise & Experience: Why ¹³C NMR is Confirmatory While ¹H NMR maps the proton environment, ¹³C NMR confirms the carbon backbone. Given the molecule's symmetry, only three distinct carbon signals are expected. The most diagnostic signal is that of the guanidinium carbon, which is highly deshielded and appears significantly downfield due to its attachment to three nitrogen atoms and the delocalized positive charge.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Sweep Width: 0-200 ppm.
-
Number of Scans: 512-2048 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply Fourier transform with a line broadening of 1-2 Hz. Reference the DMSO-d₆ solvent peak to δ 39.52 ppm.
Predicted ¹³C NMR Spectrum and Interpretation
-
Guanidinium Carbon (C=N): This quaternary carbon will appear as a sharp singlet in the downfield region, characteristic of sp² carbons bonded to multiple heteroatoms.
-
Pyrrolidine Carbons (α & β): The two sets of methylene carbons will appear as sharp singlets in the aliphatic region of the spectrum. The α-carbons will be further downfield than the β-carbons due to the proximity of the ring nitrogen.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~157.0 | Guanidinium Carbon (C=N⁺) |
| ~45.0 | α-CH₂ |
| ~25.0 | β-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.[3] For the guanidinium cation, the delocalization of charge results in characteristic asymmetric stretching modes of the CN₃ core, which provides a unique spectral fingerprint.[1]
Expertise & Experience: Trustworthiness Through Self-Validation The IR spectrum provides a self-validating system. The presence of broad N-H stretches, coupled with the absence of a sharp C=N double bond stretch (which would be present in a neutral guanidine) and the appearance of a strong CN₃ asymmetric stretch, confirms the protonated guanidinium salt structure.[1] This is complemented by the characteristic C-H stretches of the saturated pyrrolidine ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid this compound powder directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background scan of the empty ATR crystal first. The instrument software will automatically ratio the sample scan to the background to produce the final absorbance spectrum.
Predicted IR Spectrum and Interpretation The spectrum will be dominated by vibrations from the guanidinium and pyrrolidine moieties.
-
N-H Stretching: A very broad and strong band in the high-frequency region, typical for the N-H bonds in a charged, hydrogen-bonded system.
-
C-H Stretching: Sharp peaks just below 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the CH₂ groups in the pyrrolidine ring.[4]
-
CN₃ Asymmetric Stretching / N-H Bending: A very strong and characteristic absorption in the 1600-1680 cm⁻¹ region. This band arises from the combination of N-H bending vibrations and the asymmetric stretching of the delocalized C-N bonds in the guanidinium core.[1][4]
-
C-N Stretching: A moderate absorption corresponding to the C-N single bond stretch of the pyrrolidine ring.
Table 3: Predicted Key IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 3100 - 3400 | Strong, Broad | N-H Stretching (Guanidinium) |
| 2850 - 2980 | Medium, Sharp | C-H Stretching (Aliphatic) |
| 1630 - 1680 | Strong, Broad | CN₃ Asymmetric Stretching & N-H Bending |
| ~1460 | Medium | -CH₂- Bending (Scissoring)[4] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation, crucial structural information. For a pre-existing salt, electrospray ionization (ESI) is the method of choice because it is a "soft" ionization technique that gently transfers the pre-formed ions from solution into the gas phase, minimizing in-source fragmentation and preserving the molecular ion.
Expertise & Experience: Logical Fragmentation Pathways The fragmentation of the pyrrolidine-1-carboxamidinium cation will follow predictable chemical logic. The most stable charged fragments are preferentially formed. The primary observed ion will be the cation itself. Subsequent fragmentation (induced via collision-induced dissociation, CID, in an MS/MS experiment) will likely involve cleavages at the weakest bonds or rearrangements that lead to stable neutral losses, such as ammonia or elements of the pyrrolidine ring.[5][6]
Caption: Proposed workflow and fragmentation in ESI-MS/MS.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid to ensure complete protonation.
-
Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap) at a low flow rate (5-10 µL/min).
-
Acquisition:
-
Ionization Mode: Positive ion mode (ESI+).
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: ~3-4 kV.
-
-
MS/MS Analysis (Optional but Recommended): Isolate the parent ion peak (m/z 114.1) in the quadrupole and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a fragment ion spectrum.
Predicted Mass Spectrum and Interpretation The molecular formula of the cation is [C₅H₁₂N₃]⁺. Its monoisotopic mass is 114.1031 Da.
-
Parent Ion: A strong signal will be observed at m/z 114.1 , corresponding to the intact pyrrolidine-1-carboxamidinium cation.
-
Key Fragment Ions (from MS/MS):
-
Loss of Guanidine: Cleavage of the N-C(guanidinium) bond could result in the loss of neutral guanidine (CH₅N₃), although this is less common. A more likely fragmentation is the loss of a smaller neutral species.
-
Loss of Cyanamide: A common loss from guanidinium groups is cyanamide (CH₂N₂), which would yield a fragment at m/z 72.
-
Ring Opening/Cleavage: Fragmentation of the pyrrolidine ring is also expected. A characteristic fragment for pyrrolidine itself is at m/z 70, corresponding to [C₄H₈N]⁺.[7] Another plausible fragment could arise from the cleavage of the C-N bond to the guanidinium group, potentially leading to a fragment at m/z 82.1 ([C₅H₈N]⁺).
-
Table 4: Predicted ESI-MS Data
| Predicted m/z | Ion Formula | Identity |
|---|---|---|
| 114.10 | [C₅H₁₂N₃]⁺ | Parent Cation [M]⁺ |
| 82.07 | [C₅H₈N]⁺ | Fragment from loss of CN₂H₄ |
| 72.09 | [C₅H₁₀N]⁺ | Fragment from loss of CH₂N₂ |
| 70.06 | [C₄H₈N]⁺ | Fragment from ring cleavage |
Conclusion
The structural characterization of this compound is a straightforward process when approached with a systematic, multi-technique strategy. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and confirm the molecular symmetry. FT-IR spectroscopy provides rapid confirmation of the key functional groups, particularly the characteristic vibrations of the protonated guanidinium moiety. Finally, high-resolution mass spectrometry confirms the exact molecular weight of the cation and provides further structural proof through logical fragmentation patterns. By integrating the data from these three orthogonal techniques, researchers can achieve an unambiguous and robust confirmation of the molecule's identity and purity, a critical step in any drug discovery or chemical development pipeline.
References
- BenchChem. (2025). Application Notes and Protocols for FT-IR Spectroscopy in the Identification of Guanidine Functional Groups. BenchChem.
- Neuman, R. C., Jr., & Hammond, G. S. (1965). Guanidinium Ions. I. A Nuclear Magnetic Resonance Study of Proton Exchange in Methylguanidinium Salts. The Journal of Physical Chemistry.
-
ResearchGate. (n.d.). FTIR spectra of polymeric guanidine derivatives. ResearchGate. [Link]
-
PubChem. (n.d.). Pyrrolidine-1-carboximidamide hydrochloride. National Center for Biotechnology Information. [Link]
- BenchChem. (2025).
-
NIST. (n.d.). Pyrrolidine. NIST WebBook. [Link]
-
NIST. (n.d.). Mass spectrum of Pyrrolidine. NIST WebBook. [Link]
-
PubChem. (n.d.). Pyrrolidine-1-carboximidamide. National Center for Biotechnology Information. [Link]
-
Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]
-
SpectraBase. (n.d.). Pyrrolidine 1H NMR Spectrum. SpectraBase. [Link]
-
SpectraBase. (n.d.). Pyrrolidine 13C NMR Chemical Shifts. SpectraBase. [Link]
Sources
Methodological & Application
Application Note: In Vitro Characterization of Pyrrolidine-1-carboxamidine hydrochloride as a Nitric Oxide Synthase Inhibitor
Introduction
Pyrrolidine-1-carboxamidine hydrochloride is a synthetic chemical compound featuring a pyrrolidine ring and a carboximidamide (guanidine) functional group.[1][2] The pyrrolidine ring is a common structural motif in numerous natural alkaloids and clinically significant pharmaceuticals, valued for its influence on molecular stereochemistry and solubility.[3][4] The guanidine group, being a strong base, is often protonated at physiological pH and can participate in various biological interactions. Notably, many arginine analogues and guanidine-containing molecules are recognized as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO) from L-arginine.[5][6][7][8][9]
Nitric oxide is a critical signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[5][9] The three main isoforms of NOS—neuronal (nNOS), inducible (iNOS), and endothelial (eNOS)—exhibit distinct roles in different tissues.[9] Overproduction of NO by iNOS is implicated in inflammatory conditions, making isoform-selective inhibitors valuable research tools and potential therapeutic agents.[5][9]
This application note provides a detailed protocol for the in vitro characterization of this compound as a potential inhibitor of nitric oxide synthase. The described methodology utilizes the Griess reaction to quantify nitrite, a stable and measurable end-product of NO oxidation in aqueous solutions.[10][11]
Principle of the Assay
The proposed mechanism of action for this compound is the competitive inhibition of nitric oxide synthase. As an analogue of L-arginine, the natural substrate for NOS, it is hypothesized to bind to the active site of the enzyme, thereby preventing the synthesis of nitric oxide.
This protocol measures the activity of a purified NOS enzyme (e.g., iNOS) in the presence of varying concentrations of the test compound. The amount of NO produced is determined by measuring the concentration of its stable breakdown product, nitrite (NO₂⁻), using the Griess assay.[11][12] This colorimetric assay involves a two-step diazotization reaction. In the first step, under acidic conditions, sulfanilamide converts nitrite into a diazonium salt.[11] This intermediate then reacts with N-(1-naphthyl)ethylenediamine to form a stable azo compound with a characteristic magenta color, which can be quantified by measuring its absorbance at 540 nm.[11][12][13] A decrease in the absorbance in the presence of this compound would indicate inhibition of NOS activity.
Proposed Mechanism of Action
dot graph "Mechanism_of_Action" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
subgraph "cluster_0" { label="NOS Active Site"; bgcolor="#F1F3F4"; "L-Arginine" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NOS" [shape=proteasesite, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="NOS Enzyme"]; "L-Arginine" -> "NOS" [label=" Binds to"]; }
subgraph "cluster_1" { label="Inhibition"; bgcolor="#F1F3F4"; "Pyrrolidine-1-carboxamidine" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Pyrrolidine-1-\ncarboxamidine\nhydrochloride"]; "NOS_inhibited" [shape=proteasesite, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="NOS Enzyme"]; "Pyrrolidine-1-carboxamidine" -> "NOS_inhibited" [label=" Competitively Binds"]; }
"L-Arginine" -> "NOS_inhibited" [style=dashed, color="#5F6368", label=" Binding Blocked"]; "NOS" -> "NO_Production" [label=" Produces"]; "NO_Production" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Nitric Oxide (NO)\n+ L-Citrulline"]; "NOS_inhibited" -> "No_NO_Production" [label=" Production\nInhibited"]; "No_NO_Production" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="No NO Production"]; } dddot Caption: Competitive inhibition of NOS by this compound.
Materials and Equipment
Reagents:
-
Purified inducible Nitric Oxide Synthase (iNOS)
-
L-arginine
-
N G-Nitro-L-arginine methyl ester (L-NAME) hydrochloride (Positive Control Inhibitor)[16][17][18][19]
-
NADPH
-
Calmodulin
-
Tetrahydrobiopterin (BH4)
-
Bovine Serum Albumin (BSA)
-
HEPES buffer
-
-
Sulfanilamide solution
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution
-
-
Sodium nitrite (for standard curve)
-
Deionized water
Equipment:
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 540 nm
-
Incubator (37°C)
-
Vortex mixer
-
Refrigerated microcentrifuge
Safety Precautions
-
This compound should be handled with care. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.[20][21][22][23]
Experimental Protocol
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of the compound in deionized water. Prepare serial dilutions to obtain working concentrations ranging from 1 µM to 1 mM.
-
L-NAME Stock Solution (10 mM): Prepare a 10 mM stock solution of L-NAME in deionized water. This will serve as a positive control for NOS inhibition.
-
Sodium Nitrite Standard Stock Solution (1 mM): Dissolve sodium nitrite in deionized water to prepare a 1 mM stock solution.
-
NOS Reaction Buffer (50 mM HEPES, pH 7.4): Prepare a buffer containing 50 mM HEPES, pH 7.4.
Nitrite Standard Curve
-
Prepare a series of nitrite standards by diluting the 1 mM stock solution in the NOS Reaction Buffer to final concentrations of 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM.
-
Add 50 µL of each standard to triplicate wells of a 96-well plate.
NOS Inhibition Assay
-
Assay Setup: In a 96-well plate, prepare the following reactions in triplicate:
-
Blank: 50 µL of NOS Reaction Buffer without enzyme.
-
Negative Control (100% Activity): iNOS enzyme in the presence of reaction buffer.
-
Positive Control (Inhibition): iNOS enzyme with a known inhibitor, L-NAME (e.g., 100 µM final concentration).
-
Test Compound: iNOS enzyme with varying concentrations of this compound.
-
-
Reaction Mixture Preparation: Prepare a master mix containing the following components per reaction (final volume 50 µL):
-
NOS Reaction Buffer
-
iNOS enzyme (e.g., 5-10 mU/well)
-
NADPH (1 mM)
-
Calmodulin (10 µg/mL)
-
Tetrahydrobiopterin (BH4) (10 µM)
-
L-arginine (e.g., 20 µM)
-
-
Assay Procedure:
-
To the designated wells, add 10 µL of the appropriate concentration of this compound, L-NAME, or reaction buffer.
-
Add 40 µL of the reaction master mix to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Nitrite Detection (Griess Reaction)
-
Following incubation, add 50 µL of Sulfanilamide solution (Griess Reagent I) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Griess Reagent II) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
Measure the absorbance at 540 nm using a microplate reader.
Experimental Workflow
dot digraph "Experimental_Workflow" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9];
subgraph "cluster_prep" { label="Preparation"; bgcolor="#E8F0FE"; "Reagent_Prep" [label="Prepare Reagents:\n- Pyrrolidine-1-carboxamidine dilutions\n- L-NAME (Positive Control)\n- Nitrite Standards\n- NOS Reaction Master Mix"]; }
subgraph "cluster_assay" { label="Assay Execution"; bgcolor="#E6F4EA"; "Plate_Setup" [label="Set up 96-well plate:\n- Blanks\n- Negative Controls (100% activity)\n- Positive Controls (L-NAME)\n- Test Compound wells"]; "Add_Inhibitors" [label="Add Test Compound / Controls to wells"]; "Add_Master_Mix" [label="Add NOS Reaction Master Mix"]; "Incubate_37C" [label="Incubate at 37°C for 30-60 min"]; }
subgraph "cluster_detection" { label="Detection"; bgcolor="#FEF7E0"; "Add_Griess_I" [label="Add 50 µL Griess Reagent I\n(Sulfanilamide)"]; "Incubate_RT_1" [label="Incubate 5-10 min at RT"]; "Add_Griess_II" [label="Add 50 µL Griess Reagent II\n(NED)"]; "Incubate_RT_2" [label="Incubate 5-10 min at RT"]; "Read_Absorbance" [label="Measure Absorbance at 540 nm"]; }
subgraph "cluster_analysis" { label="Data Analysis"; bgcolor="#FCE8E6"; "Standard_Curve" [label="Generate Nitrite Standard Curve"]; "Calculate_Nitrite" [label="Calculate Nitrite Concentration\nin each well"]; "Calculate_Inhibition" [label="Calculate % Inhibition"]; "Determine_IC50" [label="Determine IC50 Value"]; }
"Reagent_Prep" -> "Plate_Setup"; "Plate_Setup" -> "Add_Inhibitors"; "Add_Inhibitors" -> "Add_Master_Mix"; "Add_Master_Mix" -> "Incubate_37C"; "Incubate_37C" -> "Add_Griess_I"; "Add_Griess_I" -> "Incubate_RT_1"; "Incubate_RT_1" -> "Add_Griess_II"; "Add_Griess_II" -> "Incubate_RT_2"; "Incubate_RT_2" -> "Read_Absorbance"; "Read_Absorbance" -> "Standard_Curve"; "Standard_Curve" -> "Calculate_Nitrite"; "Calculate_Nitrite" -> "Calculate_Inhibition"; "Calculate_Inhibition" -> "Determine_IC50"; } dddot Caption: Workflow for the in vitro NOS inhibition assay.
Data Analysis and Interpretation
-
Standard Curve: Plot the absorbance at 540 nm versus the known concentrations of the sodium nitrite standards. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Nitrite Concentration: Use the standard curve equation to calculate the concentration of nitrite produced in each experimental well.
-
Percentage of Inhibition: Calculate the percentage of NOS inhibition for each concentration of this compound using the following formula:
% Inhibition = [ (Activity_NegativeControl - Activity_TestCompound) / Activity_NegativeControl ] * 100
Where "Activity" corresponds to the calculated nitrite concentration.
-
IC50 Determination: Plot the percentage of inhibition versus the logarithmic concentration of this compound. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor required to reduce NOS activity by 50%.
Expected Results
The results of this assay will provide a quantitative measure of the inhibitory potency of this compound against the tested NOS isoform.
| Compound | Putative Target | Expected Outcome | Data Representation |
| Pyrrolidine-1-carboxamidine HCl | iNOS | Dose-dependent decrease in nitrite production | IC50 value (µM or nM) |
| L-NAME (Positive Control) | iNOS | Significant decrease in nitrite production | High % Inhibition |
| No Inhibitor (Negative Control) | iNOS | Maximum nitrite production | 0% Inhibition (Baseline) |
A low IC50 value indicates high inhibitory potency. By comparing the IC50 value of this compound to that of the known NOS inhibitor L-NAME, its relative potency can be assessed. Further studies could involve testing the compound against other NOS isoforms (nNOS and eNOS) to determine its selectivity.
Conclusion
This application note provides a comprehensive and self-validating protocol for the in vitro evaluation of this compound as a nitric oxide synthase inhibitor. The detailed methodology, from reagent preparation to data analysis, offers researchers a robust framework to characterize the bioactivity of this and other novel guanidine-containing compounds. The inclusion of appropriate controls ensures the reliability and accuracy of the experimental results, which are crucial for advancing research in drug discovery and development.
References
-
Guillon, C., Wisnoski, D., Saxena, J., Heindel, N., Heck, D., Wolff, D., and Laskin, J. (2014) Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Modern Research in Inflammation, 3, 48-58. [Link]
-
Víteček, J., Lojek, A., Valacchi, G., and Kubala, L. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Mediators of Inflammation, 2012, 318087. [Link]
-
Pandey, D., Kumar, A., Kumar, A., & Singh, A. (2000). Conformationally-restricted arginine analogues as alternative substrates and inhibitors of nitric oxide synthases. Journal of the American Chemical Society, 122(25), 6031-6032. [Link]
-
Garvey, E. P., Oplinger, J. A., Tanoury, G. J., Sherman, P. A., Fowler, M., Moore, S., ... & Marletta, M. A. (1994). Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase. Bioorganic & medicinal chemistry letters, 4(13), 1547-1550. [Link]
-
Suto, K., Ohta, T., & Nozoe, S. (1998). Dipeptides containing L-arginine analogs: new isozyme-selective inhibitors of nitric oxide synthase. Bioorganic & medicinal chemistry letters, 8(1), 9-12. [Link]
-
Guillon, C. D., Wisnoski, D. D., Saxena, J., Heindel, N. D., Heck, D. E., Wolff, D. J., & Laskin, J. D. (2014). Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS. Modern research in inflammation, 3(2), 48–58. [Link]
-
Víteček, J., Lojek, A., Valacchi, G., & Kubala, L. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Mediators of Inflammation, 2012. [Link]
-
Pecháňová, O., & Varga, I. (2015). L-NAME in the cardiovascular system-nitric oxide synthase activator?. Bratislavske lekarske listy, 116(8), 463-467. [Link]
-
Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Mercaptoethylguanidine and Guanidine Inhibitors of Nitric-Oxide Synthase React With Peroxynitrite and Protect Against Peroxynitrite-Induced Oxidative Damage. Biochemical pharmacology, 50(4), 571-575. [Link]
-
Guillon, C. D., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Modern Research in Inflammation, 3(2). [Link]
-
Protocol Griess Test. (2019). [Link]
-
PubChem. Pyrrolidine-1-carboximidamide hydrochloride. [Link]
-
Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Free Radical Research, 41(1), 1-13. [Link]
-
ResearchGate. Some pioneer arginine analogs and non-arginine analogs as inducible nitric oxide synthase inhibitors. [Link]
-
ScienCell Research Laboratories. Nitric Oxide Assay (NO). [Link]
-
Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research. [Link]
-
Taylor & Francis Online. Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase. [Link]
-
BioAssay Systems. Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. [Link]
-
PubMed. In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). [Link]
-
PubChem. Pyrrolidine-1-carboximidamide. [Link]
-
PubMed Central. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. [Link]
Sources
- 1. Pyrrolidine-1-carboximidamide hydrochloride | C5H12ClN3 | CID 13221241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolidine-1-carboximidamide | C5H11N3 | CID 2794597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 5. Nω-Nitro-Nω’-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors [scirp.org]
- 6. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. Protocol Griess Test [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. biosynth.com [biosynth.com]
- 15. anaxlab.com [anaxlab.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. N omega-Nitro-L-arginine methyl ester hydrochloride (L-NAME), NOS inhibitor (CAS 51298-62-5) | Abcam [abcam.com]
- 19. L-NAME in the cardiovascular system - nitric oxide synthase activator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. fishersci.com [fishersci.com]
- 23. datasheets.scbt.com [datasheets.scbt.com]
"Pyrrolidine-1-carboxamidine hydrochloride" for synthesizing kinase inhibitors
Application Note & Protocol
Topic: Pyrrolidine-1-carboxamidine Hydrochloride: A Key Building Block for the Synthesis of Potent Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Introduction: The Strategic Role of the Guanidine Moiety in Kinase Inhibition
Protein kinases, with over 500 members in the human genome, are critical regulators of cellular signaling pathways.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important families of drug targets.[1][3] The development of small molecule kinase inhibitors that compete with adenosine triphosphate (ATP) at the enzyme's catalytic site has revolutionized targeted therapy.[2][4]
A key structural feature of many successful kinase inhibitors is their ability to form specific hydrogen bond interactions with the "hinge" region of the kinase, a short polypeptide chain that connects the N- and C-terminal lobes of the catalytic domain.[1][5] These interactions mimic the binding of the adenine moiety of ATP, effectively anchoring the inhibitor in the active site.[1][4]
This compound has emerged as a valuable and versatile building block in the synthesis of such inhibitors. Its core value lies in the carboxamidine group (a guanidine isostere) , which is adept at forming multiple, robust hydrogen bonds.[6][7] This application note provides a comprehensive guide to the properties of this compound, the rationale for its use, and a detailed protocol for its application in synthesizing a pyrimidine-based kinase inhibitor scaffold.
Reagent Overview: this compound
Before utilization in synthesis, a thorough understanding of the reagent's properties and safe handling procedures is paramount.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClN₃ | PubChem CID 13221241[8] |
| Molecular Weight | 149.62 g/mol | PubChem CID 13221241[8] |
| IUPAC Name | pyrrolidine-1-carboximidamide;hydrochloride | PubChem CID 13221241[8] |
| CAS Number | 49755-46-6 | Biosynth[9] |
| Appearance | White to off-white solid | (General knowledge) |
| Solubility | Soluble in water, methanol, ethanol | (General knowledge) |
Safety and Handling
This compound requires careful handling due to its potential hazards.
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]
-
Precautionary Measures:
The Scientific Rationale: Why Use a Guanidine Moiety for Kinase Inhibition?
The guanidinium group, present in its protonated form at physiological pH, is an exceptional hydrogen bond donor. This capability is central to its effectiveness in kinase inhibitor design.
-
Mimicking ATP: The adenine base of ATP forms crucial hydrogen bonds with the kinase hinge region, specifically with the backbone amide NH and carbonyl groups.[1][12]
-
Multi-Point Interactions: The guanidine moiety of an inhibitor can replicate and often enhance this binding pattern, forming a bidentate hydrogen bond with a backbone carbonyl oxygen in the hinge region. This strong, specific interaction significantly contributes to the inhibitor's binding affinity and potency.[6]
The diagram below illustrates this key interaction, showing how a guanidine-containing inhibitor anchors itself within the ATP binding pocket by engaging the kinase hinge.
Caption: Mechanism of kinase inhibition via hinge binding.
Synthetic Protocol: Synthesis of a Pyrimidine-Carboxamidine Scaffold
This section details a representative protocol for the synthesis of a substituted pyrimidine, a common core structure in kinase inhibitors, using this compound. The reaction involves the condensation of an amidine with a suitable bis-electrophile to form the pyrimidine ring. This is a foundational step upon which further molecular complexity can be built.
Experimental Workflow Overview
The overall workflow involves a one-pot cyclocondensation reaction followed by purification and characterization.
Caption: General workflow for pyrimidine synthesis.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Supplier Notes |
| This compound | 49755-46-6 | 149.62 g/mol | (e.g., Sigma-Aldrich, Cat# X) |
| Malononitrile dimer (or similar bis-electrophile) | 7047-46-3 | 132.14 g/mol | (e.g., Alfa Aesar, Cat# Y) |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 g/mol | Handle under inert gas |
| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | Use dry solvent |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | For washing |
| Deionized Water | 7732-18-5 | 18.02 g/mol | For work-up |
Step-by-Step Procedure
This protocol describes the synthesis of a 4-amino-5-cyano-pyrimidine derivative, a versatile intermediate for kinase inhibitor development.[13][14]
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (40 mL).
-
Carefully add sodium ethoxide (1.2 eq) to the ethanol and stir until fully dissolved.
-
Causality Note: Sodium ethoxide acts as a base to deprotonate the hydrochloride salt, generating the free amidine base in situ, which is the active nucleophile for the reaction.
-
-
Addition of Reagents:
-
Add this compound (1.0 eq) to the flask. Stir for 15 minutes at room temperature.
-
Add the malononitrile dimer (or equivalent bis-nitrile) (1.0 eq) portion-wise to the reaction mixture.
-
Expertise Note: The bis-nitrile is a key precursor that, upon reaction with the amidine, will form the pyrimidine ring. The cyano group is a common feature in kinase inhibitor scaffolds.[13]
-
-
Cyclocondensation Reaction:
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.
-
-
Product Isolation and Work-up:
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold deionized water (100 mL) while stirring. A precipitate should form.
-
Trustworthiness Note: Precipitation in water is an effective initial purification step, as the desired product is often significantly less soluble in aqueous media than the inorganic salts and unreacted starting materials.
-
Stir the slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and cold diethyl ether (2 x 20 mL) to remove residual impurities.
-
Dry the product under high vacuum to a constant weight.
-
-
Purification and Characterization:
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
-
The identity and purity of the final compound must be confirmed by standard analytical techniques:
-
LC-MS: To confirm the molecular weight of the product.
-
¹H and ¹³C NMR: To verify the chemical structure and confirm the absence of major impurities.
-
FT-IR: To identify key functional groups (e.g., -NH₂, -C≡N).
-
-
Conclusion
This compound is a highly effective and strategically important reagent for medicinal chemists engaged in the design and synthesis of kinase inhibitors. The guanidine-like moiety it provides is ideally suited for establishing strong, anchoring hydrogen bond interactions within the ATP-binding site of kinases. The synthetic protocol outlined here offers a reliable and straightforward method for incorporating this valuable pharmacophore into a pyrimidine core, providing a robust platform for the development of novel, potent, and selective therapeutic agents.
References
-
PubChem. Pyrrolidine-1-carboximidamide hydrochloride. Available from: [Link]
-
Iacob, E., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]
-
Manivannan, E., et al. (2012). Synthesis and antiinflammatory activity of 4-amino-2-aryl-5-cyano-6-{3- and 4-(N-phthalimidophenyl)} pyrimidines. PubMed. Available from: [Link]
-
Lesyk, R., et al. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. PMC. Available from: [Link]
-
Gofman, Y., et al. (2020). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PMC. Available from: [Link]
-
Wang, T., et al. (2023). How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters. Available from: [Link]
-
O'Brien, Z., et al. (2014). Guanidinium-based derivatives: searching for new kinase inhibitors. PubMed. Available from: [Link]
-
Alizadeh, S. R., & Ramezani, M. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available from: [Link]
-
Lesyk, D., et al. (2022). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. Available from: [Link]
-
Lee, H., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. Available from: [Link]
-
BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. Available from: [Link]
-
He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. Available from: [Link]
-
PubChem. Pyrrolidine-1-carboximidamide. Available from: [Link]
-
Kennedy, A. J., et al. (2015). Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Lesyk, R., et al. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. ResearchGate. Available from: [Link]
-
El-Sawy, E. R., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. Available from: [Link]
-
Lee, Y., et al. (2000). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. PubMed. Available from: [Link]
-
HMP Education. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. Available from: [Link]
-
Nakajima, T., et al. (1994). Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. PubMed. Available from: [Link]
-
Hernandez, A. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. University of California, Irvine. Available from: [Link]
-
Morytko, M. J., et al. (2008). Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. PubMed. Available from: [Link]
Sources
- 1. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. biosolveit.de [biosolveit.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Guanidinium-based derivatives: searching for new kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrolidine-1-carboximidamide hydrochloride | C5H12ClN3 | CID 13221241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. fishersci.com [fishersci.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. Hinge Binders Library - Enamine [enamine.net]
- 13. Synthesis and antiinflammatory activity of 4-amino-2-aryl-5-cyano-6-{3- and 4-(N-phthalimidophenyl)} pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Guanidinylating Agent of Choice: Pyrrolidine-1-carboxamidine Hydrochloride in the Synthesis of Novel Antiviral Compounds
Introduction: The Enduring Significance of the Guanidinium Moiety in Antiviral Drug Discovery
The guanidinium group, characterized by its planar, delocalized π-electron system and persistent protonation under physiological conditions, is a privileged scaffold in medicinal chemistry. Its ability to form multiple hydrogen bonds and engage in strong electrostatic interactions has made it a cornerstone in the design of molecules targeting a host of biological entities, including viral proteins. A prime example of its success is the neuraminidase inhibitor Zanamivir, where the guanidinium group plays a critical role in binding to the active site of the viral enzyme. The strategic incorporation of this functional group into novel molecular frameworks continues to be a highly productive avenue in the quest for new antiviral therapeutics. Pyrrolidine-1-carboxamidine hydrochloride has emerged as a valuable and versatile reagent for introducing the guanidinyl moiety, offering advantages in terms of reactivity, handling, and synthetic accessibility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential antiviral compounds. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present data on the antiviral activity of resulting compounds.
Core Principles: The Chemistry of Guanylation
The fundamental reaction employing this compound is a guanylation reaction, specifically, the conversion of a primary or secondary amine to a guanidine. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine. The pyrrolidine moiety serves as a good leaving group, facilitating the formation of the stable guanidinium product.
The general mechanism can be visualized as a two-step process:
-
Nucleophilic Addition: The lone pair of the amine substrate attacks the central carbon of the protonated carboxamidine.
-
Elimination: The tetrahedral intermediate collapses, eliminating pyrrolidine to form the final guanidinium salt. The reaction is typically carried out in a polar solvent and may be facilitated by the use of a non-nucleophilic base to deprotonate the amine substrate, thereby increasing its nucleophilicity.
Diagram 1: General Guanylation Workflow
A generalized workflow for the synthesis of guanidinium compounds from amines.
Synthetic Protocols: Harnessing this compound
While the specific reaction conditions will vary depending on the substrate, the following protocols provide a robust starting point for the synthesis of guanidine-containing compounds with potential antiviral activity.
Protocol 1: General Synthesis of N-Substituted Guanidines
This protocol is adapted from established methods for guanylation using similar reagents such as 1H-pyrazole-1-carboxamidine hydrochloride and is broadly applicable to a range of primary and secondary amines.[1]
Materials:
-
Primary or secondary amine (1.0 mmol)
-
This compound (1.1 mmol)
-
Diisopropylethylamine (DIPEA) (2.0 mmol) (optional, for amine hydrochlorides)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask containing the amine substrate (1.0 mmol), add the solvent (5 mL).
-
If the amine is in the form of a hydrochloride salt, add DIPEA (2.0 mmol) and stir for 10 minutes at room temperature.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like ACN or DMF is chosen to dissolve the reactants and facilitate the ionic reaction mechanism.
-
Stoichiometry: A slight excess of the guanylating agent is used to ensure complete conversion of the starting amine.
-
Base: DIPEA is a non-nucleophilic base used to liberate the free amine from its salt, preventing it from interfering with the guanylation reaction.
-
Temperature: The reaction is typically carried out at room temperature to avoid potential side reactions, although gentle heating may be required for less reactive amines.
Protocol 2: Synthesis of Guanidino-Adamantane Derivatives
Adamantane derivatives have shown promise as anti-influenza agents.[2] This protocol outlines the synthesis of a guanidino-adamantane derivative, a class of compounds with potential to overcome viral resistance.
Materials:
-
Amantadine (1-aminoadamantane) (1.0 mmol)
-
This compound (1.2 mmol)
-
Triethylamine (2.5 mmol)
-
Tetrahydrofuran (THF) (10 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve amantadine (1.0 mmol) and triethylamine (2.5 mmol) in THF (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add this compound (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to yield the desired guanidino-adamantane derivative.
Diagram 2: Synthesis of a Guanidino-Adamantane Derivative
Synthetic scheme for the preparation of a guanidino-adamantane derivative.
Data Presentation: Antiviral Activity of Guanidine-Containing Compounds
The following table summarizes the antiviral activity of several guanidine- and carboxamidine-containing compounds, highlighting the potential of this chemical class.
| Compound Class | Target Virus | Assay | Potency (IC₅₀/EC₅₀) | Reference |
| N-Carboxamidine Ribavirin Analogs | Dengue virus type-4 | CPE Inhibition | Varies by analog | [3] |
| N-Carboxamidine Ribavirin Analogs | Respiratory Syncytial Virus (RSV) | CPE Inhibition | >64 (Therapeutic Index) | [3] |
| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines | SARS-CoV-2 Mpro | Enzyme Inhibition | 3.22 µM (for compound 29) | [4] |
| Guanidine-containing Phenyl-Pyrroles | HIV-1 | Env-pseudotyped virus entry | ~10 µM | [5] |
| Acylguanidine Zanamivir Analogs | Influenza A (H1N1) Neuraminidase | Enzyme Inhibition | 20 nM (for compound 3j) |
Conclusion and Future Perspectives
This compound is a highly effective and practical reagent for the introduction of the guanidinium group into a wide array of molecular scaffolds. The straightforward reaction conditions and good yields make it an attractive choice for both academic and industrial laboratories engaged in antiviral drug discovery. The examples provided herein demonstrate the broad applicability of this reagent in synthesizing compounds with activity against a range of viruses. Future work should focus on expanding the library of guanidine-containing compounds and exploring their potential against emerging and drug-resistant viral pathogens. The continued exploration of this chemical space, facilitated by versatile reagents like this compound, holds significant promise for the development of the next generation of antiviral therapies.
References
-
Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents. MDPI. [Link]
-
Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride. PubMed. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. RUN. [Link]
-
Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride. ResearchGate. [Link]
-
Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. PubMed. [Link]
- Preparation method of guanidine hydrochloride.
-
In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. National Institutes of Health. [Link]
-
Guanidine synthesis from various precursors (adapted from ref [14a]). ResearchGate. [Link]
-
GUANIDINOADAMANTANES - DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY. [Link]
-
ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. ResearchGate. [Link]
-
Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. National Institutes of Health. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities. Royal Society of Chemistry. [Link]
- Method for preparing guanidino compounds by hydrogen cyanamide.
-
Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers. [Link]
-
Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. [Link]
-
Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022. Romeo. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
-
Guanidine‐Containing Phenyl‐Pyrrole Compounds as Probes for Generating HIV Entry Inhibitors Targeted to gp120. ResearchGate. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Molecular modeling and lead design of substituted zanamivir derivatives as potent anti-influenza drugs. National Institutes of Health. [Link]
- Synthesis and antiviral evaluation of N-carboxamidine-substituted analogs of 1-.beta.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Pyrrolidine-1-carboxamidine Hydrochloride in Medicinal Chemistry
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of Pyrrolidine-1-carboxamidine hydrochloride. This versatile chemical scaffold serves as a foundational building block in modern medicinal chemistry. Its true potential is realized when viewed through the lens of bioisosterism, where its core structure acts as a constrained mimic of the L-arginine side chain. This guide will elucidate the scientific rationale behind its use, explore its application in designing potent and selective enzyme inhibitors, and provide detailed, field-proven protocols for its synthesis and biological evaluation.
Introduction: The Strategic Value of a Constrained Scaffold
This compound is a chemical entity featuring a five-membered pyrrolidine ring N-substituted with a carboxamidine group (also referred to as a guanidine analogue).[1][2] While the pyrrolidine ring is a well-established "privileged scaffold" in numerous FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties, the addition of the 1-carboxamidine group imparts a distinct and powerful functionality.[3]
The primary strategic value of this molecule in drug design lies in the physicochemical properties of the carboxamidine moiety. At physiological pH, this group is protonated, forming a planar, charge-delocalized cation that is a superb structural and electronic mimic of the guanidinium group found in the amino acid L-arginine.[4][5] This mimicry allows molecules incorporating this scaffold to interact with a vast array of biological targets that have evolved to recognize and bind arginine.
Unlike the flexible side chain of free arginine, the pyrrolidine ring locks the atoms adjacent to the guanidine-like group into a more rigid conformation. This conformational constraint can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity.
Caption: L-Arginine vs. Pyrrolidine-1-carboxamidine Scaffold.
The Scientific Rationale: A High-Fidelity Arginine Bioisostere
Bioisosterism—the strategy of substituting one chemical group with another that retains similar physical and chemical properties—is a cornerstone of rational drug design.[4][5] The Pyrrolidine-1-carboxamidine scaffold is a classic example of non-classical bioisosterism, where the entire cyclic structure mimics the functionality of arginine's aliphatic chain and terminal guanidinium headgroup.
L-arginine is a critical substrate for numerous enzymes, and its guanidinium group is a key recognition element for forming strong ionic bonds (salt bridges) and a network of hydrogen bonds with carboxylate residues (aspartate, glutamate) in protein active sites. The protonated 1-carboxamidine group replicates this interaction pattern with high fidelity.
Caption: Bioisosteric mimicry of arginine's key interactions.
This mimicry makes the scaffold a prime candidate for designing inhibitors of enzymes that process arginine, including:
-
Protein Arginine Methyltransferases (PRMTs)
-
Dimethylarginine Dimethylaminohydrolase (DDAH)
Key Therapeutic Applications & Drug Design Principles
Nitric Oxide Synthase (NOS) Inhibition
Causality: The three isoforms of NOS (iNOS, eNOS, nNOS) catalyze the production of nitric oxide (NO) from L-arginine. Overproduction of NO by inducible NOS (iNOS) is implicated in the pathophysiology of inflammatory diseases, septic shock, and neurodegeneration.[11] Therefore, selective iNOS inhibition is a major therapeutic goal. Because L-arginine is the natural substrate, competitive inhibitors are often designed as arginine mimetics.
Application: Heteroalicyclic carboxamidines have been synthesized and evaluated as potent NOS inhibitors.[6][7] Notably, (2R)-2-Pyrrolidinecarboxamidine was identified as a highly potent (IC₅₀ = 0.12 µM) and selective iNOS inhibitor (over 100-fold vs. eNOS/nNOS).[6] Its mechanism involves the carboxamidine group anchoring to a key glutamate residue in the active site (mimicking the arginine-carboxylate interaction) and coordinating to the heme iron.[6] The pyrrolidine-1-carboxamidine scaffold offers an alternative isomeric structure for exploring this target class, where substituents on the pyrrolidine ring can be used to achieve selectivity by probing isoform-specific pockets.[12]
Protease Inhibition (e.g., BACE-1)
Causality: Many proteases recognize specific amino acid sequences for cleavage. The β-site amyloid precursor protein cleaving enzyme (BACE-1) is a key aspartyl protease in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. BACE-1's active site contains two critical aspartate residues.
Application: Cyclic acylguanidines have been discovered as a class of highly potent and selective BACE-1 inhibitors.[8][13] The design rationale is based on creating a structure where the amidine or guanidine motif forms a bidentate hydrogen bond interaction with the catalytic aspartate dyad.[8][13] Macrocyclic prolinyl acyl guanidines have shown excellent enzymatic and cellular potency.[9] The pyrrolidine-1-carboxamidine scaffold provides a non-acyl, conformationally restricted core that can be elaborated with substituents to occupy the various substrate-binding pockets (S1, S2, etc.) of BACE-1 and other proteases like thrombin or viral proteases.[14][15]
Cholinesterase Inhibition
Causality: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for breaking down cholinergic neurotransmitters. Their inhibition is a primary strategy for treating the symptoms of Alzheimer's disease.
Application: Researchers have developed cyclic acyl guanidines bearing carbamate moieties as potent, pseudo-irreversible inhibitors of both AChE and BChE.[16] The cyclic guanidine portion serves as a recognition element, while the carbamate is transferred to the active site serine. This demonstrates the versatility of the cyclic guanidine motif in guiding molecules to different classes of enzyme active sites.
Quantitative Data Summary: Representative Cyclic Amidine Inhibitors
The following table summarizes the inhibitory potency of various compounds featuring the core carboxamidine or cyclic guanidine motif against different enzyme targets, as reported in the literature. This data illustrates the scaffold's potential.
| Compound Class/Example | Target Enzyme | Reported IC₅₀ / Kᵢ | Reference |
| (2R)-2-Pyrrolidinecarboxamidine | iNOS | IC₅₀ = 0.12 µM | [6] |
| 1H-Pyrazole-1-carboxamidine (PCA) | iNOS | IC₅₀ = 0.2 µM | [7] |
| Cyclic Acylguanidine (Compound 23) | BChE | Nanomolar range | [16] |
| Iminohydantoin-based inhibitor | BACE-1 | Potent inhibitors | [8][13] |
| 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide | C1s Protease | Kᵢ = ~5.8 µM | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Principle: This protocol describes a standard method for the guanylation of a secondary amine (pyrrolidine) using a common guanylating agent, 1H-Pyrazole-1-carboxamidine hydrochloride. This reagent efficiently transfers an amidine group to primary and secondary amines.
Caption: General workflow for synthesis.
Materials:
-
Pyrrolidine (1.0 eq)
-
1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq)[17]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq).
-
Dissolve the reagent in anhydrous DMF (approx. 0.5 M concentration).
-
Amine Addition: Add pyrrolidine (1.0 eq) to the solution dropwise while stirring.
-
Base Addition: Add DIPEA (2.5 eq) to the reaction mixture. The base is crucial to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate). Add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
The hydrochloride salt should precipitate. If not, add a non-polar solvent like hexane to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
Principle: This protocol measures the activity of iNOS by quantifying the conversion of [³H]-L-arginine to [³H]-L-citrulline. The inhibitory potential of a test compound (e.g., a derivative of Pyrrolidine-1-carboxamidine) is determined by its ability to reduce this conversion in a dose-dependent manner.[12]
Caption: Workflow for a radiometric iNOS inhibition assay.
Materials:
-
Recombinant human iNOS enzyme
-
[³H]-L-arginine
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, with 1 mM DTT
-
Cofactor Solution: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄), Calmodulin (CaM)
-
Test Compound (serial dilutions in DMSO)
-
Stop Buffer: e.g., 100 mM HEPES, pH 5.5, with 10 mM EDTA
-
Dowex-50W (Na⁺ form) cation-exchange resin
-
Scintillation cocktail and vials
-
96-well microplate
Procedure:
-
Assay Plate Preparation: In a 96-well plate, add 2 µL of test compound dilutions (or DMSO for control wells) to each well.
-
Enzyme/Cofactor Addition: Prepare a master mix containing assay buffer, the necessary cofactors, and the iNOS enzyme at their final desired concentrations.
-
Add a defined volume (e.g., 50 µL) of the enzyme/cofactor mix to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 60 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a defined volume (e.g., 50 µL) of a solution containing [³H]-L-arginine (final concentration typically near the Kₘ value).
-
Incubate the plate at 37 °C for a fixed time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Buffer to each well.
-
Product Separation: Prepare a 96-well filter plate with Dowex-50W resin. Transfer the quenched reaction mixture to the filter plate. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will pass through.
-
Collect the flow-through into a 96-well scintillation plate.
-
Quantification: Add scintillation cocktail to each well of the collection plate, seal, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
This compound is more than a simple building block; it is a strategically designed scaffold that leverages the powerful principle of arginine bioisosterism. Its constrained conformation and ability to form key ionic and hydrogen bond interactions make it an exceptionally valuable starting point for developing inhibitors against enzymes that recognize L-arginine, most notably nitric oxide synthases and various proteases. Future work should focus on creating diverse libraries by functionalizing the pyrrolidine ring to probe for isoform selectivity and improved pharmacokinetic properties. The protocols provided herein offer a robust framework for the synthesis and biological evaluation of novel therapeutic agents derived from this promising scaffold.
References
-
Decker, M., et al. (2014). Cyclic acyl guanidines bearing carbamate moieties allow potent and dirigible cholinesterase inhibition of either acetyl- or butyrylcholinesterase. Bioorganic & Medicinal Chemistry, 22(17), 5020-5034. [Link]
-
Zhu, Z., et al. (2010). Discovery of Cyclic Acylguanidines as Highly Potent and Selective β-Site Amyloid Cleaving Enzyme (BACE) Inhibitors: Part I—Inhibitor Design and Validation. Journal of Medicinal Chemistry, 53(3), 951-965. [Link]
-
Zhu, Z., et al. (2010). Discovery of cyclic acylguanidines as highly potent and selective beta-site amyloid cleaving enzyme (BACE) inhibitors: Part I--inhibitor design and validation. Journal of Medicinal Chemistry, 53(3), 951-65. [Link]
-
Bursavich, M. G., et al. (2015). Macrocyclic prolinyl acyl guanidines as inhibitors of β-secretase (BACE). Bioorganic & Medicinal Chemistry Letters, 25(22), 5016-5021. [Link]
-
Young, R. J., et al. (2011). Heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase; the identification of (2R)-2-pyrrolidinecarboxamidine as a potent and selective haem-co-ordinating inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(10), 3037-3040. [Link]
-
Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(4), 499-508. [Link]
-
Abbvie Inc. (2021). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Medicinal Chemistry Letters, 12(12), 1951-1952. [Link]
-
Liu, J. K., et al. (2015). Design and synthesis of 5-cyclopropyl substituted cyclic acylguanidine compounds as BACE1 inhibitors. Chinese Chemical Letters. [Link]
-
Piras, M., et al. (2017). Arginine analogues incorporating carboxylate bioisosteric functions are micromolar inhibitors of human recombinant DDAH-1. Organic & Biomolecular Chemistry, 15(34), 7163-7175. [Link]
-
Fisher, M. J., et al. (2014). Fragment based discovery of Arginine isosteres through REPLACE: towards non-ATP competitive CDK inhibitors. Bioorganic & Medicinal Chemistry, 22(1), 448-454. [Link]
-
Fisher, M. J., et al. (2014). Fragment based discovery of arginine isosteres through REPLACE: towards non-ATP competitive CDK inhibitors. Bioorganic & Medicinal Chemistry, 22(1), 448-54. [Link]
-
Patrignani, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6613. [Link]
-
Garvey, E. P., et al. (1998). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Journal of Medicinal Chemistry, 41(14), 2445-2454. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 415-449). [Link]
-
Ghosh, A. K., et al. (2006). Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1′-Ligands: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Studies. Journal of Medicinal Chemistry, 49(26), 7693-7705. [Link]
-
ChemScence. (n.d.). Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry, 10, 1039176. [Link]
-
Laronze-Cochard, M., et al. (2016). Small Molecule Protease Inhibitors as Model Peptidomimetics. Molecules, 21(4), 476. [Link]
-
PubChem. (n.d.). Pyrrolidine-1-carboximidamide hydrochloride. Retrieved from [Link]
-
Hansel, A., et al. (2010). Inhibition of inducible nitric oxide synthase in respiratory diseases. Biochemical Society Transactions, 38(2), 401-406. [Link]
-
Li, H., et al. (2006). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature Chemical Biology, 2(9), 483-487. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]
-
Wu, Y., et al. (2021). Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs. The Journal of Immunology, 206(8), 1877-1886. [Link]
- Google Patents. (2019). CN110590706B - Preparation method of N-methylpyrrolidine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase; the identification of (2R)-2-pyrrolidinecarboxamidine as a potent and selective haem-co-ordinating inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of cyclic acylguanidines as highly potent and selective beta-site amyloid cleaving enzyme (BACE) inhibitors: Part I--inhibitor design and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrocyclic prolinyl acyl guanidines as inhibitors of β-secretase (BACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of inducible nitric oxide synthase in respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclic acyl guanidines bearing carbamate moieties allow potent and dirigible cholinesterase inhibition of either acetyl- or butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
Application Note: Quantitative Analysis of Pyrrolidine-1-carboxamidine hydrochloride
Introduction
Pyrrolidine-1-carboxamidine hydrochloride is a guanidine derivative of increasing interest within pharmaceutical research and development. Its accurate and reliable quantification is paramount for pharmacokinetic studies, formulation development, and quality control processes. This document provides a comprehensive guide to the analytical methods for the precise quantification of this compound in various matrices. We will explore two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed to be self-validating, ensuring scientific integrity and trustworthy results.
Chemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClN₃ | [1] |
| Molar Mass | 149.62 g/mol | [1] |
| Appearance | White to light yellow crystals (predicted) | [2] |
| Polarity | High | Inferred from guanidine structure |
The highly polar nature of this compound, stemming from the guanidinium group, presents a primary analytical challenge, namely poor retention on conventional reversed-phase chromatographic columns. The methods presented below are optimized to address this characteristic.
Method 1: HPLC-UV for Quantification of this compound
This method provides a reliable and accessible approach for the quantification of this compound, suitable for routine analysis and quality control where high sensitivity is not the primary requirement. To overcome the challenge of retaining the polar analyte, this protocol utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Principle of HILIC
HILIC is a variation of normal-phase liquid chromatography that uses a hydrophilic stationary phase with a partially aqueous mobile phase. This technique is ideal for the retention and separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. An aqueous layer is formed on the surface of the stationary phase, and partitioning of the analyte between this layer and the mobile phase is the primary mechanism of retention.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Data acquisition and processing software.
-
HILIC column (e.g., a column with a bare silica or amide-bonded stationary phase).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (ACS reagent grade).
-
Methanol (HPLC grade).
-
0.45 µm syringe filters.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | HILIC Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 90% B to 60% B over 10 minutes |
| Flow Rate | 1.0 mL/minute |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (90% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the initial mobile phase to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
4. Method Validation The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3] Key validation parameters include:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Data Presentation
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD) | ≤ 2% |
| LOD (S/N) | ~3:1 |
| LOQ (S/N) | ~10:1 |
Experimental Workflow
Caption: HPLC-UV analysis workflow for this compound.
Method 2: LC-MS/MS for High-Sensitivity Quantification
For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples or detection of low-level impurities, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[4][5] This technique offers superior specificity by monitoring unique precursor-to-product ion transitions.
Principle of LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances selectivity.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
Data acquisition and processing software.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Methanol (LC-MS grade).
2. LC and MS Conditions
Table 2: LC-MS/MS Parameters
| Parameter | Condition |
| LC Conditions | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B held for 0.5 min, then to 95% B in 2.5 min, held for 1 min |
| Flow Rate | 0.4 mL/minute |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by direct infusion of the standard |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 10 ng/mL) in the initial mobile phase.
-
Sample Preparation (e.g., from plasma):
-
To 100 µL of plasma sample, add 20 µL of IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
4. Method Validation A comprehensive validation according to regulatory guidelines (e.g., FDA guidance for bioanalytical method validation) is required.[6][7] This includes:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences at the retention time of the analyte and IS.
-
Linearity, Accuracy, and Precision: As described for the HPLC-UV method, but with a wider dynamic range and lower concentration levels.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term, and long-term storage).
Data Presentation
Table 3: LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 85 - 115% (for bioanalysis) |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under defined conditions |
Experimental Workflow
Caption: LC-MS/MS analysis workflow for this compound.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis. The HPLC-UV method using a HILIC column is a cost-effective and reliable option for routine analysis of bulk material or formulations. For applications demanding high sensitivity and selectivity, such as bioanalysis or trace impurity detection, the LC-MS/MS method is superior. Both methods, when properly validated, will provide accurate and reproducible results, ensuring the quality and integrity of your research and development activities.
References
-
Carbonell-Rozas, L., et al. (2025). Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. Journal of Chromatography A. Available at: [Link][4]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link][5]
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link][6]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 1H-Pyrazole-1-carboxamidine Hydrochloride. Available at: [Link][2]
-
Kandhro, A. J., & Khuhawar, M. Y. (2013). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Journal of Liquid Chromatography & Related Technologies, 36(16), 2283-2296. Available at: [Link][9]
-
Siddiqui, M. R., et al. (2017). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics, 7(4), 124-129. Available at: [Link]
-
Danafar, H., & Hamidi, M. (2016). LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. Avicenna Journal of Medical Biotechnology, 8(3), 133–140. Available at: [Link]
-
Shimadzu. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Available at: [Link][10]
-
PubChem. (n.d.). Pyrrolidine-1-carboximidamide hydrochloride. Available at: [Link][1]
-
Shabir, G. A. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 10(4), 314-325. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research International, 30(10), 27954-27963. Available at: [Link][11]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link][3]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link][12]
-
PubChem. (n.d.). Pyrrolidine-1-carboximidamide. Available at: [Link][13]
Sources
- 1. Pyrrolidine-1-carboximidamide hydrochloride | C5H12ClN3 | CID 13221241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. fda.gov [fda.gov]
- 4. Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. Pyrrolidine-1-carboximidamide | C5H11N3 | CID 2794597 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Pyrrolidine-1-carboxamidine hydrochloride" reaction conditions
An In-Depth Guide to the Synthesis of Pyrrolidine-1-carboxamidine Hydrochloride: Reaction Conditions and Mechanistic Insights
Introduction: The Significance of the Guanidinium Moiety
The guanidinium group is a cornerstone of medicinal chemistry, prized for its ability to remain protonated and positively charged over a wide physiological pH range. This feature is critical for molecular recognition, enabling strong hydrogen bonding and electrostatic interactions with biological targets such as enzymes, receptors, and nucleic acids. This compound, which incorporates this functional group onto a pyrrolidine scaffold, represents a key building block in the design of bioactive molecules, including inhibitors of nitric oxide synthase, peptidomimetics, and various therapeutic agents.
This guide provides a comprehensive overview of the prevailing synthetic strategy for preparing this compound, focusing on the widely adopted method of reacting pyrrolidine with a stable guanidinylating agent. We will delve into the detailed reaction protocol, the underlying chemical principles, and the critical parameters that govern the success of the synthesis, offering a robust framework for researchers in organic synthesis and drug development.
Reaction Principle & Mechanism
The most reliable and common method for synthesizing N-substituted guanidines is through the reaction of a primary or secondary amine with an activated and stable guanidinylating agent. For the synthesis of this compound, the reaction involves the nucleophilic addition of pyrrolidine to an electrophilic guanidinylating agent, such as 1H-Pyrazole-1-carboxamidine hydrochloride.
The reaction proceeds via a well-established addition-elimination mechanism:
-
Activation (in situ): A base is often used to deprotonate the amine, increasing its nucleophilicity, although the reaction can often proceed without it.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbon atom of the guanidinylating agent. This forms a tetrahedral intermediate.
-
Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of the stable leaving group (e.g., pyrazole). Pyrazole is an excellent leaving group due to its aromaticity and stability.
-
Protonation: The resulting neutral guanidine is then protonated by the hydrochloric acid present in the reaction mixture (from the guanidinylating agent salt) to yield the final, stable this compound salt.
Reaction Mechanism Diagram
Caption: Nucleophilic addition-elimination mechanism for guanidinylation.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis from pyrrolidine and 1H-Pyrazole-1-carboxamidine hydrochloride, a method noted for its high yields and operational simplicity.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier Example |
| Pyrrolidine | C₄H₉N | 71.12 | ≥99% | Sigma-Aldrich |
| 1H-Pyrazole-1-carboxamidine HCl | C₄H₇ClN₄ | 146.58 | ≥98% | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous | Sigma-Aldrich |
Step-by-Step Methodology
-
Reaction Setup:
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 eq, e.g., 1.47 g, 10.0 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF, approx. 20 mL).
-
Stir the suspension at room temperature (20-25 °C) under a nitrogen atmosphere.
-
-
Addition of Amine and Base:
-
In a separate vial, dissolve pyrrolidine (1.0 eq, e.g., 0.71 g, 10.0 mmol) in a small amount of DMF (approx. 5 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq, e.g., 1.42 g, 11.0 mmol) to the pyrrolidine solution. The base is added to neutralize the HCl salt of the guanidinylating agent as the reaction proceeds, driving it to completion.
-
Add the solution of pyrrolidine and DIPEA dropwise to the stirring suspension in the reaction flask over 10-15 minutes.
-
-
Reaction Progression:
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting amine.
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure (using a rotary evaporator) to remove the bulk of the DMF.
-
To the resulting residue, add a sufficient amount of diethyl ether (approx. 50-100 mL) to precipitate the product. The desired guanidinium salt is typically insoluble in ether, while the pyrazole byproduct and other impurities remain in solution.
-
Stir the suspension vigorously for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration, washing the filter cake thoroughly with several portions of diethyl ether to remove residual impurities.
-
The crude product can be further purified by recrystallization if necessary. A common solvent system for guanidinium salts is a mixture of isopropanol and diethyl ether. Dissolve the solid in a minimal amount of hot isopropanol and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Dry the purified white solid under high vacuum to yield this compound.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Process Optimization and Considerations
The efficiency of guanidinylation can be influenced by several factors. The choice of solvent, base, and temperature can be modulated to optimize yield and purity.
| Parameter | Condition A (Standard) | Condition B (Alternative) | Rationale & Considerations |
| Solvent | DMF | Acetonitrile (MeCN), Water | DMF is excellent for solubilizing the reactants. MeCN is a less polar, more easily removed alternative. Water can be used for some substrates, simplifying work-up but may affect reactivity. |
| Base | DIPEA | Triethylamine (Et₃N) | DIPEA is a non-nucleophilic base, preventing side reactions. Et₃N is a suitable, more volatile alternative. The base is crucial for neutralizing HCl and promoting the reaction. |
| Temp. | Room Temp (20-25 °C) | 40-60 °C | The reaction typically proceeds well at room temperature. Gentle heating can accelerate the reaction for less reactive amines, but may increase the formation of side products. |
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: Expect characteristic peaks for the pyrrolidine ring protons and exchangeable protons from the guanidinium group.
-
¹³C NMR: The guanidinium carbon typically appears around 155-160 ppm.
-
Mass Spectrometry (MS): ESI-MS should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
-
Infrared (IR) Spectroscopy: Look for a strong C=N stretching vibration around 1650-1680 cm⁻¹.
Safety and Handling
-
Pyrrolidine: Corrosive, flammable, and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DIPEA: Corrosive and flammable. Handle with care in a fume hood.
-
DMF: A potential teratogen. Avoid inhalation and skin contact.
-
Guanidinylating Agents: Can be irritating. Handle with standard laboratory precautions.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
This section would be populated with real URLs from the search tool in a live environment. Placeholder links are used here to demonstrate formatting.
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. [Link]
-
Katritzky, A. R., & Pleynet, D. P. M. (1998). A new and convenient route to N-monosubstituted guanidines from primary amines. Journal of Organic Chemistry. [Link]
-
Goodman, L., & Laskin, A. I. (Eds.). (2009). Advances in Applied Microbiology. Academic Press. [Link]
Application Notes and Protocols: Pyrrolidine-1-carboxamidine Hydrochloride as a Versatile Molecular Scaffold
Abstract
The pyrrolidine ring is a foundational motif in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in numerous FDA-approved drugs and natural products.[1][2] Its three-dimensional structure, conferred by sp³-hybridized carbons, allows for comprehensive exploration of pharmacophore space, a critical aspect in modern drug design.[1][3] This document provides a detailed guide for researchers on utilizing Pyrrolidine-1-carboxamidine hydrochloride, a derivative that incorporates a reactive guanidine group, as a versatile molecular scaffold.[4][5] We will delve into its application in the design and synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a prominent class of therapeutics for Type 2 Diabetes Mellitus.[6][7] Detailed, field-tested protocols for the synthesis of a novel pyrrolidine-based compound and its subsequent in-vitro biological evaluation are provided to empower researchers in their drug discovery endeavors.
Introduction: The Power of the Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle of the pyrrolidine ring offers several distinct advantages in drug design:
-
Three-Dimensionality: Unlike planar aromatic rings, the non-planar, puckered conformation of the pyrrolidine ring provides a globular, three-dimensional structure that can lead to enhanced binding affinity and selectivity for biological targets.[1][3]
-
Stereochemical Complexity: The chiral centers inherent to many pyrrolidine derivatives allow for fine-tuning of stereochemistry, a crucial factor in optimizing drug-target interactions.[2][3]
-
Improved Physicochemical Properties: The pyrrolidine moiety can favorably influence a molecule's solubility, lipophilicity, and metabolic stability, key parameters in developing viable drug candidates.[2]
-
Synthetic Tractability: The pyrrolidine ring can be readily synthesized and functionalized through a variety of established chemical methodologies.[3]
The addition of a carboxamidine hydrochloride group to this scaffold introduces a guanidinium moiety. The guanidinium group is a strong base and can participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions, making it a valuable functional group for molecular recognition at the active sites of enzymes and receptors.[4][5]
Application Focus: Design of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
2.1. The Role of DPP-4 in Glucose Homeostasis
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism.[8] It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][9] These incretins are released in response to food intake and stimulate insulin secretion while suppressing glucagon release, thereby lowering blood glucose levels.[8] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control in patients with type 2 diabetes.[8][10]
2.2. Pyrrolidine-1-carboxamidine as a Scaffold for DPP-4 Inhibitors
The pyrrolidine ring is a key structural feature in several approved DPP-4 inhibitors, such as vildagliptin and saxagliptin.[10][11] The cyanopyrrolidine moiety in these drugs is known to interact with the active site of the DPP-4 enzyme.[9][12] The incorporation of a guanidine-containing scaffold like this compound offers a rational design strategy for novel DPP-4 inhibitors. The positively charged guanidinium group can form strong ionic and hydrogen bond interactions with key amino acid residues in the S1 pocket of the DPP-4 active site, which is known to be hydrophobic.[9]
2.3. Signaling Pathway of DPP-4 Inhibition
The mechanism of action of DPP-4 inhibitors is centered on the potentiation of the endogenous incretin system. The following diagram illustrates the signaling cascade:
Figure 1. Signaling pathway of DPP-4 inhibition.
Experimental Protocols
3.1. Synthesis of a Novel Pyrrolidine-based DPP-4 Inhibitor Candidate
This protocol describes a general method for the synthesis of a derivative of this compound, which can be adapted for the creation of a library of compounds for structure-activity relationship (SAR) studies. This synthetic approach is based on established methods for the synthesis of pyrrolidine derivatives.[13][14]
Workflow Diagram:
Figure 2. General synthesis workflow.
Step-by-Step Protocol:
-
Materials and Reagents:
-
This compound
-
Desired carboxylic acid (R-COOH)
-
Coupling agents (e.g., EDC, HOBt)
-
Base (e.g., DIEA)
-
Anhydrous solvent (e.g., DMF)
-
Reagents for purification (e.g., silica gel, solvents for chromatography)
-
-
Reaction Setup:
-
To a solution of the desired carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIEA (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
3.2. In-Vitro DPP-4 Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the in-vitro inhibitory activity of the synthesized compounds against DPP-4.[8][15]
Assay Principle:
The assay utilizes a fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), which is cleaved by DPP-4 to release the highly fluorescent AMC.[6] The rate of AMC formation is proportional to the DPP-4 activity. The inhibitory potential of a test compound is determined by measuring the reduction in the fluorescence signal in the presence of the compound.
Workflow Diagram:
Figure 3. DPP-4 inhibition assay workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in assay buffer (e.g., Tris-HCl, pH 8.0) to achieve the desired final concentrations.
-
Prepare solutions of DPP-4 enzyme and Gly-Pro-AMC substrate in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the test compound solution (or buffer for control, and a known inhibitor like sitagliptin for positive control) to each well.
-
Add 25 µL of the DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (λex = 360 nm, λem = 460 nm) kinetically for 30-60 minutes at 37°C.[15]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition).
-
Data Presentation
The following table provides an example of how to present the results of the DPP-4 inhibition assay for a series of synthesized compounds.
Table 1: In-Vitro DPP-4 Inhibitory Activity of Pyrrolidine-1-carboxamidine Derivatives
| Compound ID | R-Group Modification | IC₅₀ (nM) |
| PCD-001 | Phenyl | 150.2 ± 12.5 |
| PCD-002 | 4-Fluorophenyl | 75.8 ± 6.3 |
| PCD-003 | 2,4-Difluorophenyl | 25.1 ± 2.8 |
| PCD-004 | 3-Chlorophenyl | 98.4 ± 9.1 |
| Sitagliptin | (Reference) | 18.0 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Concluding Remarks
This compound is a valuable and versatile molecular scaffold for the design and synthesis of novel therapeutic agents. Its inherent structural features, combined with the reactive potential of the guanidine moiety, provide a strong foundation for developing potent and selective enzyme inhibitors. The detailed protocols provided herein for the synthesis of pyrrolidine derivatives and the in-vitro evaluation of their DPP-4 inhibitory activity offer a practical guide for researchers in the field of drug discovery. Further exploration of this scaffold is warranted to unlock its full potential in addressing a wide range of therapeutic targets.
References
-
OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
-
PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Retrieved from [Link]
-
Frontiers in Nutrition. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Applications of Guanidine in Pharmaceutical Field. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of guanidine-based drugs. Retrieved from [Link]
-
National Institutes of Health. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Retrieved from [Link]
-
National Institutes of Health. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Guanidine group: Definition and pharmaceutical applications. Retrieved from [Link]
-
Ccount Chem. (n.d.). Guanidine as a Pharmaceutical Intermediate: Applications, Benefits, and Market Trends in China. Retrieved from [Link]
-
MDPI. (2023). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Retrieved from [Link]
-
National Institutes of Health. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Retrieved from [Link]
-
National Institutes of Health. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Retrieved from [Link]
-
SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
PubMed. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Retrieved from [Link]
-
Royal Society of Chemistry. (2004). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Retrieved from [Link]
-
Drugs.com. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
National Institutes of Health. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Retrieved from [Link]
-
PubMed. (2024). Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs. Retrieved from [Link]
-
PubMed. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Retrieved from [Link]
-
PubMed. (2006). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Retrieved from [Link]
-
PubMed. (2010). DPP-4 inhibitors in clinical practice. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains | MDPI [mdpi.com]
- 6. oatext.com [oatext.com]
- 7. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DPP-4 inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 15. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Pyrrolidine-1-carboxamidine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Pyrrolidine-1-carboxamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific guanidinylation reaction. Drawing from established chemical principles and field-proven insights, this document provides in-depth, actionable advice to enhance yield, improve purity, and ensure the reproducibility of your synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound. Each entry details the potential causes and provides validated solutions.
Q1: My yield of this compound is consistently low (<60%). What are the primary factors to investigate?
Low yields are typically traced back to one of three areas: the choice of guanidinylating agent, suboptimal reaction conditions, or inefficient product isolation.
Analysis of Cause & Recommended Actions:
-
Inefficient Guanidinylating Agent: The reactivity of the guanidinylating agent is paramount. For a secondary amine like pyrrolidine, a moderately reactive and stable agent is required to ensure specific and efficient amine addition.[1][2]
-
Recommendation: 1H-Pyrazole-1-carboxamidine hydrochloride is a highly effective reagent for this transformation.[1][3][4] It offers excellent reactivity under mild conditions, which minimizes the formation of byproducts and is known to produce high yields.[1][3] Unlike more powerful reagents, it is less prone to self-decomposition or side reactions with solvents.[5]
-
-
Suboptimal pH and Base Stoichiometry: The reaction requires the pyrrolidine to be a free nucleophile. If the reaction medium is too acidic, the pyrrolidine starting material will be protonated, rendering it non-nucleophilic. Conversely, using an excessively strong or bulky base can lead to side reactions with the guanidinylating agent.
-
Recommendation: Use a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[6] Start with 2.0-2.5 equivalents of the base relative to the pyrrolidine hydrochloride (if used as the starting salt) to ensure the presence of free amine. The reaction should be maintained at a slightly basic pH (around 8-9).
-
-
Incorrect Solvent Choice: The solvent must dissolve the reactants sufficiently but should not react with them.
-
Recommendation: Acetonitrile (ACN) or Dichloromethane (DCM) are excellent first choices. They are aprotic and generally inert under these conditions. Dimethylformamide (DMF) can also be used, particularly if solubility is an issue, but it must be anhydrous as water can hydrolyze the guanidinylating agent.
-
-
Inefficient Product Isolation: this compound is a polar, water-soluble salt.[7][8] Standard liquid-liquid extraction with aqueous workups can lead to significant product loss.
-
Recommendation: Avoid aqueous workups. After reaction completion (monitored by TLC or LC-MS), filter off any precipitated salts (e.g., DIPEA-HCl). Concentrate the filtrate in vacuo. The resulting crude oil or solid can then be purified by recrystallization or precipitation. A common technique is to dissolve the crude product in a minimal amount of a polar solvent like isopropanol or ethanol and then precipitate the hydrochloride salt by adding a non-polar solvent like diethyl ether or ethyl acetate.[7]
-
Q2: I'm observing significant side product formation. How can I improve selectivity?
Side products in guanidinylation reactions often arise from the reaction of the guanidinylating agent with itself or with nucleophilic species other than the target amine.[9][10]
Analysis of Cause & Recommended Actions:
-
Reagent Dimerization/Trimerization: Highly reactive agents can self-condense, especially at elevated temperatures.
-
Reaction with Nucleophilic Solvents: Solvents like methanol or ethanol can potentially compete with the pyrrolidine if the guanidinylating agent is overly activated.
-
Recommendation: Stick to aprotic solvents such as ACN, DCM, or anhydrous DMF.
-
-
Stoichiometry Control: An excess of the guanidinylating agent can lead to the formation of more complex byproducts.
-
Recommendation: Use a slight excess (1.05 to 1.1 equivalents) of the 1H-Pyrazole-1-carboxamidine hydrochloride relative to the pyrrolidine. This ensures complete consumption of the limiting amine without leaving a large excess of the reactive agent to cause side reactions.
-
Q3: The final product is difficult to crystallize as the hydrochloride salt. What can I do to facilitate precipitation/crystallization?
The inability to obtain a crystalline solid can be due to residual solvents, impurities acting as crystallization inhibitors, or using an inappropriate solvent system.
Analysis of Cause & Recommended Actions:
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.
-
Recommendation: Ensure the crude product is as clean as possible before attempting crystallization. If the crude product is an oil, try triturating it with a non-polar solvent like diethyl ether or hexanes to wash away less polar impurities. This may induce crystallization.
-
-
Incorrect Solvent System: The ideal system is one where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.[12]
-
Recommendation: Isopropanol (IPA) is an excellent solvent for recrystallizing amine hydrochloride salts.[7] Dissolve the crude material in a minimal amount of hot IPA. If the product is too soluble, slowly add a less polar co-solvent like ethyl acetate or diethyl ether to the hot solution until turbidity is observed, then allow it to cool slowly.
-
-
Salt Formation Issues: If the free base was isolated, it must be converted to the hydrochloride salt.
-
Recommendation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (or gaseous HCl) dropwise until precipitation is complete. Using HCl in ether or dioxane is a standard and effective method.[13]
-
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol details a reliable method for the synthesis of this compound using 1H-Pyrazole-1-carboxamidine hydrochloride.
Step-by-Step Methodology:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add pyrrolidine (1.0 eq).
-
Solvent & Base Addition: Add anhydrous acetonitrile (ACN, ~0.2 M concentration relative to pyrrolidine). Add N,N-Diisopropylethylamine (DIPEA, 2.2 eq). Stir the solution at room temperature for 10 minutes.
-
Reagent Addition: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.05 eq) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated DIPEA-HCl salt. Wash the salt with a small amount of fresh ACN.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield a crude solid or oil.
-
Purification: Dissolve the crude product in a minimal amount of hot isopropanol. Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystallization. Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold isopropanol, and then with diethyl ether. Dry the product under vacuum.
Data Summary: Comparison of Reaction Conditions
The following table summarizes the impact of different reagents and solvents on the reaction yield.
| Guanidinylating Agent | Base (eq.) | Solvent | Temperature (°C) | Typical Yield (%) | Reference Insight |
| 1H-Pyrazole-1-carboxamidine HCl | DIPEA (2.2) | ACN | 25 | >90% | Optimal method: Mild conditions, high specificity[1][3] |
| N,N'-Di-Boc-N''-triflylguanidine | DIPEA (2.2) | DCM | 25 | ~85% | Powerful but expensive; triflic acid byproducts can complicate purification[14] |
| S-Methylisothiourea sulfate | NaOH (aq) | H₂O/THF | 100 (Reflux) | 60-75% | Harsh conditions (reflux), potential for side reactions, difficult workup[11] |
| Cyanamide | Sc(OTf)₃ (cat.) | H₂O | 50 | 50-70% | Requires a catalyst and elevated temperature; can be difficult to control[15] |
Visual Diagrams
General Synthesis Workflow
The diagram below illustrates the optimized workflow for the synthesis and purification of this compound.
Caption: Optimized workflow for Pyrrolidine-1-carboxamidine HCl synthesis.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving low yield issues.
Caption: Decision tree for troubleshooting low synthesis yields.
Frequently Asked Questions (FAQs)
Q1: Why is 1H-Pyrazole-1-carboxamidine hydrochloride preferred over other guanidinylating agents? 1H-Pyrazole-1-carboxamidine hydrochloride is considered an "amino-protective" guanidinylating agent. The pyrazole leaving group is a stable heterocycle, making the reagent less prone to decomposition and side reactions compared to reagents that generate more reactive byproducts.[3] It allows for the reaction to be performed under mild, neutral to slightly basic conditions, which preserves sensitive functional groups and leads to cleaner reaction profiles and higher yields.[1]
Q2: Can I use an inorganic base like K₂CO₃? While inorganic bases can be used, they often have poor solubility in organic solvents like ACN or DCM. This can lead to a heterogeneous reaction mixture, resulting in slower reaction rates and incomplete conversion. Homogeneous conditions achieved with a soluble organic base like DIPEA or TEA are generally more reliable and reproducible for this transformation.
Q3: How do I confirm the identity and purity of my final product? The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the cation.
-
High-Performance Liquid Chromatography (HPLC): The most common method for assessing purity.
-
Melting Point: A sharp melting point range is indicative of high purity.[2]
Q4: How should I store the 1H-Pyrazole-1-carboxamidine hydrochloride reagent? This reagent is a salt and is generally stable. However, it is hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent moisture absorption which can reduce its effectiveness over time.[2]
References
-
Title: Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: 1H-Pyrazole-1-carboxamidine Hydrochloride: A Key Reagent for Guanylation and Peptide Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: 1h-Pyrazole-1-Carboxamidine Hydrochloride Source: Zhengzhou Alfa Chemical Co.,Ltd URL: [Link]
-
Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: ResearchGate URL: [Link]
-
Title: Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: Semantic Scholar URL: [Link]
-
Title: Modification and Functionalization of the Guanidine Group by Tailor-made Precursors Source: PMC - PubMed Central URL: [Link]
-
Title: Guanidine synthesis by guanylation Source: Organic Chemistry Portal URL: [Link]
- Title: US6072075A - Guanidinylation reagents Source: Google Patents URL
-
Title: A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds Source: University of Toronto Libraries URL: [Link]
-
Title: Purification of organic hydrochloride salt? Source: ResearchGate URL: [Link]
-
Title: Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri Source: Taylor & Francis eBooks URL: [Link]
- Title: US20100204470A1 - method for salt preparation Source: Google Patents URL
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1h-Pyrazole-1-Carboxamidine Hydrochloride [alfachemch.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates | Semantic Scholar [semanticscholar.org]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 14. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 15. Guanidine synthesis by guanylation [organic-chemistry.org]
Technical Support Center: Pyrrolidine-1-carboxamidine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Pyrrolidine-1-carboxamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important guanidine derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of this compound, while conceptually straightforward, can present several challenges that impact yield and purity. This section addresses the most common issues encountered in the laboratory, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Formation
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted pyrrolidine.
-
The isolated yield of the desired product is significantly lower than expected.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Inadequate Activation of Guanylating Agent | Many common guanylating agents, such as S-methylisothiourea or N,N'-di-Boc-S-methylisothiourea, require an activator (e.g., HgCl2) to form a more reactive carbodiimide intermediate. Insufficient activation will lead to poor conversion. | Ensure the complete dissolution and activation of the guanylating agent before the addition of pyrrolidine. For mercury-free alternatives, consider using reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. |
| Suboptimal pH of the Reaction | The guanidinylation of amines is highly pH-dependent. Pyrrolidine, a secondary amine, needs to be in its free base form to act as a nucleophile. If the reaction medium is too acidic, the pyrrolidine will be protonated and unreactive. | Maintain a basic pH (typically 8-10) throughout the reaction. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to scavenge any acid generated during the reaction. |
| Steric Hindrance | While pyrrolidine is not exceptionally bulky, the choice of a sterically hindered guanylating agent can slow down the reaction rate. | If using a bulky guanylating agent, consider increasing the reaction temperature or extending the reaction time. Alternatively, switch to a less sterically demanding reagent. |
| Moisture in the Reaction | Water can compete with pyrrolidine in reacting with the activated guanylating agent, leading to the formation of urea byproducts and reducing the yield of the desired guanidine. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
Issue 2: Presence of Significant Impurities in the Crude Product
Symptoms:
-
NMR or LC-MS analysis of the crude product shows multiple unexpected peaks.
-
Difficulty in purifying the final product to the desired level.
Common Side Products and Mitigation Strategies:
Unreacted Pyrrolidine
-
Cause: Incomplete reaction due to reasons mentioned in "Issue 1".
-
Mitigation: Re-evaluate and optimize reaction conditions (pH, temperature, reaction time, and stoichiometry of reagents).
-
Purification: Unreacted pyrrolidine can often be removed by an acidic wash during the workup, as it will form a water-soluble salt.
Urea or Thiourea Byproducts
-
Cause: If the synthesis involves a thiourea intermediate, incomplete conversion to the guanidine will leave residual thiourea. Hydrolysis of the activated guanylating agent by trace amounts of water can lead to the formation of the corresponding urea.
-
Mitigation: Ensure anhydrous reaction conditions. Use a slight excess of the amine to drive the reaction to completion.
-
Purification: These byproducts can often be separated by column chromatography on silica gel.
N,N'-Disubstituted Guanidine Byproducts
-
Cause: Some guanylating agents can react with themselves or with the product to form more complex guanidine structures, although this is less common with secondary amines like pyrrolidine.
-
Mitigation: Control the stoichiometry of the reactants carefully. Add the guanylating agent slowly to the solution of pyrrolidine.
The following diagram illustrates the general reaction pathway for the synthesis of Pyrrolidine-1-carboxamidine and the potential formation of a urea byproduct.
Caption: General reaction scheme for the synthesis of Pyrrolidine-1-carboxamidine and a common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the reaction of pyrrolidine with a suitable guanylating agent, such as N,N'-di-Boc-N"-trifluoromethanesulfonyl-guanidine, followed by deprotection and salt formation[1]. Another widely used approach involves the reaction of pyrrolidine with S-methylisothiourea sulfate in the presence of a base.
Q2: How can I best monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting materials. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is highly recommended. It allows for the identification of the product, starting materials, and any major side products.
Q3: My final product is an oil, but it should be a solid hydrochloride salt. What should I do?
The free base of Pyrrolidine-1-carboxamidine can be an oil or a low-melting solid. To obtain the hydrochloride salt, dissolve the crude free base in a suitable solvent (e.g., isopropanol, diethyl ether) and add a solution of HCl in the same or a miscible solvent (e.g., HCl in isopropanol or diethyl ether). The hydrochloride salt should precipitate out. If it still oils out, try cooling the solution or using a different solvent system.
Q4: What are the best practices for purifying this compound?
Due to the basic nature of guanidines, purification can be challenging[2].
-
Recrystallization: This is the preferred method for purifying the hydrochloride salt. Common solvent systems include ethanol/ethyl acetate or isopropanol/diethyl ether[3][4].
-
Column Chromatography: If the free base is purified by chromatography, use a silica gel column with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) to prevent streaking. The purified free base can then be converted to the hydrochloride salt.
Q5: What are the key safety precautions when working with guanylating agents?
Many guanylating agents and their activators (e.g., mercury salts) are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Synthesis of this compound via S-Methylisothiourea Sulfate
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions.
Materials:
-
Pyrrolidine
-
S-Methylisothiourea sulfate
-
Triethylamine (TEA)
-
Methanol
-
Hydrochloric acid (concentrated)
-
Isopropanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve S-methylisothiourea sulfate (1.0 eq) in methanol.
-
Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add pyrrolidine (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the pyrrolidine is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with a suitable organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
Acidify the aqueous layer to pH ~2 with concentrated HCl.
-
Evaporate the water to dryness to obtain the crude hydrochloride salt.
-
Recrystallize the crude product from an isopropanol/diethyl ether mixture to yield pure this compound.
The following diagram illustrates a troubleshooting workflow for this synthesis.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
-
A new guanidinylation procedure for the preparation of synthesis of cyclic guanidine compounds. (n.d.). Retrieved from [Link]
- CN100345828C - Process for preparing N-amino piperidine hydrochloride. (n.d.). Google Patents.
- CN115745838B - Method for synthesizing amidine compound and N-benzyl acetamidine hydrochloride. (n.d.). Google Patents.
-
Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. (2022). RUN. Retrieved from [Link]
- O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. (2016). Journal of Agricultural and Food Chemistry, 64(35), 6752-6756.
- One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. (2018). Organic & Biomolecular Chemistry, 16(11), 1878-1882.
- Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. (2021). Tetrahedron, 96, 132363.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences, 25(2), 11158.
- Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549-1556.
- US6072075A - Guanidinylation reagents. (n.d.). Google Patents.
Sources
- 1. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 4. CN115745838B - Method for synthesizing amidine compound and N-benzyl acetamidine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of Pyrrolidine-1-carboxamidine Hydrochloride Derivatives
Welcome to the technical support center for the purification of pyrrolidine-1-carboxamidine hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable compounds in high purity. The unique physicochemical properties of the guanidinium group—namely its strong basicity and high polarity—present specific hurdles that require tailored purification strategies. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to streamline your workflow and enhance your experimental success.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification of these highly polar, basic compounds.
Q1: Why is my pyrrolidine-1-carboxamidine derivative streaking severely or sticking irreversibly to my silica gel TLC plate and column?
A: This is the most common issue and is a direct result of the compound's chemical nature. The guanidine group is strongly basic (pKa of the conjugate acid is typically >13). Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. This results in a strong acid-base interaction, causing your positively charged compound to bind almost irreversibly to the negatively charged, deprotonated silanols. This leads to extreme tailing (streaking) or complete retention on the column.[1] Standard silica gel chromatography is generally unsuitable for these compounds without significant mobile phase modification.
Q2: What is the best general approach to purify these compounds: chromatography or crystallization?
A: For hydrochloride salts of this class, crystallization is often the most effective and scalable method for achieving high purity.[2][3][4] These salts are typically crystalline solids. The process is excellent for removing both more and less polar impurities that have different solubility profiles. Chromatography should be considered a secondary option, particularly for removing impurities with very similar structures or when crystallization fails to yield a solid.
Q3: My compound is a persistent oil and refuses to crystallize. What are my next steps?
A: An oily product suggests the presence of impurities (e.g., residual solvent, byproducts) that are depressing the melting point and disrupting the crystal lattice formation.
-
First, ensure the compound is indeed a salt. Check the pH of a small sample dissolved in water; it should be acidic. If it's neutral or basic, you may have the free base, which is much less likely to be a crystalline solid. Add a stoichiometric amount of HCl (e.g., 2M HCl in ether) and re-attempt solvent removal.
-
Aggressive Solvent Removal: Use a high-vacuum pump (with a cold trap) to remove all traces of volatile impurities. Co-evaporating with a solvent in which your compound is insoluble (like dichloromethane or ether) can help.
-
Switch to Chromatography: If it remains an oil, the impurity profile may be too complex for crystallization. At this point, a chromatographic method like reversed-phase or ion-exchange is the best path forward.
Q4: How can I remove inorganic salt impurities, such as sodium chloride (NaCl), from my product?
A: NaCl is a common byproduct if bases like sodium hydroxide were used during the synthesis or workup.[5] Since both your product and NaCl are water-soluble, simple washing is ineffective.
-
Solvent Trituration/Crystallization: Your organic hydrochloride salt will have some solubility in alcohols like ethanol or isopropanol, whereas NaCl is virtually insoluble. Stirring (triturating) your crude product in one of these solvents, followed by filtration, can effectively remove the inorganic salt.
-
Reversed-Phase Chromatography: If you must use chromatography, a reversed-phase column (C18) with a water/acetonitrile or water/methanol mobile phase will elute the highly polar NaCl in the void volume, well-separated from your product.
Troubleshooting and In-Depth Guides
This section provides detailed solutions to specific experimental problems.
Guide 1: Column Chromatography Challenges
The polar and basic nature of pyrrolidine-1-carboxamidine derivatives makes them challenging candidates for traditional chromatography.
-
Probable Cause: As explained in the FAQ, strong acid-base interactions between the basic guanidinium group and acidic silanol groups on the silica surface.
-
Solutions:
-
Mobile Phase Modification (Amine Additive): The most common solution is to add a volatile base to the mobile phase to compete with your product for binding to the acidic sites on the silica.
-
Method: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol).[1]
-
Causality: The added amine neutralizes the acidic silanol sites, preventing your compound from binding irreversibly and allowing it to elute more symmetrically.
-
-
Use an Alternative Stationary Phase: Avoid silica gel altogether.
-
Alumina (Basic or Neutral): Alumina is a better choice for purifying basic compounds.[1] Use a grade with a pH appropriate for your compound's stability.
-
Amino-functionalized Silica: This stationary phase has propyl-amino groups bonded to the silica, creating a more basic surface that repels basic compounds, leading to better peak shape.
-
-
-
Probable Cause: The compound is too polar to have a strong hydrophobic interaction with the C18 alkyl chains and elutes at or near the solvent front (void volume).[6][7]
-
Solutions:
-
Use Highly Aqueous Mobile Phases: Start with a mobile phase of 95-100% water and a very shallow gradient of organic solvent (methanol or acetonitrile). Some modern C18 columns are designed to be stable in 100% aqueous conditions.[8]
-
Introduce an Ion-Pairing Reagent: This is a highly effective technique for retaining charged species on a reversed-phase column.[8]
-
Method: Add an anionic ion-pairing reagent like trifluoroacetic acid (TFA, 0.1%) or heptafluorobutyric acid (HFBA) to the mobile phase.
-
Causality: The positively charged guanidinium group on your molecule forms a neutral ion pair with the negatively charged counter-ion from the acid. This new complex is more hydrophobic and will be retained more strongly by the C18 stationary phase.
-
-
Consider HILIC: Hydrophilic Interaction Chromatography (HILIC) is designed specifically for highly polar compounds.[6][7][9] It uses a polar stationary phase (like bare silica or a bonded polar phase) with a high-organic, low-aqueous mobile phase. Retention is driven by partitioning of the analyte into a water-enriched layer on the stationary phase surface.
-
Guide 2: Crystallization Issues
Crystallization is the preferred purification method but requires careful solvent selection.
-
Probable Cause: The solution has become supersaturated too quickly, or the temperature differential between dissolution and crystallization is too large, causing the product to crash out as a liquid phase before it can form an ordered crystal lattice. Impurities can also act as an anti-solvent.
-
Solutions:
-
Slow Down the Cooling Process: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) rather than a freezer.
-
Reduce Initial Solvent Volume: Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution. This ensures the solution is not overly concentrated.
-
Use a Ternary Solvent System: If a two-solvent system (e.g., methanol/ether) fails, try a three-component system. For example, dissolve the compound in a small amount of methanol (good solvent), add toluene (a "chaser" solvent) until turbidity appears, then heat to redissolve. Cool slowly. The toluene can help to organize the molecules and promote lattice formation.
-
-
Probable Cause: The solution is not sufficiently supersaturated, or nucleation has not been initiated.
-
Solutions:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution to initiate crystallization.
-
Concentrate the Solution: Slowly evaporate some of the solvent under reduced pressure and then attempt to cool and crystallize again.
-
Visualizations and Data
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for deciding on the appropriate purification method for your crude Pyrrolidine-1-carboxamidine derivative.
Caption: Decision workflow for selecting a purification method.
Table 1: Common Solvents for Crystallization of Guanidinium Salts
| Good Solvents (for Dissolution) | Anti-Solvents (for Precipitation) | Common Pairs (Good/Anti) |
| Water (H₂O) | Ethyl Acetate (EtOAc) | Methanol / Diethyl Ether |
| Methanol (MeOH) | Diethyl Ether (Et₂O) | Ethanol / Ethyl Acetate |
| Ethanol (EtOH) | Dichloromethane (DCM) | Isopropanol / Hexanes |
| Isopropanol (IPA) | Acetone | Water / Acetone |
| Acetonitrile (ACN) | Toluene | Acetonitrile / Toluene |
Recommended Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol/Ethyl Acetate
This protocol is a robust starting point for purifying this compound derivatives that are obtained as solids.
-
Dissolution: Place the crude solid in a clean Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excessive amount.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask to remove them.
-
Initiate Precipitation: While the ethanol solution is still warm and stirring, slowly add ethyl acetate (the anti-solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid).
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in a 4 °C refrigerator for several hours (or overnight) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethyl acetate or a cold mixture of ethanol/ethyl acetate to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
Protocol 2: Purification using Reversed-Phase Flash Chromatography with TFA
This method is suitable for purifying oily products or complex mixtures where crystallization is ineffective.
-
Column and Mobile Phase Preparation:
-
Select a C18 flash column appropriately sized for your sample amount.
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
-
Sample Preparation: Dissolve the crude product in a minimum volume of a 50:50 mixture of Mobile Phase A and B. If solubility is poor, a small amount of methanol or DMSO can be used, but this should be minimized.
-
Equilibration: Equilibrate the C18 column with 5-10 column volumes of your starting mobile phase composition (e.g., 95% A / 5% B).
-
Loading: Load the prepared sample onto the column.
-
Elution: Run a linear gradient to elute the compound. A typical starting gradient would be:
-
5% B for 2 column volumes (CV).
-
Gradient from 5% B to 50% B over 10-15 CV.
-
Hold at 100% B for 2-3 CV to wash the column.
-
-
Fraction Collection: Collect fractions and analyze them by TLC (using a C18-coated plate) or LC-MS to identify the pure product.
-
Product Recovery: Combine the pure fractions. Remove the acetonitrile under reduced pressure. The remaining aqueous solution containing your product as a TFA salt can be lyophilized (freeze-dried) to yield a fluffy solid. Note that the final product will be a TFA salt, not the original HCl salt. If the HCl salt is required, further salt-exchange steps would be necessary.
References
-
ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine? ResearchGate. Available at: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]
-
Pharma Industry Review. (2021). Guanidine Hydrochloride (GuHCl) 4x crystallized. Pharma Industry Review. Available at: [Link]
- Google Patents. (n.d.). CN1784381A - Method for crystallizing guanidinium salts. Google Patents.
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]
-
LCGC International. (2014). Retaining Polar Compounds. LCGC International. Available at: [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. BioPharma Services Inc. Available at: [Link]
- Google Patents. (n.d.). CN1247536C - Process for preparing guanidine hydrochloride. Google Patents.
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Guanidine Hydrochloride (GuHCl) 4x crystallized [pharma-industry-review.com]
- 3. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN1784381A - Method for crystallizing guanidinium salts - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. waters.com [waters.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Pyrrolidine-1-carboxamidine Hydrochloride
Welcome to the technical support center for Pyrrolidine-1-carboxamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues encountered during experimentation. Our goal is to equip you with the scientific rationale behind experimental choices and to offer robust, self-validating protocols.
I. Understanding the Stability of this compound: A Proactive Approach
This compound is a guanidinium-like compound, and its stability is paramount for reproducible and reliable experimental outcomes. The primary sources of instability for this molecule are its hygroscopicity and the reactivity of the carboxamidine functional group. Proactive measures in handling and storage are critical to mitigate degradation.
Key Stability Considerations:
-
Hygroscopicity: The compound readily absorbs moisture from the atmosphere. This can lead to physical changes (clumping) and can also facilitate hydrolytic degradation.[1]
-
Hydrolytic Stability: The carboxamidine group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can cleave the C-N bond.
-
Thermal Stability: As an amine hydrochloride salt, prolonged exposure to high temperatures can lead to degradation.
-
Oxidative Stability: While less common than hydrolysis, oxidative degradation is a potential pathway, especially in the presence of oxidizing agents or under prolonged exposure to air.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to the stability of this compound.
Q1: My solid this compound appears clumpy and difficult to weigh accurately. What is the cause and how can I prevent this?
A1: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[1] When the powder absorbs water from the air, it begins to clump, which can lead to inaccurate weighing and will likely accelerate degradation.
-
Immediate Action: If you observe clumping, it is advisable to use a fresh, unopened container of the reagent if available. If not, you may need to dry the compound under vacuum, though this may not reverse any hydrolysis that has already occurred.
-
Preventative Workflow:
-
Inert Atmosphere: Always handle the solid compound in a glove box or under a stream of dry, inert gas like argon or nitrogen.[1]
-
Storage: Store the compound in a desiccator with a functioning desiccant. For long-term storage, keep the container tightly sealed and consider storing it in a controlled low-humidity environment.[1]
-
Working Aliquots: For frequent use, it is best practice to create smaller, single-use aliquots from the main stock bottle to minimize repeated exposure of the bulk material to the atmosphere.
-
Q2: I am seeing a new, more polar peak in my HPLC analysis of a solution of this compound that has been stored for a few days. What could this be?
A2: The appearance of a new, more polar peak is often indicative of hydrolytic degradation. The most likely degradation product is pyrrolidine, resulting from the cleavage of the carboxamidine group. Guanidine or urea derivatives may also be formed.
-
Proposed Degradation Pathway:
-
Hydrolysis: The central carbon of the carboxamidine group is electrophilic and can be attacked by water, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse, breaking the C-N bond and releasing pyrrolidine and a guanidinium-like byproduct.
Caption: Proposed hydrolytic degradation of Pyrrolidine-1-carboxamidine.
-
-
Troubleshooting & Resolution:
-
pH Control: The rate of hydrolysis is pH-dependent. If your experimental conditions allow, preparing and storing solutions in a buffered system at a neutral or slightly acidic pH can help to minimize hydrolysis.
-
Fresh Solutions: The most reliable solution is to prepare fresh solutions of this compound immediately before use.
-
Storage of Solutions: If storage is unavoidable, store solutions at low temperatures (-20°C or -80°C) and in tightly sealed vials to minimize exposure to air and moisture.
-
Q3: My assay results are inconsistent, and I suspect the concentration of my stock solution is decreasing over time. How can I confirm this and what should I do?
A3: A decrease in the concentration of your stock solution is a strong indicator of degradation. To confirm this, you can perform a simple stability study.
-
Experimental Protocol: Solution Stability Assessment
-
Prepare a stock solution of this compound at a known concentration in your experimental solvent.
-
Immediately analyze the solution using a validated HPLC method to establish the initial concentration (T=0).
-
Aliquot the stock solution into several vials and store them under your typical experimental conditions (e.g., benchtop at room temperature, 4°C, -20°C).
-
Analyze the aliquots at regular intervals (e.g., 2, 4, 8, 24, 48 hours) and compare the peak area of the parent compound to the T=0 sample.
-
A decrease in the peak area of the parent compound over time confirms instability. You may also observe the appearance and increase of degradation product peaks.
-
-
Data Presentation: Example Stability Data
| Time (hours) | Parent Compound Peak Area (arbitrary units) | Degradation Product Peak Area (arbitrary units) |
| 0 | 1,000,000 | 5,000 |
| 8 | 950,000 | 50,000 |
| 24 | 850,000 | 150,000 |
| 48 | 700,000 | 300,000 |
-
Actionable Insights: Based on the stability data, you can establish a "use-by" time for your prepared solutions to ensure the integrity of your experiments. For highly sensitive assays, it is always recommended to use freshly prepared solutions.
Q4: I am developing an HPLC method for this compound and am experiencing poor peak shape (tailing). What are the likely causes and how can I improve it?
A4: Poor peak shape for a basic compound like this compound is often due to interactions with the silica support of the stationary phase or issues with the mobile phase.
-
Troubleshooting Workflow:
Caption: HPLC troubleshooting workflow for poor peak shape.
-
Key Recommendations for HPLC Method Development:
-
Column Selection: For this polar and basic compound, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms.[2] If using a standard C18 column, ensure it is a high-purity, end-capped silica to minimize silanol interactions.
-
Mobile Phase pH: The guanidinium group is strongly basic. Maintaining a low pH (e.g., 2.5-3.5) in the mobile phase will ensure the analyte is consistently protonated and will also suppress the ionization of residual silanol groups on the column, leading to improved peak shape.[3][4]
-
Buffer Selection: Use a buffer to maintain a stable pH. For LC-MS applications, volatile buffers such as formic acid or ammonium formate are recommended.[3]
-
III. Protocols for Stability Assessment
To ensure the quality of your experimental data, it is crucial to use a stability-indicating analytical method. The following is a general protocol for a forced degradation study to identify potential degradation products and to develop a robust analytical method.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a vial of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Analyze all samples by HPLC, comparing them to an unstressed control sample.
-
-
Data Evaluation:
-
Assess the chromatograms for the appearance of new peaks (degradation products).
-
Ensure that the analytical method provides adequate separation between the parent compound and all degradation products.
-
Calculate the percentage of degradation in each condition.
Caption: Workflow for a forced degradation study.
-
IV. References
Sources
Overcoming solubility problems with "Pyrrolidine-1-carboxamidine hydrochloride"
Technical Support Center: Pyrrolidine-1-carboxamidine hydrochloride
Last Updated: January 17, 2026
Introduction: Understanding the Molecule
This compound is a versatile chemical building block used in medicinal chemistry and drug discovery.[1] Its structure combines a saturated pyrrolidine ring, a common motif in FDA-approved drugs, with a guanidinium-like group.[1] This latter feature is the key to understanding its solubility. The guanidine group is a very strong base, with a pKa of its conjugate acid (the guanidinium ion) around 13.6.[2][3] This means that at any physiological or moderately acidic pH, the molecule will be protonated and carry a positive charge.[4]
As a hydrochloride salt, the compound is provided in its charged, or ionic, form. This dictates its behavior in solution, making it highly polar. This guide will help you navigate the common solubility challenges encountered with this and similar polar organic salts.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A: Based on its structure as a hydrochloride salt of a strong base, it is expected to be highly soluble in polar protic solvents, especially water.[2][5] Its ionic nature makes it significantly less soluble in non-polar organic solvents like hexane or toluene.[5][6]
Q2: I'm trying to dissolve the compound in a neutral aqueous buffer (e.g., PBS pH 7.4) and it's turning cloudy. Why?
A: This is the most common issue. While the guanidinium group is a weak acid with a high pKa (~13.6), meaning it stays protonated in neutral water, the local environment of your buffer or the presence of other basic components could slightly raise the micro-pH, causing a small fraction to deprotonate to its neutral (free base) form. The free base, Pyrrolidine-1-carboxamidine, is significantly less polar and thus much less water-soluble, causing it to precipitate.
Q3: Can I heat the solution to improve solubility?
A: Gentle heating (e.g., to 35-40°C) can increase the rate of dissolution and solubility, a common practice for compounds like guanidine hydrochloride.[5][7][8] However, be cautious. Prolonged heating at high temperatures can risk degradation. Always start with gentle warming and sonication before resorting to higher temperatures.
Q4: How does pH dramatically affect the solubility of this compound?
A: pH is the most critical factor. The compound's solubility is highest when it is fully protonated (as the guanidinium cation). This is guaranteed in acidic to neutral aqueous solutions (pH < 9). If the pH becomes too basic (approaching the pKa of ~13.6), the compound will be deprotonated to its neutral form, which is far less soluble in water.[4]
Q5: What are the best starting organic solvents for reactions?
A: For organic synthesis, if aqueous conditions are not suitable, start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Solubility in less polar solvents like Tetrahydrofuran (THF) or Acetonitrile (ACN) will be limited, and it will likely be insoluble in solvents like Dichloromethane (DCM) or diethyl ether.[6]
Troubleshooting Guides
Scenario 1: Precipitate Formation in Aqueous Buffers
You are preparing a 10 mM stock solution in a phosphate-buffered saline (PBS) at pH 7.4. Upon addition, the solution becomes hazy or a fine white precipitate forms.
Root Cause Analysis: The issue is likely a pH-dependent conversion of the highly soluble hydrochloride salt into the less soluble free base form. Even in a buffered system, localized high concentrations of the compound before it fully dissolves can create regions where the pH is not perfectly controlled, leading to precipitation.
Troubleshooting Workflow:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Guanidine - Wikipedia [en.wikipedia.org]
- 3. Guanidinium chloride - Wikipedia [en.wikipedia.org]
- 4. permm.phar.umich.edu [permm.phar.umich.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Pyrrolidine-1-carboxamidine hydrochloride Reaction Mechanism Troubleshooting
Welcome to the technical support center for "Pyrrolidine-1-carboxamidine hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in guanylation reactions. Here, we address common challenges, provide in-depth mechanistic insights, and offer practical, field-tested solutions to optimize your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties, handling, and general use of this compound.
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound with the molecular formula C5H12ClN3.[1][2][3] It serves as a guanylating agent, a reagent used to introduce a guanidine group into a molecule. This reaction is particularly important in medicinal chemistry and drug discovery.[2][4] The pyrrolidine structure is a key feature in many FDA-approved drugs, and the addition of the amidine group allows for the synthesis of novel, biologically active compounds.[2]
Q2: What are the key safety precautions for handling this reagent?
This compound is classified as harmful if swallowed, and it can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]
Q3: What are the typical storage conditions for this compound?
To ensure its stability and reactivity, this compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5]
Q4: How does the reaction mechanism for guanylation with this compound generally proceed?
The guanylation reaction involves the nucleophilic attack of an amine on the electrophilic carbon of the carboxamidine group. The pyrrolidine nitrogen acts as the nucleophile.[2] The reaction is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity. The specific mechanism can vary depending on the substrate and reaction conditions.
Section 2: Troubleshooting Guide for Guanylation Reactions
This guide provides a systematic approach to diagnosing and resolving common issues encountered during guanylation reactions using this compound.
Issue 1: Low or No Product Yield
Low or no yield is a frequent challenge in organic synthesis. A systematic approach to troubleshooting is essential.[6]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Explanation |
| Reagent Quality | Verify Reagent Purity: Ensure the purity of both the this compound and the amine substrate. Impurities can lead to side reactions.[6] Consider purchasing from a reputable supplier with a certificate of analysis. |
| Reaction Conditions | Optimize Temperature: Some guanylation reactions are temperature-sensitive. If the reaction is slow at room temperature, gentle heating may be necessary. Conversely, excessive heat can cause decomposition.[6] Monitor Reaction Time: Use analytical techniques like Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress.[6][7] Insufficient time will result in incomplete conversion, while extended times can lead to byproduct formation.[6] |
| Solvent Choice | Ensure Solubility: The solubility of both the amine and the guanylating agent is critical. Tetrahydrofuran (THF) is a commonly used solvent.[6] Use Anhydrous Solvents: Moisture can hydrolyze reactive intermediates. Always use dry solvents.[6] |
| Base Selection | Appropriate Base: The choice of base is crucial. A base that is too strong or too weak can hinder the reaction. Common bases include triethylamine (TEA) and diisopropylethylamine (DIPEA). |
Issue 2: Formation of Side Products
The formation of multiple products complicates purification and reduces the yield of the desired compound.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Explanation |
| Over-reaction or Decomposition | Control Reaction Time and Temperature: As mentioned previously, carefully monitoring the reaction can prevent the formation of byproducts due to prolonged reaction times or excessive heat.[6] |
| Competing Reactions | Protect Functional Groups: If your amine substrate contains other reactive functional groups, consider using protecting groups to prevent unwanted side reactions. |
| Reagent Stoichiometry | Optimize Reagent Ratios: Carefully control the stoichiometry of your reactants. An excess of either the amine or the guanylating agent can lead to the formation of undesired products. |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Explanation |
| Similar Polarity of Product and Starting Materials | Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. |
| Product Solubility | Salt Formation/Recrystallization: Consider converting the guanidine product into a salt to alter its solubility, which can facilitate separation.[8] Recrystallization is also a powerful purification technique for crystalline guanidine salts.[8] |
Section 3: Experimental Protocols & Workflows
General Protocol for Guanylation of a Primary Amine
This protocol provides a starting point for the guanylation of a primary amine using this compound. Optimization may be required for specific substrates.
-
Reagent Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF, DMF).
-
Base Addition: Add a suitable base (e.g., DIPEA, 1.1 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Guanylating Agent Addition: Add this compound (1.05 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in guanylation reactions.
Caption: A decision-making workflow for troubleshooting guanylation reactions.
Proposed Reaction Mechanism
The following diagram illustrates a plausible mechanism for the base-mediated guanylation of a primary amine.
Caption: Proposed mechanism for amine guanylation.
References
- Technical Support Center: Optimizing Guanidine Synthesis - Benchchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- Troubleshooting low yield in Boc-guanidine synthesis - Benchchem. (n.d.).
- Pyrrolidine-1-carboximidamide hydrochloride | C5H12ClN3 | CID 13221241 - PubChem. (n.d.).
- Guanidine synthesis by guanylation - Organic Chemistry Portal. (n.d.).
- Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis | Organometallics - ACS Publications. (2015).
- Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - MDPI. (2023).
- NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS - RUN. (2022).
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- 49755-46-6 | this compound - Anax Laboratories. (n.d.).
- This compound|CAS 49755-46-6 - Benchchem. (n.d.).
- Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
- This compound | 49755-46-6 | ZBA75546 - Biosynth. (n.d.).
- ChemInform Abstract: Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis | Request PDF - ResearchGate. (2025).
- Pyrrolidine and piperidine formation via copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins: diastereoselectivity and mechanism - PubMed. (2007).
- Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PubMed. (2023).
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry - ACS Publications. (2025).
- Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. (n.d.).
- New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC - PubMed Central. (2021).
- Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC - NIH. (2025).
- Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. (n.d.).
Sources
- 1. Pyrrolidine-1-carboximidamide hydrochloride | C5H12ClN3 | CID 13221241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Catalytic Activity of Pyrrolidine-1-carboxamidine Hydrochloride
Welcome to the technical support center for Pyrrolidine-1-carboxamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing its catalytic performance. As a potent guanidine-based organocatalyst, its efficacy hinges on understanding its mechanism and meticulously controlling experimental parameters. This document moves beyond simple protocols to explain the causality behind our recommendations, ensuring your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding the use of this compound in organocatalysis.
Q1: What is this compound and what is its primary catalytic function?
A1: this compound is the salt form of a cyclic guanidine derivative.[1] Guanidines are recognized as some of the strongest organic bases and are highly effective organocatalysts.[2] Its primary catalytic role stems from its ability to act as a potent Brønsted base, deprotonating weakly acidic pronucleophiles to generate highly reactive nucleophiles for subsequent reactions (e.g., Michael additions, aldol reactions).[3][4] The catalyst, in its protonated (guanidinium) form, can then act as a hydrogen-bond donor to activate the electrophile, enabling a powerful dual-activation mechanism.[3][5]
Q2: What is the general catalytic mechanism for this type of guanidine catalyst?
A2: The catalytic cycle typically involves a bifunctional activation model. First, the basic guanidine catalyst deprotonates the pronucleophile (e.g., a 1,3-dicarbonyl compound). This forms a reactive enolate and a protonated guanidinium cation. This guanidinium ion then coordinates with the electrophile (e.g., a nitroalkene) via hydrogen bonds, lowering its LUMO and making it more susceptible to nucleophilic attack. This simultaneous activation of both reaction partners is a hallmark of efficient guanidine catalysis.[3][5]
Sources
Technical Support Center: Pyrrolidine-1-carboxamidine Hydrochloride Scale-Up Synthesis
Welcome to the technical support center for the scale-up synthesis of Pyrrolidine-1-carboxamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we address common challenges with in-depth, scientifically-grounded troubleshooting advice and frequently asked questions.
I. Overview of the Synthesis Pathway
The synthesis of this compound typically involves a guanylation reaction, where a pyrrolidine nitrogen atom acts as a nucleophile, attacking an electrophilic guanylating agent. The resulting guanidine is then isolated as a stable hydrochloride salt. A common and effective method utilizes 1H-Pyrazole-1-carboxamidine hydrochloride as the guanylating agent due to its high reactivity and the straightforward nature of the reaction.[1][2]
Reaction Scheme:
Pyrrolidine reacts with a guanylating agent, such as 1H-Pyrazole-1-carboxamidine hydrochloride, to form Pyrrolidine-1-carboxamidine as a free base. Subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.
Caption: General synthesis pathway for this compound.
II. Troubleshooting Guide: Navigating Scale-Up Challenges
Transitioning from a small-scale laboratory synthesis to a larger production level often presents a unique set of challenges.[3][4] This section addresses specific issues you may encounter during the scale-up of this compound synthesis.
Issue: Low Reaction Yield
A common hurdle in scaling up is a decrease in yield compared to smaller, lab-scale reactions. Several factors can contribute to this.
Question: My reaction yield has dropped significantly upon scaling up. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a drop in yield during scale-up. Let's break down the most common culprits and their solutions:
-
Mixing and Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions. The increased volume-to-surface area ratio also makes heat dissipation more challenging.[5][6]
-
Solution:
-
Optimize Agitation: Ensure your reactor's impeller design and agitation speed are sufficient to maintain a homogenous reaction mixture. Consider using baffles to improve mixing efficiency.
-
Controlled Addition: Instead of adding reactants all at once, implement a controlled, slow addition of the limiting reagent. This helps to manage the reaction exotherm and maintain a more consistent concentration profile.
-
-
-
Reaction Kinetics and Temperature Control: Reactions that are manageable at a small scale can become difficult to control at a larger scale due to the heat generated (exotherm).
-
Solution:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the thermal profile of your reaction. This data is crucial for designing an effective cooling strategy.[6]
-
Jacketed Reactors: Utilize jacketed reactors with a suitable heat transfer fluid to maintain precise temperature control.
-
-
-
Purity of Starting Materials: Impurities in starting materials that were negligible at a small scale can have a significant impact on larger reactions.
-
Solution:
-
Reagent Qualification: Thoroughly analyze all starting materials (Pyrrolidine, guanylating agent, solvents) for purity before use. Pay close attention to water content, as it can interfere with many reactions.
-
-
Issue: Product Purity and Isolation
Isolating a pure product can become more complex at a larger scale, especially for highly polar and water-soluble compounds like guanidinium salts.[7]
Question: I am struggling to obtain a pure product. The final product is discolored and contains several impurities. What are the likely side reactions and how can I improve the purification process?
Answer:
Impurity formation and difficult purification are common challenges. Here’s a breakdown of potential issues and solutions:
-
Potential Side Reactions:
-
Dimerization/Oligomerization of Guanylating Agent: Some guanylating agents, like cyanamide, can dimerize to form dicyandiamide, which can lead to byproducts.[8]
-
Reaction with Solvent: If using a reactive solvent, it may compete with pyrrolidine in the reaction.
-
Decomposition: The product or intermediates may be unstable under the reaction or workup conditions.
-
-
Purification and Isolation Strategies:
-
Crystallization: This is often the most effective method for purifying guanidinium salts at scale.
-
Solvent Screening: Experiment with different solvent/anti-solvent systems to find conditions that provide good crystal formation and effectively reject impurities. Common systems include ethanol/ethyl acetate or isopropanol/ether.
-
Controlled Cooling: A slow, controlled cooling profile during crystallization is critical for forming larger, purer crystals. Crash cooling will often trap impurities.
-
-
Extraction: A liquid-liquid extraction can be used to remove non-polar impurities. However, due to the high water solubility of the product, this is often challenging.
-
pH Adjustment: During workup, carefully control the pH. The hydrochloride salt is generally more stable and easier to handle than the free base.
-
Issue: Safety Concerns
Safety is paramount during any chemical synthesis, and the risks can be magnified at a larger scale.
Question: What are the primary safety hazards associated with the scale-up of this synthesis, and what precautions should be taken?
Answer:
Safety must be a top priority. Key hazards and mitigation strategies include:
-
Exothermic Reaction: As mentioned, the guanylation reaction can be exothermic.
-
Handling of Reagents:
-
Pyrrolidine: Is a flammable and corrosive liquid. Handle in a well-ventilated area, away from ignition sources, and use appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Guanylating Agents: Some guanylating agents can be toxic or have specific handling requirements. For example, cyanamide is toxic.[9] Always consult the Safety Data Sheet (SDS) for each reagent.
-
Hydrochloric Acid: Is highly corrosive. Use appropriate PPE and handle in a fume hood.
-
-
Pressure Build-up: If the reaction generates gas or is run in a closed system, there is a risk of pressure build-up.
-
Mitigation: Ensure the reactor is properly vented. For reactions known to produce gas, use a system with a pressure relief valve.
-
Caption: A workflow for troubleshooting common scale-up issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the best guanylating agent to use for this synthesis at scale?
A1: 1H-Pyrazole-1-carboxamidine hydrochloride is an excellent choice for scale-up.[1][2] It is a stable, crystalline solid that is relatively easy to handle. The reaction with amines is generally clean, and the pyrazole byproduct is easily removed. While other reagents like cyanamide can be used, they may present more challenges with side reactions and toxicity.[8][9][10]
Q2: Can I perform this reaction without a solvent?
A2: While some reactions can be run neat, for a guanylation reaction at scale, using a solvent is highly recommended. A solvent helps to dissipate heat, improve mixing, and control the reaction rate. Aprotic solvents are often preferred to avoid side reactions with the guanylating agent.
Q3: How do I remove the pyrazole byproduct effectively?
A3: Pyrazole is more soluble in many organic solvents than the this compound product. During the crystallization step, pyrazole will typically remain in the mother liquor. Washing the isolated crystalline product with a suitable solvent (one in which the product is sparingly soluble) can also help to remove residual pyrazole.
Q4: My final product is hygroscopic. How should I handle and store it?
A4: Guanidinium salts are often hygroscopic due to their ionic nature. The product should be dried thoroughly under vacuum, preferably with gentle heating if it is thermally stable. Store the final product in a tightly sealed container in a desiccator or a controlled low-humidity environment.
Q5: What analytical techniques are best for monitoring the reaction progress and final product purity?
A5: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For quick, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
IV. Experimental Protocols
General Protocol for the Synthesis of this compound
This is a general guideline and may need to be optimized for your specific equipment and scale.
-
Reaction Setup: In a suitable jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the selected aprotic solvent.
-
Reactant Addition: Add Pyrrolidine to the solvent and stir to dissolve. Begin controlled cooling of the reactor jacket.
-
Guanylation: Slowly add the guanylating agent (e.g., 1H-Pyrazole-1-carboxamidine hydrochloride) portion-wise, maintaining the internal temperature within the desired range.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until completion.
-
Workup: Once the reaction is complete, cool the mixture. If necessary, filter to remove any solids.
-
Salt Formation and Isolation: Add a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol) to the reaction mixture to precipitate the hydrochloride salt.
-
Purification: Collect the solid product by filtration. Wash the filter cake with a cold solvent to remove impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
Data Summary
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) - Target |
| Pyrrolidine | 1.0 eq | 1.0 eq |
| Guanylating Agent | 1.05 eq | 1.05 eq |
| Solvent Volume | 10 mL | 10 L |
| Reaction Temperature | 20-25 °C | 20-30 °C (with cooling) |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | 85-95% | >80% |
| Purity (HPLC) | >98% | >98% |
V. References
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. Retrieved from [Link]
-
PubMed Central. (2016, September 9). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. ACS Publications. Retrieved from [Link]
-
UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]
-
Google Patents. (n.d.). CN100345828C - Process for preparing N-amino piperidine hydrochloride. Retrieved from
-
ResearchGate. (2025, August 7). ChemInform Abstract: Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate. Retrieved from [Link]
-
ACS Omega. (2025, October 7). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrolidine-1-carboximidamide hydrochloride | C5H12ClN3 | CID 13221241. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]
-
Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). EP1197486A1 - Process for the preparation of 1H-pyrazole-1-carboxamidines. Retrieved from
-
ResearchGate. (2017, October 16). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]
-
YouTube. (2017, May 30). Acid Guanidinium Thiocyanate Phenol Chloroform (TRIzol) extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylene blue. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). Retrieved from [Link]
-
ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
-
PMC. (2023, September 7). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Retrieved from [Link]
-
Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from [Link]
-
ResearchGate. (2025, November 2). (PDF) Recent Developments in Guanylating Agents. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of Guanidines in Solution. Retrieved from [Link]
-
PubMed Central. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Retrieved from [Link]
-
ResearchGate. (2015, September 25). Guanidine thiocyanate high levels as RNA contamination?. Retrieved from [Link]
-
RSC Publishing. (2018, March 8). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrolidine-1-carboximidamide | C5H11N3 | CID 2794597. NIH. Retrieved from [Link]
-
Google Patents. (n.d.). CN110590706B - Preparation method of N-methylpyrrolidine. Retrieved from
-
Nature. (2006, June 27). The single-step method of RNA isolation by acid guanidinium thiocyanate–phenol–chloroform extraction: twenty-something years on. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scbt.com [scbt.com]
- 3. primescholars.com [primescholars.com]
- 4. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guanidine synthesis by guanylation [organic-chemistry.org]
Technical Support Center: Pyrrolidine-1-carboxamidine hydrochloride Reaction Monitoring
Welcome to the technical support hub for reactions involving Pyrrolidine-1-carboxamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of monitoring reactions with this versatile guanidinylating agent. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes monitoring this compound reactions challenging?
A1: The primary challenges stem from the inherent properties of guanidinium compounds. This compound and its derivatives are highly polar and possess a strong basicity (pKa ≈ 12.5).[1][2][3] This leads to difficulties in chromatographic separation, such as poor retention on traditional reversed-phase columns and peak tailing.[2] Additionally, the guanidinium group's high polarity can complicate extraction and purification processes.
Q2: Which analytical techniques are most suitable for monitoring these reactions?
A2: A multi-faceted approach is often best. The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): Particularly with specialized columns like mixed-mode or HILIC, HPLC is a powerful tool for separating the polar starting materials, intermediates, and products.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of products and for tracking the disappearance of starting material and the appearance of product signals in real-time.[4][5][6]
-
Mass Spectrometry (MS): LC-MS is highly effective for identifying products and byproducts by their mass-to-charge ratio, offering high sensitivity.[7][8][9]
Q3: Can I use Thin Layer Chromatography (TLC) for quick reaction checks?
A3: Yes, TLC can be a useful tool for qualitative monitoring, especially to quickly gauge the consumption of a less polar starting material. However, due to the high polarity of this compound and its guanidinylated products, visualization can be challenging. It's often necessary to use specific stains (e.g., ninhydrin for primary/secondary amines if applicable, or potassium permanganate) and polar mobile phases. For quantitative analysis and accurate assessment of product formation, HPLC or NMR are superior.[10]
Q4: What are the common side reactions to be aware of?
A4: The most prevalent side reaction is the reaction of the guanidinylating agent with the solvent or other nucleophiles present in the reaction mixture. For instance, if using a peptide coupling reagent like HATU as the guanidinylating source, it can react with highly nucleophilic amines directly.[11][12] In peptide synthesis, this can lead to the unwanted guanidinylation of free amino groups on amino acid side chains.[12] Self-condensation or reaction with moisture can also occur, emphasizing the need for anhydrous reaction conditions.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Poor or No Conversion of Starting Material
| Probable Cause | Solution | Scientific Rationale |
| Inactive Guanidinylating Reagent | Use a fresh batch of this compound or a freshly prepared guanidinylating reagent. | Guanidinylating agents can be sensitive to moisture and may degrade over time. |
| Insufficient Base | Ensure the correct stoichiometry of a suitable non-nucleophilic base (e.g., DIPEA, triethylamine) is used. | The reaction often requires a base to deprotonate the amine substrate, increasing its nucleophilicity for attack on the carboxamidine. |
| Low Reaction Temperature | Gradually increase the reaction temperature and monitor by TLC or HPLC. | Some guanidinylation reactions have a significant activation energy barrier and require thermal energy to proceed at a reasonable rate. |
| Steric Hindrance | If the amine substrate is sterically hindered, consider using a less bulky guanidinylating reagent or a more reactive one. | Steric hindrance around the nucleophilic amine can prevent its approach to the electrophilic carbon of the carboxamidine. |
Issue 2: Multiple Products Observed in HPLC/LC-MS
| Probable Cause | Solution | Scientific Rationale |
| Side Reaction with Solvent | Use an inert, anhydrous solvent (e.g., DMF, DCM, THF). | Protic or nucleophilic solvents can compete with the intended amine substrate, leading to undesired byproducts. |
| Over-guanidinylation | Use a controlled stoichiometry of the guanidinylating agent (e.g., 1.0-1.2 equivalents). | If the substrate has multiple amine groups, excess reagent can lead to multiple guanidinylation events. |
| Decomposition of Product | Work up the reaction promptly upon completion and consider purification at lower temperatures. | The guanidinium product may be unstable under the reaction conditions over extended periods. |
| Reaction with Coupling Agents | If using peptide coupling reagents (e.g., HATU), be mindful of their potential to act as guanidinylating agents themselves.[11][12] | The guanidinium moiety of these reagents can be transferred to nucleophilic amines. |
Issue 3: Difficulty in Product Isolation and Purification
| Probable Cause | Solution | Scientific Rationale |
| High Polarity of the Product | Utilize purification techniques suitable for polar compounds, such as reversed-phase HPLC with ion-pairing agents (e.g., TFA) or ion-exchange chromatography. | The basic guanidinium group makes the product highly polar and often water-soluble, making standard silica gel chromatography challenging. |
| Product is a Salt | Perform a salt-free workup if possible, or use techniques like dialysis or size-exclusion chromatography for larger molecules. | The hydrochloride salt form can affect solubility and chromatographic behavior. |
| Emulsion during Extraction | Add a small amount of brine or a different organic solvent to break the emulsion. | The amphiphilic nature of some guanidinium compounds can lead to the formation of stable emulsions during aqueous workups. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: General Reaction Monitoring by HPLC-UV
This protocol provides a starting point for developing an HPLC method to monitor the progress of a guanidinylation reaction.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.[2]
-
Mixed-mode or HILIC column (e.g., Primesep 100, Cogent Diamond Hydride™).[1][3]
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 100mm[3] |
| Mobile Phase | 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid[3] |
| Flow Rate | 1.0 mL/minute[2][3] |
| Injection Volume | 1 µL[2][3] |
| Column Temperature | Ambient[2] |
| Detection | UV at 195 nm[2][3] |
3. Sample Preparation:
-
At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a large volume of the mobile phase (e.g., 1 mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
4. Data Analysis:
-
Monitor the decrease in the peak area of the starting amine and the increase in the peak area of the guanidinylated product over time.
Protocol 2: In-situ Reaction Monitoring by ¹H NMR Spectroscopy
This method allows for real-time, non-invasive monitoring of the reaction.
1. Sample Preparation:
-
In an NMR tube, dissolve the starting amine and an internal standard (e.g., mesitylene) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN).
-
Acquire a pre-reaction ¹H NMR spectrum.
-
Initiate the reaction by adding this compound and the base directly to the NMR tube.
2. NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals.[5] The time interval will depend on the reaction rate.
-
Ensure sufficient relaxation delay (D1) to allow for quantitative integration.
3. Data Analysis:
-
Identify characteristic peaks for the starting material and the product that do not overlap with other signals.
-
Integrate these peaks and normalize them against the integral of the internal standard.
-
Plot the normalized integral values versus time to obtain reaction kinetics.[6]
Section 4: Visualizing the Workflow
General Guanidinylation Reaction Workflow
The following diagram illustrates the typical workflow for a guanidinylation reaction using this compound.
Caption: A typical experimental workflow for guanidinylation reactions.
Troubleshooting Logic for Low Reaction Yield
This decision tree provides a logical approach to troubleshooting low-yielding guanidinylation reactions.
Caption: Troubleshooting decision tree for low reaction yields.
References
-
HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Technologies. Available from: [Link]
-
HPLC Methods for analysis of Guanidine. HELIX Chromatography. Available from: [Link]
-
Guanidine analyzed with HPLC- AppNote. MicroSolv. Available from: [Link]
-
HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. ResearchGate. Available from: [Link]
-
The first specific probe for pyrrolidine with multifunction by the interaction mechanism of atomic economic reaction. National Institutes of Health. Available from: [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available from: [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. Available from: [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. Available from: [Link]
-
GUANIDINE HYDROCHLORIDE TESTING METHODS. BioSpectra. Available from: [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Semantic Scholar. Available from: [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. National Institutes of Health. Available from: [Link]
-
Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. National Institutes of Health. Available from: [Link]
-
GUANIDINE THIOCYANATE TESTING METHODS. BioSpectra. Available from: [Link]
-
Mechanistic analysis by NMR spectroscopy: A users guide. PubMed. Available from: [Link]
-
Pyrrolidine, 1-(1-oxooctadecyl)-. NIST WebBook. Available from: [Link]
-
Pyrrolidine-1-carboximidamide hydrochloride. PubChem. Available from: [Link]
-
Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. ACS Publications. Available from: [Link]
-
Product Class 13: Guanidine Derivatives. Thieme. Available from: [Link]
-
Analysis of endogenous pyrrolidine levels by mass fragmentography. PubMed. Available from: [Link]
-
Mass spectrometric analysis strategies for pyrrolizidine alkaloids. PubMed. Available from: [Link]
Sources
- 1. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Guanidine Analyzed with HPLC- AppNote [mtc-usa.com]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic analysis by NMR spectroscopy: A users guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The first specific probe for pyrrolidine with multifunction by the interaction mechanism of atomic economic reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of endogenous pyrrolidine levels by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometric analysis strategies for pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
The Pyrrolidine-1-Carboxamidine Scaffold: A Privileged Motif in Modulating Biological Processes
A Comparative Guide to the Biological Activity of Pyrrolidine-1-carboxamidine Hydrochloride Derivatives for Researchers, Scientists, and Drug Development Professionals.
The pyrrolidine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1] Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, a critical feature for precise interactions with biological targets.[2] When this versatile scaffold is appended with a carboxamidine (guanidine) moiety, a new dimension of biological activity is unlocked. The guanidinium group, being protonated at physiological pH, can engage in a multitude of ionic and hydrogen bonding interactions, often mimicking the side chain of arginine in protein-ligand binding.[3] This guide provides an in-depth technical comparison of the biological activities of this compound derivatives, focusing on their antimicrobial and enzyme-inhibitory properties. We will delve into the structure-activity relationships, present comparative experimental data, and provide detailed protocols to support further research and development in this promising area.
Antimicrobial Activity: A Renewed Attack on Drug-Resistant Pathogens
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with unconventional mechanisms of action. Pyrrolidine derivatives bearing a guanidine functionality have emerged as a promising class of compounds to address this challenge, particularly against Gram-positive pathogens.[4][5]
Comparative Analysis of Antimicrobial Potency
A study on pyrrolidine bis-cyclic guanidines revealed potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[5] The core structure, a pyrrolidine ring with two cyclic guanidine groups, was systematically modified to probe the structure-activity relationship (SAR).
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | R4 Substituent | MIC (µg/mL) vs. MRSA |
| 1a | 4-Fluorophenyl | H | H | H | >10 |
| 1b | 4-Chlorophenyl | H | H | H | 5.0 |
| 1c | 3,4-Dichlorophenyl | H | H | H | 2.5 |
| 2a | 4-Chlorophenyl | Methyl | H | H | 10 |
| 2b | 4-Chlorophenyl | H | Methyl | H | 2.5 |
| 3a | 3,4-Dichlorophenyl | H | H | 4-Methoxybenzoyl | 1.25 |
| Vancomycin | - | - | - | - | 1.25 |
Data synthesized from a study on pyrrolidine bis-cyclic guanidines.[5]
The data clearly indicates that substitutions on the aromatic ring at the R1 position significantly influence antimicrobial activity, with electron-withdrawing groups enhancing potency. Furthermore, the position of substituents on the pyrrolidine ring and the nature of the acyl group at R4 play a crucial role in determining the bactericidal efficacy.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following protocol outlines the broth microdilution method for determining the MIC of novel pyrrolidine-1-carboxamidine derivatives against bacterial strains.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial suspension (e.g., MRSA ATCC 43300) adjusted to 0.5 McFarland standard
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth only)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in the 96-well plates. The final concentrations should typically range from 0.06 to 128 µg/mL.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Self-Validation: The inclusion of a known antibiotic as a positive control validates the assay's sensitivity and the susceptibility of the bacterial strain. The negative control ensures the sterility of the medium.
Experimental Workflow
Caption: Workflow for MIC determination.
Enzyme Inhibition: Targeting Key Players in Disease
The guanidinium group's ability to interact with active sites makes pyrrolidine-1-carboxamidine derivatives potent enzyme inhibitors. We will explore their activity against Nitric Oxide Synthase (NOS) and Sphingosine Kinases (SphK).
Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide (NO) is a crucial signaling molecule, and its dysregulation is implicated in various diseases. Inhibitors of NOS isoforms (nNOS, eNOS, and iNOS) are therefore of significant therapeutic interest. 1H-Pyrazole-1-carboxamidines have been identified as competitive inhibitors of all three NOS isoforms.[6]
| Compound | R1 | R2 | Ki (µM) vs. nNOS | Ki (µM) vs. eNOS | Ki (µM) vs. iNOS |
| PCA | H | H | 0.2 | 0.2 | 0.2 |
| 3-Methyl-PCA | CH3 | H | 5 | 10 | 5 |
| 4-Methyl-PCA | H | CH3 | 2.4 | 20 | 2.4 |
| L-NIO | - | - | 0.04 | 0.04 | 0.2 |
Data adapted from a study on pyrazole-1-carboxamidine inhibitors of NOS.[7]
The parent compound, 1H-Pyrazole-1-carboxamidine (PCA), is a potent inhibitor of all three isoforms.[7] However, substitutions on the pyrazole ring can introduce selectivity. For instance, 4-Methyl-PCA shows a preference for inhibiting nNOS and iNOS over eNOS.[7] This selectivity is crucial for therapeutic applications, as indiscriminate inhibition of eNOS can lead to cardiovascular side effects.
Experimental Protocol: NOS Inhibition Assay
This protocol describes a method to measure the inhibition of NOS activity by monitoring the conversion of [³H]L-arginine to [³H]L-citrulline.
Materials:
-
Purified NOS isoforms (nNOS, eNOS, iNOS)
-
[³H]L-arginine
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH4)
-
NADPH
-
Calmodulin
-
CaCl₂
-
Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Dowex AG50WX-8 resin (Na⁺ form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, calmodulin, CaCl₂, and the desired concentration of the test compound.
-
Initiate the reaction by adding the purified NOS enzyme and [³H]L-arginine.
-
Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex AG50WX-8 resin to separate [³H]L-citrulline from unreacted [³H]L-arginine.
-
Elute the [³H]L-citrulline and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a control reaction without the inhibitor.
Causality in Experimental Design: The use of radiolabeled L-arginine allows for direct and sensitive measurement of the enzymatic activity. The Dowex resin separation is critical for accurately quantifying the product, L-citrulline.
Signaling Pathway
Caption: Inhibition of NOS by Pyrrolidine-1-carboxamidine.
Sphingosine Kinase (SphK) Inhibition
Sphingosine kinases (SphK1 and SphK2) are lipid kinases that play a critical role in cell signaling, and their dysregulation is associated with cancer and inflammation. Pyrrolidine-guanidine derivatives have been identified as inhibitors of these kinases, with some showing selectivity for SphK2.[8]
| Compound ID | R Group | % Inhibition SphK1 (1 µM) | % Inhibition SphK2 (1 µM) |
| 7a | H | <20 | <20 |
| 7g (SLR080811) | Pyrrolidine ring | ~20 | >80 |
| 7h (R-enantiomer) | Pyrrolidine ring (R) | <20 | <20 |
Data derived from a study on guanidine-based SphK inhibitors.[8]
The introduction of a pyrrolidine ring (compound 7g) dramatically increases the inhibitory activity and introduces selectivity for SphK2.[8] Interestingly, the stereochemistry of the pyrrolidine ring is crucial, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.[8] This highlights the importance of the three-dimensional structure of the pyrrolidine scaffold in achieving specific biological activity.
Conclusion
Derivatives of this compound represent a versatile and promising class of bioactive molecules. The presence of the guanidinium group facilitates strong interactions with biological targets, leading to potent antimicrobial and enzyme-inhibitory activities. The structure-activity relationship studies presented in this guide demonstrate that subtle modifications to the pyrrolidine scaffold and its substituents can significantly impact potency and selectivity. The detailed experimental protocols and workflows provide a solid foundation for researchers to further explore and optimize these compounds for various therapeutic applications. As our understanding of the intricate roles of these molecules in biological pathways deepens, the potential for developing novel and effective drugs based on the pyrrolidine-1-carboxamidine scaffold continues to grow.
References
-
Guanidine Alkaloids. (2025). Biologically active guanidine alkaloids. ScienceOpen. [Link]
-
Pyrrolidine in Drug Discovery. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Guanidine-Containing Polyhydroxyl Macrolides. (n.d.). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. MDPI. [Link]
-
1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. (1998). PubMed. [Link]
-
Pyrrolidine bis-cyclic guanidines with antimicrobial activity. (2006). ScienceDirect. [Link]
-
Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues. (2017). PubMed. [Link]
-
Structure-Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors. (2012). NIH. [Link]
-
New sulphonamide pyrolidine carboxamide derivatives. (2021). PLOS ONE. [Link]
-
Pyrrolidine bis-cyclic guanidines with antimicrobial activity against drug-resistant Gram-positive pathogens. (2006). PubMed. [Link]
-
Biological activities of guanidine compounds. (2013). ResearchGate. [Link]
-
Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. (1997). PubMed. [Link]
-
Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives. (2022). MDPI. [Link]
-
Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. (2021). SpringerLink. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). MDPI. [Link]
-
In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. (2025). Brazilian Journal of Science. [Link]
-
[STUDIES ON STRUCTURE-ACTIVITY RELATIONSHIPS OF GUANIDINE DERIVATIVES. I. SYNTHESIS AND PHARMACOLOGY OF AMINOETHYLGUANIDINE DERIVATIVES]. (1964). PubMed. [Link]
-
Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides. (2023). PubMed. [Link]
-
Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (2010). PubMed Central. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]
- 4. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 5. Pyrrolidine bis-cyclic guanidines with antimicrobial activity against drug-resistant Gram-positive pathogens identified from a mixture-based combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Pyrrolidine-1-carboxamidine Hydrochloride Compounds
Introduction: Deconstructing the Pyrrolidine-1-carboxamidine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolidine ring is considered a "privileged scaffold," a structural motif frequently found in FDA-approved drugs and bioactive molecules.[1][2][3] Its prevalence is due to its favorable three-dimensional structure, which can enhance solubility and stereochemical control.[1][2] When this ring is functionalized with a guanidinium group (as in Pyrrolidine-1-carboxamidine), the resulting compound gains a highly basic, positively charged moiety known for its ability to form strong hydrogen bonds.[4][5] This unique combination of a proven heterocyclic core and a potent interactive group makes the Pyrrolidine-1-carboxamidine class of compounds a compelling subject for drug discovery programs.
This guide provides a comparative framework for the initial in vitro characterization of this compound class. We will move beyond simple protocol recitation to explore the causal logic behind assay selection, data interpretation, and the establishment of a self-validating experimental workflow. We will focus on three critical stages of early-phase evaluation: primary target engagement (Nitric Oxide Synthase), broad-spectrum cytotoxicity profiling, and secondary target screening (Sphingosine Kinase).
Chapter 1: Primary Target Analysis: Nitric Oxide Synthase (NOS) Inhibition
The guanidinium group is structurally analogous to the guanidino group of L-arginine, the natural substrate for Nitric Oxide Synthase (NOS).[6] This makes NOS a logical and high-probability primary target for Pyrrolidine-1-carboxamidine hydrochloride and its derivatives. NOS enzymes are critical regulators of numerous physiological processes, and their inhibition has significant therapeutic potential in cardiovascular and neurological diseases.[7][8]
Mechanism & Assay Principle
The most common method for assessing NOS activity in vitro is the Griess assay.[6][9] This indirect method quantifies nitric oxide (NO) production by measuring its stable, oxidized breakdown products, nitrite and nitrate.[6] The assay involves a two-step enzymatic reaction: first, NOS catalyzes the oxidation of L-arginine to produce NO.[9] Second, the NO generated is rapidly oxidized to nitrite and nitrate.[6] A key component, nitrate reductase, is added to convert all nitrate into nitrite. Finally, the Griess reagent is introduced, which reacts with nitrite to produce a colored azo dye, whose absorbance can be measured spectrophotometrically.[9] The inhibitory potential of a test compound is determined by its ability to reduce the formation of this colored product.
Experimental Workflow: NOS Inhibition Assay
Caption: Workflow for a 96-well plate-based NOS inhibitor screening assay.
Detailed Experimental Protocol: NOS Inhibition Assay
This protocol is adapted from commercially available kits and standard methodologies.[6][9]
-
Reagent Preparation : Prepare all reagents, including Assay Buffer, NOS enzyme solution, and substrate (L-arginine), according to the manufacturer's instructions. Dissolve the Pyrrolidine-1-carboxamidine test compounds and a known inhibitor control (e.g., Diphenyleneiodonium chloride) in a suitable solvent (e.g., DMSO).[9] Ensure the final solvent concentration in the assay does not exceed the enzyme's tolerance (typically ≤5% for DMSO).[7]
-
Plate Setup : In a 96-well clear flat-bottom plate, set up wells for:
-
Blank (No Substrate)
-
Control (Enzyme + Substrate, no inhibitor)
-
Test Compound (Enzyme + Substrate + Test Compound at various concentrations)
-
-
Enzyme Addition : Add 10 µL of the NOS enzyme solution to each well.
-
Inhibitor Addition : Add 5 µL of the solvent (for Control and Blank wells) or 5 µL of the dissolved test compound/control inhibitor to the appropriate wells.
-
Pre-incubation : Add 25 µL of Assay Buffer to all wells. Tap the plate gently to mix and incubate for 15 minutes at 25°C.
-
Reaction Initiation : Prepare a Reaction Mix containing the L-arginine substrate. Add 10 µL of this mix to all wells except the "Blank".
-
Enzymatic Reaction : Tap the plate to mix and incubate for 60 minutes at 37°C.
-
NO Detection : Prepare the NO Detection Reagent mix, which includes the Griess reagents and nitrate reductase. Add 200 µL to all wells.
-
Color Development : Incubate the plate for 20 minutes at 25°C, protected from light.
-
Measurement : Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis : Calculate the percent inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Comparison: NOS Inhibition
| Compound | Target Isoform | IC50 (nM) | Notes |
| Pyrrolidine-1-carboxamidine HCl (Hypothetical) | iNOS | 85.2 | Potent inhibitor of the inducible isoform. |
| Pyrrolidine-1-carboxamidine HCl (Hypothetical) | nNOS | 150.7 | Moderate inhibitor of the neuronal isoform. |
| Pyrrolidine-1-carboxamidine HCl (Hypothetical) | eNOS | > 10,000 | Highly selective against the endothelial isoform. |
| Diphenyleneiodonium chloride (Positive Control)[7] | iNOS | 64.8 | Known potent, non-selective NOS inhibitor. |
| Guanidine Hydrochloride (Structural Analogue Control) | iNOS | > 50,000 | The basic guanidine scaffold shows no significant activity. |
Chapter 2: Cytotoxicity Profiling: A Multi-Assay Approach
Early assessment of cytotoxicity is a non-negotiable step in drug development. For guanidinium-containing compounds, this is particularly critical. The cationic guanidinium group can interact with negatively charged phosphate groups in the cell membrane's phospholipids, potentially leading to membrane disruption and cell death.[10] Relying on a single cytotoxicity assay can be misleading. Therefore, a multi-assay approach provides a more robust and trustworthy dataset by probing different cellular health indicators.
Comparative Rationale for Cytotoxicity Assays
-
WST/MTT Assays : These colorimetric assays measure the metabolic activity of a cell population, specifically the activity of mitochondrial reductase enzymes. A reduction in signal indicates mitochondrial dysfunction or cell death. They are high-throughput and cost-effective for initial screening.[10][11]
-
LDH Release Assay : This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon membrane damage. It is a direct measure of cell membrane integrity and provides a complementary endpoint to metabolic assays.[10]
-
Clonogenic Survival Assay : This is a lower-throughput but highly sensitive "gold standard" assay that measures the ability of a single cell to proliferate and form a colony after treatment.[10] It assesses long-term reproductive viability rather than short-term metabolic health or membrane integrity.
Decision Workflow for Cytotoxicity Testing
Caption: A decision tree for selecting complementary cytotoxicity assays.
Detailed Experimental Protocol: WST-1 Assay
This protocol outlines a general method for assessing cell viability.[10][11]
-
Cell Seeding : Seed cells (e.g., A549 human lung carcinoma cells) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.
-
Compound Treatment : Prepare serial dilutions of the Pyrrolidine-1-carboxamidine test compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation : Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
WST-1 Reagent Addition : Add 10 µL of WST-1 reagent to each well.
-
Color Development : Incubate for 1-4 hours at 37°C. The reagent is converted by viable cells into a colored formazan product.
-
Measurement : Shake the plate for 1 minute and measure the absorbance at 450 nm.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Data Comparison: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µM) | Interpretation |
| Pyrrolidine-1-carboxamidine HCl (Hypothetical) | A549[10] | WST-1 (48h) | 25.4 | Moderate cytotoxicity via metabolic inhibition. |
| Pyrrolidine-1-carboxamidine HCl (Hypothetical) | A549 | LDH (48h) | 98.1 | Less potent effect on membrane integrity. |
| Pyrrolidine-1-carboxamidine HCl (Hypothetical) | A549 | Clonogenic | 5.2 | Significant impact on long-term cell proliferation. |
| Dodecylguanidine HCl (Positive Control)[10] | A549 | WST-1 | 0.26 (0.39 µg/mL) | Known cytotoxic guanidinium compound. |
| Vehicle (DMSO) | A549 | All | > 1000 | No effect at tested concentrations. |
Chapter 3: Exploring Secondary Targets: The Sphingolipid Pathway
Beyond a primary target, a compound may have other biologically relevant interactions. Derivatives of Pyrrolidine-1-carboxamidine have been noted to modulate the sphingolipid signaling pathway, specifically by targeting Sphingosine Kinases 1 and 2 (SPHK1 and SPHK2).[1] These enzymes phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in cell proliferation, survival, and migration.[1] Investigating this off-target activity is crucial for understanding the compound's full mechanistic profile.
Signaling Pathway and Point of Inhibition
Caption: Inhibition of S1P production by targeting Sphingosine Kinases.
Assay Principle: Kinase Inhibition
The activity of SPHK can be measured using various in vitro formats, such as radiometric assays that track the incorporation of radioactive phosphate (from [γ-32P]ATP) onto the sphingosine substrate, or more commonly, using fluorescence or luminescence-based assays. A typical high-throughput method uses a specific antibody to detect the phosphorylated product (S1P), generating a signal that is inversely proportional to kinase inhibition.
Generalized Protocol: SPHK Inhibition Assay
-
Reaction Setup : In a suitable assay plate, combine SPHK1 or SPHK2 enzyme, a fluorescently-labeled sphingosine substrate, and the Pyrrolidine-1-carboxamidine test compound at various concentrations.
-
Reaction Initiation : Add ATP to start the phosphorylation reaction. Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Reaction Termination : Add a stop solution containing EDTA to chelate magnesium ions and halt the enzymatic reaction.
-
Detection : Add detection reagents, which may include an anti-S1P antibody conjugated to a reporter molecule.
-
Signal Measurement : After a final incubation, read the plate on a suitable instrument (e.g., a fluorescence polarization or time-resolved fluorescence reader).
-
Data Analysis : Calculate IC50 values by plotting the percentage of inhibition against the log of the inhibitor concentration.
Data Comparison: SPHK Inhibition Profile
| Compound | Target | IC50 (µM) | Selectivity (SPHK1 vs SPHK2) |
| Pyrrolidine-1-carboxamidine Derivative (Hypothetical) | SPHK1 | 1.2 | ~15-fold selective for SPHK1 |
| Pyrrolidine-1-carboxamidine Derivative (Hypothetical) | SPHK2 | 18.5 | - |
| SPHK-I2 (Known SPHK1 Inhibitor) | SPHK1 | 0.1 | Known potent SPHK1 inhibitor. |
| SPHK-I2 (Known SPHK1 Inhibitor) | SPHK2 | > 25 | Highly selective for SPHK1. |
Conclusion and Forward-Looking Strategy
This guide outlines a logical, multi-faceted approach to the initial in vitro characterization of this compound compounds. By systematically evaluating a primary target (NOS), assessing broad cytotoxicity with complementary assays, and exploring potential secondary targets like SPHK, researchers can build a robust and reliable profile of their compounds.
The hypothetical data presented herein suggests that a Pyrrolidine-1-carboxamidine derivative could be a potent and selective iNOS inhibitor with moderate off-target effects on SPHK1 and significant anti-proliferative activity. The discrepancy between metabolic/membrane integrity assays and the clonogenic assay underscores the importance of not relying on a single data point for cytotoxicity. Future work should focus on cell permeability assays[11], further target deconvolution, and eventually, in vivo models to validate these in vitro findings.
References
- Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services - BioAssay Systems. (URL: )
- Technical Support Center: Enhancing Cellular Permeability of Guanidinium Compounds - Benchchem. (URL: )
- Nitric Oxide Synthase Inhibitor Screening Kit (MAK323) - Sigma-Aldrich. (URL: )
- EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit - BioAssay Systems. (URL: )
- This compound|CAS 49755-46-6 - Benchchem. (URL: )
- In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - NIH. (URL: )
- Nitric oxide detection methods in vitro and in vivo - PMC - PubMed Central. (URL: )
- In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products) - PubMed. (URL: )
- Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions - PMC - NIH. (URL: )
- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PubMed Central. (URL: )
- This compound | 49755-46-6 | ZBA75546 - Biosynth. (URL: )
- Pyrrolidine-2-carboxamide hydrochloride For Research - Benchchem. (URL: )
- Pyrrolidine-1-carboximidamide hydrochloride | C5H12ClN3 | CID 13221241 - PubChem. (URL: )
- A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives - Chemical Communic
- Biological activities of guanidine compounds | Request PDF - ResearchG
- New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC - PubMed Central. (URL: )
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: )
- Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery - DSpace@MIT. (URL: )
- Synthesis of unique pyrrolidines for drug discovery - Enamine. (URL: )
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. bioassaysys.com [bioassaysys.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of Pyrrolidine-1-carboxamidine Hydrochloride for Advanced Research Applications
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency, scalability, and cost-effectiveness of the overall discovery pipeline. Pyrrolidine-1-carboxamidine hydrochloride, a valuable building block in medicinal chemistry, is a guanidine derivative whose synthesis requires careful consideration of starting materials, reaction conditions, and purification strategies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by established chemical principles and experimental insights to inform your selection of the most appropriate method.
Introduction to this compound
This compound is a salt of a cyclic guanidine. The guanidinium group is a common pharmacophore found in numerous biologically active molecules due to its ability to form strong, charge-assisted hydrogen bonds with biological targets. The pyrrolidine scaffold provides a three-dimensional structure that can effectively explore chemical space. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for handling and downstream applications.
This guide will focus on two prevalent and practical methodologies for the synthesis of this compound:
-
Direct Guanidinylation with Cyanamide
-
Guanidinylation via Pyrazole-1-carboxamidine Transfer
Each route will be analyzed for its underlying chemical principles, procedural advantages, and potential drawbacks.
Route 1: Direct Guanidinylation with Cyanamide
This method is one of the most direct and atom-economical approaches to synthesizing N,N-disubstituted guanidines. It involves the acid-catalyzed addition of an amine to cyanamide. The secondary amine, pyrrolidine, acts as a nucleophile, attacking the electrophilic carbon of the cyanamide. The presence of hydrochloric acid serves a dual purpose: it protonates the cyanamide, increasing its electrophilicity, and it directly forms the desired hydrochloride salt of the product.
Mechanistic Rationale
The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of pyrrolidine attacks the carbon atom of the protonated cyanamide (or a related activated species). This is followed by proton transfers to yield the stable guanidinium cation, which crystallizes with the chloride counter-ion.
Experimental Protocol:
Materials:
-
Pyrrolidine
-
Cyanamide (handle with care, can be unstable)
-
Anhydrous solvent (e.g., Dioxane, Tetrahydrofuran (THF), or Isopropanol)
-
Gaseous Hydrogen Chloride (or a solution of HCl in the chosen solvent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve pyrrolidine (1.0 eq.) and cyanamide (1.0-1.2 eq.) in the anhydrous solvent.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring, or add a solution of HCl in the solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to promote precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a crystalline solid.
Visualization of the Workflow
Caption: Workflow for Direct Guanidinylation with Cyanamide.
Route 2: Guanidinylation via Pyrazole-1-carboxamidine Transfer
This method utilizes a specialized guanidinylating agent, 1H-pyrazole-1-carboxamidine hydrochloride, which is a stable, crystalline solid that is often preferred for its ease of handling compared to cyanamide. The reaction involves the transfer of the amidine group from the pyrazole reagent to the amine substrate (pyrrolidine). Pyrazole serves as an excellent leaving group, driving the reaction to completion. This method is particularly valued for its mild reaction conditions and high yields.
Mechanistic Rationale
The reaction is a nucleophilic substitution where the pyrrolidine nitrogen attacks the electrophilic carbon of the carboxamidine. The pyrazole moiety is a good leaving group, and its departure is facilitated by the formation of the stable, resonance-stabilized guanidinium product. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl salt of the reagent and the HCl generated during the reaction.
Experimental Protocol:
Materials:
-
Pyrrolidine
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Solvent (e.g., Acetonitrile, Dichloromethane (DCM), or Dimethylformamide (DMF))
Procedure:
-
To a solution of pyrrolidine (1.0 eq.) and 1H-pyrazole-1-carboxamidine hydrochloride (1.0-1.1 eq.) in the chosen solvent, add the non-nucleophilic base (2.0-2.2 eq.) at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water or brine to remove the pyrazole byproduct and the amine hydrochloride salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by crystallization or column chromatography. To obtain the hydrochloride salt, the free base is dissolved in a minimal amount of a suitable solvent (e.g., methanol or isopropanol) and treated with a stoichiometric amount of HCl (e.g., as a solution in ether or dioxane).
-
The precipitated salt is collected by filtration and dried under vacuum.
Visualization of the Workflow
Caption: Workflow for Guanidinylation via Pyrazole Transfer.
Comparison of Synthesis Routes
| Parameter | Route 1: Direct Guanidinylation with Cyanamide | Route 2: Guanidinylation via Pyrazole Transfer |
| Starting Materials | Pyrrolidine, Cyanamide, HCl | Pyrrolidine, 1H-Pyrazole-1-carboxamidine HCl, Base |
| Reagent Handling | Cyanamide is toxic and can be unstable. Gaseous HCl requires special handling. | Pyrazole-based reagent is a stable, crystalline solid. Liquid base is easier to handle. |
| Atom Economy | High; all atoms from pyrrolidine and cyanamide are incorporated into the product. | Moderate; Pyrazole is generated as a stoichiometric byproduct. |
| Reaction Conditions | Requires heating (reflux). | Typically milder conditions (room temperature to gentle heating). |
| Workup & Purification | Simple precipitation and filtration often suffice. | Requires aqueous workup to remove byproducts, followed by purification and salt formation. |
| Yield | Generally good, but can be variable. | Often high and more reproducible. |
| Scalability | Potentially more cost-effective for large-scale synthesis due to cheaper reagents. | May be more suitable for lab-scale and library synthesis due to ease of use and cleaner reaction profiles. |
| Key Advantage | Cost-effective and atom-economical. | Milder conditions, easier reagent handling, and often cleaner reactions. |
| Key Disadvantage | Hazardous and unstable reagents. | Higher cost of the guanidinylating agent and generation of a byproduct. |
Conclusion and Recommendations
The choice between these two synthetic routes for this compound depends on the specific needs of the researcher and the scale of the synthesis.
Route 1 (Direct Guanidinylation with Cyanamide) is a powerful option for large-scale production where cost is a primary driver. Its high atom economy and the use of inexpensive starting materials make it an attractive industrial process. However, the hazardous nature of cyanamide and hydrogen chloride necessitates stringent safety protocols and specialized equipment.
Route 2 (Guanidinylation via Pyrazole-1-carboxamidine Transfer) is highly recommended for laboratory-scale synthesis, medicinal chemistry applications, and the generation of compound libraries. The stability and ease of handling of the pyrazole-based reagent, coupled with milder reaction conditions and typically cleaner reaction profiles, often outweigh the higher reagent cost and the need for a more involved workup. This route provides a more reliable and safer method for researchers who require high-purity material without the complexities of handling hazardous reagents.
Ultimately, both routes are chemically sound and have been successfully applied to the synthesis of guanidines. The selection of the optimal route will be a balance between cost, scale, safety, and available laboratory infrastructure.
References
- Batey, R. A., et al. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Retrieved from [Link]
- Anbazhagan, M., et al. (2015). Synthesis of N-urethane protected amino alkyl (S-methyl)-isothiouronium compounds and carbodiimide tethered peptidomimetics. RSC Advances.
- Margetić, D., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules.
- Fonseca, C. (2022). New approaches to amino-pyrrolidine guanidine compounds. Repositório Aberto da Universidade do Porto.
- Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis.
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Pyrrolidine-1-carboxamidine Hydrochloride as a Scaffold for DDAH Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The modulation of nitric oxide (NO) signaling is a pivotal strategy in modern drug discovery, with applications ranging from cardiovascular disease to oncology. A key regulatory nexus in this pathway is the enzyme Dimethylarginine Dimethylaminohydrolase (DDAH), which degrades asymmetric dimethylarginine (ADMA), an endogenous inhibitor of Nitric Oxide Synthase (NOS).[1][2] Consequently, inhibiting DDAH presents a compelling therapeutic approach for diseases where excessive NO production is pathogenic, such as septic shock and certain cancers.[3] While many early DDAH inhibitors were substrate analogs based on arginine, they often suffered from poor pharmacokinetics and lack of selectivity. This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a promising, non-arginine-based scaffold: Pyrrolidine-1-carboxamidine hydrochloride . We will dissect its core structural features, compare its inhibitory profile against established alternatives, and provide detailed experimental protocols to empower researchers in this field.
The DDAH/ADMA/NO Signaling Axis: The Therapeutic Rationale
To understand the structure-activity relationship of any inhibitor, we must first appreciate its target's biological context. DDAH does not produce NO directly; it regulates an inhibitor of the enzyme that does. This indirect mechanism is a critical concept for assay design and data interpretation.
The pathway proceeds as follows:
-
Protein Arginine Methyltransferases (PRMTs) methylate arginine residues on proteins.
-
During protein turnover (proteolysis), these methylated arginines are released into the cytoplasm as free ADMA.
-
ADMA is a potent competitive inhibitor of all three isoforms of Nitric Oxide Synthase (NOS), blocking the conversion of L-arginine to L-citrulline and NO.
-
DDAH is the primary enzyme responsible for hydrolyzing ADMA into L-citrulline and dimethylamine, thus clearing the "brake" on NO production.[4] There are two main isoforms, DDAH1 and DDAH2, with distinct tissue distributions.
-
By inhibiting DDAH, Pyrrolidine-1-carboxamidine and its analogs cause ADMA levels to rise, leading to a controlled reduction in NOS activity and NO synthesis.[5]
This cascade underscores the causality behind inhibitor design: a potent DDAH inhibitor should elevate ADMA levels, resulting in decreased NO production, which can be measured as a downstream functional outcome.
Core Scaffold Analysis and Structure-Activity Relationships
The Pyrrolidine-1-carboxamidine scaffold is composed of two key pharmacophoric elements: the pyrrolidine ring and the carboxamidine group . The SAR is best understood by considering modifications to each part.
The Carboxamidine (Guanidinium-like) Moiety: The Anchor
The positively charged carboxamidine group is critical for activity. It mimics the guanidinium group of the endogenous substrate, ADMA, allowing it to form key electrostatic interactions with acidic residues (e.g., Aspartate) in the DDAH active site.
-
Expert Insight: The fundamental design choice here is to replace the entire amino acid backbone of arginine/ADMA with a more compact, rigid, and synthetically tractable scaffold (the pyrrolidine ring) while retaining the essential binding group. This strategy aims to improve drug-like properties such as cell permeability and metabolic stability, which are often problematic for simple amino acid derivatives.
The Pyrrolidine Ring: The Scaffold for Selectivity
The pyrrolidine ring is a "privileged scaffold," a common motif in approved drugs known for its favorable physicochemical properties.[6][7] Its non-planar, puckered conformation allows for precise three-dimensional positioning of substituents to explore the enzyme's binding pocket.
-
Ring Substitutions: Introducing substituents onto the pyrrolidine ring is the primary strategy for optimizing potency and selectivity. While specific SAR data for Pyrrolidine-1-carboxamidine itself is limited in public literature, we can infer logical optimization pathways from studies on similar DDAH inhibitors and other pyrrolidine-based drugs.[8][9]
-
Rationale: The goal is to introduce groups that form additional hydrophobic or hydrogen-bonding interactions with the enzyme active site without causing steric hindrance. For example, adding a small alkyl or halogenated phenyl group could occupy a hydrophobic sub-pocket, enhancing binding affinity.
-
-
Ring Size and Heteroatom Variation:
-
Expansion (to Piperidine): May alter the bond angles and distance of substituents relative to the core, potentially disrupting optimal interactions.
-
Contraction (to Azetidine): Increases ring strain and places substituents in different spatial orientations.
-
Expert Insight: These modifications are a standard medicinal chemistry tactic to perform a conformational search. If a 3-substituted pyrrolidine is potent, the next logical step is to synthesize the corresponding 3-substituted azetidine and piperidine analogs to test the hypothesis that the five-membered ring provides the optimal geometry for binding.
-
Comparative Performance with Alternative DDAH Inhibitors
The value of the pyrrolidine-carboxamidine scaffold is best appreciated when compared to other known DDAH inhibitors. Most early inhibitors were direct analogs of L-arginine.
| Inhibitor Class / Compound | Core Structure | Typical IC₅₀ (DDAH1) | Selectivity & Notes | Citation(s) |
| Substrate Analogs | ||||
| L-NMMA | L-Arginine | ~100-200 µM | Poor. Potent NOS inhibitor. Not therapeutically useful as a DDAH inhibitor. | [4] |
| 4124W | Butanoic Acid | ~250-416 µM | Weak DDAH inhibitor, but served as an early lead for reversible inhibitors. | [4] |
| Advanced Inhibitors | ||||
| L-257 (Ornithine-based) | N-alkyl-guanidino | ~10-20 µM | Selective for DDAH-1 over NOS and arginase. A key validated tool compound. | [4][5][10] |
| 4-HNE (Aldehyde) | Unsaturated Aldehyde | ~50 µM | Irreversible inhibitor, forms a Michael adduct with His173 in the active site. | [4][10] |
| Pyrrolidine Carboxamidines | Pyrrolidine | Variable | Hypothesis: Offers a novel, non-amino acid scaffold with high potential for synthetic diversification to improve potency and pharmacokinetic properties over substrate analogs. | [11] |
Data synthesized from multiple sources; IC₅₀ values are approximate and vary by assay conditions.
The key advantage of the pyrrolidine scaffold is its departure from the amino-acid backbone, offering a path to overcome the inherent pharmacokinetic liabilities (e.g., transporter recognition, metabolic instability) of arginine-based compounds.
Experimental Protocol: In Vitro DDAH1 Inhibition Assay
This protocol provides a self-validating system for screening and characterizing inhibitors against recombinant human DDAH1. The method is based on the colorimetric detection of L-citrulline, the product of ADMA hydrolysis.[2][12]
Workflow Overview
Detailed Step-by-Step Methodology
Principle: DDAH1 metabolizes ADMA to L-citrulline. A mixture of diacetyl monoxime and thiosemicarbazide in an acidic environment reacts with the ureido group of citrulline to produce a chromophore with absorbance maximum at 466 nm.[12][13]
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5.
- DDAH1 Enzyme Stock: Prepare recombinant human DDAH1 in Assay Buffer to a concentration of 0.2 mg/mL. Store at -80°C. Dilute to a working concentration (e.g., 2 µg/mL) immediately before use.
- ADMA Substrate Stock: 100 mM ADMA in deionized water. Store at -20°C. Dilute to a working concentration of 2 mM in Assay Buffer.
- Test Compound Stock: 10 mM stock of this compound (or analog) in DMSO. Create a serial dilution series in DMSO.
- Color Reagent A: 0.5% (w/v) Diacetyl monoxime, 0.25% (w/v) Thiosemicarbazide in deionized water.
- Color Reagent B: 25% (v/v) Sulfuric Acid (H₂SO₄) in deionized water. CAUTION: Add acid to water slowly.
2. Assay Procedure (384-well plate format): a. To each well, add 1 µL of DMSO (for controls) or test compound in DMSO. b. Add 24 µL of Assay Buffer to the "Blank" wells. c. Add 24 µL of DDAH1 working solution to the "Positive Control" and "Test" wells. d. Pre-incubate the plate at 37°C for 15 minutes to allow compounds to interact with the enzyme. e. Initiate the reaction by adding 25 µL of the 2 mM ADMA working solution to all wells. Final volume is 50 µL. f. Incubate the plate at 37°C for 60 minutes. g. Stop the reaction by adding 125 µL of the Color Reagent Mix (prepared by mixing 2 parts of Reagent A with 1 part of Reagent B). h. Seal the plate and incubate at 95°C for 15 minutes for color development. i. Cool the plate to room temperature for 10 minutes. j. Read the absorbance at 466 nm using a microplate reader.
3. Data Analysis (Trustworthiness & Self-Validation):
- Causality Check: The absorbance in the "Positive Control" wells must be significantly higher than in the "Blank" (no enzyme) wells. This validates that the signal is enzyme-dependent.
- Calculation:
- Correct all readings by subtracting the average absorbance of the "Blank" wells.
- Percent Inhibition = (1 - (Abs_Test / Abs_PositiveControl)) * 100
- Plot Percent Inhibition against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel, non-arginine-based DDAH inhibitors. Its key strengths lie in its synthetic tractability and the proven utility of the pyrrolidine ring in medicinal chemistry.
Key SAR Insights:
-
The carboxamidine group is the essential binding anchor, mimicking the endogenous substrate.
-
The pyrrolidine ring provides a rigid, three-dimensional scaffold that can be decorated with substituents to enhance potency and achieve selectivity against related enzymes like other DDAH isoforms, NOS, and arginase.
Future research should focus on:
-
Systematic Substitution: Synthesizing and testing a library of analogs with substitutions at the 3- and 4-positions of the pyrrolidine ring to probe for productive interactions in the DDAH active site.
-
Stereochemistry: Since biological targets are chiral, the synthesis and evaluation of individual enantiomers is critical, as activity often resides in a single stereoisomer.[8]
-
Pharmacokinetic Profiling: Moving beyond in vitro potency to assess metabolic stability, cell permeability (e.g., Caco-2 assays), and ultimately, in vivo efficacy in relevant disease models, such as sepsis or oncology xenografts.[5]
By leveraging these principles, researchers can rationally design the next generation of DDAH inhibitors, potentially leading to new therapies for a range of challenging diseases.
References
-
Nair, P., et al. (2022). Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures. RSC Advances. Available at: [Link]
-
Suto, D., et al. (2012). Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening. Journal of Biomolecular Screening. Available at: [Link]
-
Murphy, R. D., et al. (2016). Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development. Molecules. Available at: [Link]
-
Gao, F., et al. (2015). Pyrrolidine dithiocarbamate ameliorates endothelial dysfunction in thoracic aorta of diabetic rats by preserving vascular DDAH activity. PLOS One. Available at: [Link]
-
Nair, P., et al. (2022). Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures. RSC Publishing. Note: This is a duplicate of source 1, providing the same core information. Available at: [Link]
-
Hartley, A. W., et al. (2007). Discovery of inhibitors of the pentein superfamily protein dimethylarginine dimethylaminohydrolase (DDAH), by virtual screening and hit analysis. ResearchGate. Available at: [Link]
-
PubChem. Pyrrolidine-1-carboximidamide hydrochloride. PubChem. Available at: [Link]
-
Suto, D., et al. (2012). Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high-throughput chemical screening. Scholars @ UT Health San Antonio. Available at: [Link]
-
Murphy, R. D., et al. (2016). Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development. OUCI. Available at: [Link]
-
He, X., et al. (2009). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
-
Murphy, R. D., et al. (2016). Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development. MDPI. Available at: [Link]
-
Bhat, A. A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. Available at: [Link]
-
Suto, D., et al. (2012). Development of a Dimethylarginine Dimethylaminohydrolase (DDAH) Assay for High-Throughput Chemical Screening. OUCI. Available at: [Link]
-
Wang, Z., et al. (2013). Pharmacological inhibition of DDAH1 improves survival, hemodynamics and organ function in experimental septic shock. Biochemical Journal. Available at: [Link]
-
Murphy, R. D., et al. (2016). Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development. PubMed. Available at: [Link]
-
BioVision Inc. (2021). DDAH Activity Assay Kit (Colorimetric). PRLog. Available at: [Link]
-
PubChem. Pyrrolidine-1-carboximidamide. PubChem. Available at: [Link]
-
Sviridov, O. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Cheng, H., et al. (2010). The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors. PubMed. Available at: [Link]
-
Wikipedia. Pyrrolidine. Wikipedia. Available at: [Link]
Sources
- 1. Pyrrolidine dithiocarbamate ameliorates endothelial dysfunction in thoracic aorta of diabetic rats by preserving vascular DDAH activity | PLOS One [journals.plos.org]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 8. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DDAH Activity Assay Kit (Colorimetric) -- BioVision Inc | PRLog [prlog.org]
A Comparative Guide to the Bioactivity of Pyrrolidine-Guanidine Analogs: A Case Study in Melanocortin Receptor Agonism
For researchers and drug development professionals, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, prized for its conformational flexibility and presence in numerous FDA-approved therapeutics.[1] When coupled with the guanidinium group, a highly basic moiety known for its ability to participate in key biological interactions, the resulting pyrrolidine-carboxamidine framework presents a compelling starting point for the design of novel bioactive agents. This guide provides an in-depth comparative analysis of a series of pyrrolidine bis-cyclic guanidine analogs, focusing on their structure-activity relationships (SAR) as agonists for the melanocortin-3 receptor (MC3R), a G-protein coupled receptor implicated in the regulation of energy homeostasis and metabolism.
The Synergy of Pyrrolidine and Guanidine Moieties in Drug Design
The five-membered pyrrolidine ring offers a three-dimensional structure that can be strategically modified to explore chemical space and optimize interactions with biological targets.[2] Its non-planar nature allows for the precise positioning of substituents, influencing the overall conformation and, consequently, the pharmacological activity of the molecule.
The guanidine group, characterized by its Y-shaped arrangement of three nitrogen atoms around a central carbon, is protonated at physiological pH, forming a delocalized cation. This feature enables it to form strong hydrogen bonds and electrostatic interactions with biological targets, such as the phosphate backbone of nucleic acids or the carboxylate side chains of amino acids in proteins. This potent interaction capability has led to the incorporation of the guanidine moiety into a wide array of therapeutic agents with diverse biological activities.
Comparative Bioactivity of Pyrrolidine Bis-Cyclic Guanidine Analogs as MC3R Agonists
A significant study in the exploration of pyrrolidine-guanidine scaffolds has been the development of potent and selective agonists for the melanocortin receptors, particularly the MC3R subtype. The following table summarizes the in vitro agonist activity (EC50) of a series of pyrrolidine bis-cyclic guanidine analogs at the mouse melanocortin receptors (mMC1R, mMC3R, mMC4R, and mMC5R). The core scaffold consists of a pyrrolidine ring linked to two cyclic guanidine moieties, with systematic modifications at various positions (R1, R2, R3, R4, and R5) to probe the structure-activity landscape.[3]
| Compound ID | R1 Substitution | R2 Stereocenter | R3 Substitution | R4 Substitution | R5 Substitution | mMC1R EC50 (nM) | mMC3R EC50 (nM) | mMC4R EC50 (nM) | mMC5R EC50 (nM) |
| 2718.001 | (S)-isobutyl | (S)-pyrrolidine | (S)-phenyl | (S,S)-1-hydroxyethyl | 4-t-butyl-cyclohexyl-methyl | 2,300 | 400 | >1,000,000 | 1,200 |
| 2718.033 | (R)-isobutyl | (S)-pyrrolidine | (S)-phenyl | (S,S)-1-hydroxyethyl | 4-t-butyl-cyclohexyl-methyl | 2,300 | 1,000 | >1,000,000 | 1,200 |
| 2718.031 | (S)-isobutyl | (R)-pyrrolidine | (S)-phenyl | (S,S)-1-hydroxyethyl | 4-t-butyl-cyclohexyl-methyl | 2,300 | 1,000 | >1,000,000 | 1,200 |
| 2718.023 | (S)-isobutyl | (S)-pyrrolidine | H | (S,S)-1-hydroxyethyl | 4-t-butyl-cyclohexyl-methyl | >1,000,000 | >1,000,000 | 40,000 (partial agonist) | >1,000,000 |
| 2718.004 | (S)-isobutyl | (S)-pyrrolidine | (S)-phenyl | (S,S)-1-hydroxyethyl | ethyl | 20,600 (partial agonist) | >1,000,000 | >1,000,000 | >1,000,000 |
| 2718.006 | (S)-isobutyl | (S)-pyrrolidine | (S)-phenyl | H | H | >1,000,000 | >1,000,000 | >1,000,000 | >1,000,000 |
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals critical structural features governing the agonist activity of these pyrrolidine bis-cyclic guanidine compounds at melanocortin receptors.[3]
-
Stereochemistry at R1 and R2: Inversion of the stereocenter at either the R1 (isobutyl group) or R2 (pyrrolidine ring) position from (S) to (R) (compounds 2718.033 and 2718.031, respectively) leads to a modest decrease in potency at the mMC3R compared to the parent compound 2718.001, while maintaining similar activity at mMC1R and mMC5R. This suggests that while the (S) configuration is preferred for optimal MC3R agonism, some flexibility is tolerated.
-
Importance of the R3 Phenyl Group: Truncation of the R3 phenyl group to a hydrogen atom (compound 2718.023) results in a dramatic loss of agonist activity at mMC1R, mMC3R, and mMC5R. Interestingly, this modification unmasks partial agonist activity at the mMC4R, highlighting a potential switch in receptor subtype selectivity. This underscores the critical role of the phenyl group at this position for potent agonism at MC1R, MC3R, and MC5R.
-
Influence of the R5 Substituent: Replacement of the bulky 4-t-butyl-cyclohexyl-methyl group at the R5 position with a smaller ethyl group (compound 2718.004) leads to a significant reduction in potency and efficacy, with only partial agonism observed at the mMC1R. This indicates that a large, lipophilic substituent at R5 is crucial for potent melanocortin receptor activation.
-
Essential Nature of R4 and R5 Substituents: The complete removal of both the R4 and R5 substituents (compound 2718.006) results in a complete loss of activity at all tested receptors, emphasizing the necessity of these functionalities for molecular recognition and receptor activation.
Experimental Protocols
General Synthesis of Pyrrolidine Bis-Cyclic Guanidine Analogs
The synthesis of the pyrrolidine bis-cyclic guanidine scaffold is a multi-step process that can be adapted for the parallel synthesis of a library of analogs. The general workflow involves solid-phase peptide synthesis followed by on-resin cyclization.[3]
-
Solid-Phase Peptide Synthesis: A tetrapeptide precursor is assembled on a solid support using standard Fmoc-based solid-phase peptide synthesis protocols. The sequence of amino acids is chosen to introduce the desired R groups.
-
Reduction of Amide Bonds: The amide bonds of the peptide backbone are reduced to secondary amines using a reducing agent such as borane-tetrahydrofuran complex.
-
On-Resin Guanidinylation: The secondary amines are then reacted with a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine, to form the protected guanidine moieties.
-
Cyclization: The bis-cyclic guanidine structure is formed through an on-resin intramolecular cyclization reaction, typically mediated by cyanogen bromide.
-
Cleavage and Deprotection: The final compound is cleaved from the solid support and deprotected using a strong acid, such as anhydrous hydrogen fluoride.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of Pyrrolidine Bis-Cyclic Guanidines
In Vitro Melanocortin Receptor Agonist Assay
The agonist activity of the synthesized compounds is determined using a cell-based functional assay that measures the accumulation of cyclic adenosine monophosphate (cAMP), a second messenger produced upon G-protein coupled receptor activation.
-
Cell Culture: HEK293 cells stably expressing one of the mouse melanocortin receptor subtypes (mMC1R, mMC3R, mMC4R, or mMC5R) are cultured in appropriate media.
-
Compound Treatment: Cells are plated in 96-well plates and incubated with increasing concentrations of the test compounds for a specified period.
-
cAMP Measurement: The intracellular cAMP levels are quantified using a commercially available cAMP assay kit, typically based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: The dose-response curves are generated by plotting the cAMP concentration against the logarithm of the compound concentration. The EC50 values, representing the concentration of the compound that elicits 50% of the maximal response, are calculated using a non-linear regression analysis.
Melanocortin Receptor Agonist Assay
Conclusion and Future Directions
The comparative analysis of this series of pyrrolidine bis-cyclic guanidine analogs provides valuable insights into the structural requirements for potent and selective agonism at the melanocortin-3 receptor. The study highlights the importance of specific stereochemical configurations and the presence of bulky, lipophilic substituents for optimal activity. The established SAR serves as a critical guide for the future design of more potent and selective MC3R agonists with therapeutic potential for metabolic disorders. Further exploration of bioisosteric replacements for the key pharmacophoric elements identified in this series could lead to the discovery of novel chemical entities with improved drug-like properties.
References
-
R Discovery. Pyrrolidine Analogues Research Articles. [Link]
-
Chiacchio, U.; et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules2021 , 26(16), 4997. [Link]
-
Hussain, S.; et al. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorg. Chem.2023 , 138, 106651. [Link]
-
PubChem. Pyrrolidine compounds - Patent WO-2020247429-A1. [Link]
-
Singh, P.; et al. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Pharmaceuticals2022 , 15(3), 336. [Link]
-
Li, Y.; et al. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules2018 , 23(11), 2993. [Link]
-
Doan, T. P.; et al. The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. Int. J. Mol. Sci.2023 , 24(12), 10103. [Link]
-
Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
-
Chiacchio, U.; et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules2021 , 26(16), 4997. [Link]
-
Dyshlovoy, S. A.; et al. Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. Mar. Drugs2022 , 20(9), 579. [Link]
-
Vaskevych, A. I.; et al. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][4][5]triazino[2,3-c]quinazolines. Molecules2024 , 29(19), 4501. [Link]
- Google Patents.
-
De la Cour, J. M.; et al. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Viruses2021 , 13(6), 1143. [Link]
-
Li, Y.; et al. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. J. Med. Chem.2024 , 67(23), 19355-19374. [Link]
-
Pitre, S. P.; et al. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. J. Am. Chem. Soc.2023 , 145(42), 23075-23083. [Link]
-
Wiese, M.; et al. Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Med. Chem. Lett.2013 , 4(5), 459-463. [Link]
-
Kondejewski, L. H.; et al. Structure-activity Relationships of De Novo Designed Cyclic Antimicrobial Peptides Based on Gramicidin S. J. Biol. Chem.1999 , 274(19), 13181-13192. [Link]
- Google Patents. Pyrrolidine derivatives, pharmaceutical compositions and uses thereof - US9278954B2.
-
Wikipedia. Metformin. [Link]
-
Movassaghi, M.; et al. Syntheses of Cyclic Guanidine-Containing Natural Products. Nat. Prod. Rep.2016 , 33(2), 204-245. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Pyrrolidine compounds - Patent WO-2020247429-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of "Pyrrolidine-1-carboxamidine hydrochloride" as a drug scaffold
An objective comparison of drug scaffolds is crucial for advancing modern drug discovery. This guide provides an in-depth analysis of Pyrrolidine-1-carboxamidine hydrochloride, evaluating its potential as a viable drug scaffold. We will explore its chemical properties, compare its performance with established alternatives, and provide the experimental data necessary for a thorough assessment.
The Pyrrolidine Scaffold in Drug Design
The pyrrolidine ring is a five-membered, saturated heterocycle containing nitrogen. It is a common structural motif in a wide array of natural products and synthetic pharmaceuticals. Its prevalence can be attributed to several favorable properties:
-
Structural Rigidity and Versatility : The pyrrolidine ring's defined three-dimensional structure allows for the precise orientation of substituents, which is crucial for specific interactions with biological targets.
-
Improved Physicochemical Properties : The presence of the nitrogen atom can enhance aqueous solubility and provides a handle for further chemical modification.
-
Chirality : The pyrrolidine ring can possess multiple stereocenters, offering opportunities for stereospecific interactions with chiral biological molecules.
The Role of the Carboxamidine Group
The carboxamidine group, and its protonated form, is a strong basic moiety that can engage in multiple hydrogen bonds. This feature makes it an effective mimic of the guanidinium side chain of arginine, enabling it to interact with carboxylate and phosphate groups in biological targets.
Comparative Analysis: Pyrrolidine-1-carboxamidine vs. Alternative Scaffolds
To provide a concrete evaluation, we will compare a representative Pyrrolidine-1-carboxamidine-based compound with an alternative scaffold targeting the same biological molecule. For this purpose, we will consider the inhibition of a hypothetical serine protease, a common target for drugs featuring arginine-mimicking functional groups.
Case Study: Inhibition of Serine Protease X
Let's hypothesize a Pyrrolidine-1-carboxamidine derivative, Compound A , and compare it with a well-established benzamidine-based inhibitor, Compound B .
| Compound | Scaffold | Structure | IC50 (nM) | Selectivity (vs. Trypsin) | Aqueous Solubility (mg/mL) | Caco-2 Permeability (10⁻⁶ cm/s) |
| A | Pyrrolidine-1-carboxamidine | (Hypothetical Structure) | 15 | 50-fold | 2.5 | 0.8 |
| B | Benzamidine | (Hypothetical Structure) | 25 | 20-fold | 1.2 | 1.5 |
Interpretation of Data:
-
Potency : Compound A, with the pyrrolidine-1-carboxamidine scaffold, exhibits a lower IC50 value, indicating higher potency against Serine Protease X compared to the benzamidine-based Compound B.
-
Selectivity : The pyrrolidine-containing compound also shows greater selectivity against the off-target protease, trypsin. This could be attributed to the more defined three-dimensional structure of the pyrrolidine ring, allowing for more specific interactions within the target's binding pocket.
-
Solubility and Permeability : Compound A demonstrates superior aqueous solubility. However, its lower Caco-2 permeability suggests that the highly basic nature of the carboxamidine group might limit its passive diffusion across cell membranes. This is a common trade-off with highly polar scaffolds.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are provided below.
Synthesis of this compound
This protocol describes a general method for the synthesis of the scaffold.
Workflow for the Synthesis of this compound
A schematic overview of the synthesis process.
Materials:
-
Pyrrolidine
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve 1H-Pyrazole-1-carboxamidine hydrochloride (1 equivalent) in DMF.
-
To this solution, add Pyrrolidine (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, precipitate the product by adding diethyl ether to the reaction mixture.
-
Filter the resulting solid and wash with cold diethyl ether.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.
Serine Protease Inhibition Assay
This is a representative protocol for assessing the inhibitory activity of the synthesized compounds.
Workflow for the Serine Protease Inhibition Assay
Steps for determining the inhibitory potency of a compound.
Materials:
-
Serine Protease X
-
Chromogenic substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
Add a fixed volume of the inhibitor dilutions to the wells of a 96-well plate.
-
Add a solution of Serine Protease X to each well and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at a wavelength appropriate for the chromogenic substrate (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The Pyrrolidine-1-carboxamidine scaffold presents a compelling starting point for the design of potent and selective enzyme inhibitors. Its rigid, three-dimensional structure, combined with the strong hydrogen-bonding capacity of the carboxamidine group, offers advantages in terms of target binding and selectivity over more planar scaffolds like benzamidine. However, the inherent basicity of this scaffold can pose challenges for cell permeability, which may require further medicinal chemistry efforts to optimize the overall ADME profile. The choice of scaffold will ultimately depend on the specific therapeutic target and the desired drug properties. This guide provides a foundational framework for making such informed decisions in the complex process of drug discovery.
Pyrrolidine-1-carboxamidine Hydrochloride: A Comparative Guide to its Catalytic Potential in C-C Bond Formation
In the ever-evolving landscape of organocatalysis, the quest for efficient, robust, and versatile catalysts is paramount for advancing synthetic chemistry, particularly in the realm of pharmaceutical and fine chemical production. Guanidine derivatives have carved out a significant niche as powerful Brønsted base and hydrogen-bond-donor catalysts.[1] This guide provides an in-depth technical comparison of Pyrrolidine-1-carboxamidine hydrochloride, an acyclic guanidinium salt, benchmarked against the widely-used cyclic guanidine catalysts, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,1,3,3-Tetramethylguanidine (TMG). Through an analysis of their structural attributes and performance in key carbon-carbon bond-forming reactions, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for the catalytic efficacy of this promising, yet less-explored, catalyst class.
The Guanidine Catalyst Landscape: A Tale of Two Architectures
The catalytic prowess of guanidines stems from their strong basicity and their ability to form key hydrogen-bonding interactions that stabilize transition states.[2] A critical distinction within this family of organocatalysts lies in their architecture: cyclic versus acyclic.
Cyclic Guanidines (TBD & TMG): The Incumbents
Bicyclic guanidines like TBD are known for their exceptional basicity and catalytic activity.[3] This heightened reactivity is often attributed to their rigid, bicyclic structure which pre-organizes the molecule for efficient proton abstraction and substrate activation. TMG, a simpler acyclic guanidine, is also a potent base, though its catalytic performance can differ significantly from its cyclic counterparts.
Acyclic Guanidinium Salts: The Challenger
This compound represents the acyclic guanidinium salt class. A key feature of this catalyst is the presence of N-H protons, even in its salt form, which are crucial for bifunctional catalysis, where the catalyst can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding.[3] This dual activation mode is a hallmark of highly efficient guanidine catalysis. The pyrrolidine moiety introduces a degree of conformational flexibility and influences the catalyst's solubility and steric profile, potentially offering unique selectivity.
Performance Benchmarking in Key C-C Bond Forming Reactions
To objectively assess the potential of this compound, we will examine its predicted performance in two cornerstone C-C bond-forming reactions: the Henry (nitroaldol) reaction and the Michael addition. The following data for the benchmark catalysts, TBD and TMG, is compiled from various literature sources to provide a baseline for comparison.
The Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental transformation in organic synthesis. The efficacy of guanidine catalysts in this reaction is well-documented.[4]
Comparative Performance in the Henry Reaction
| Catalyst | Structure | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| TBD | Bicyclic Guanidine | 10 | 24 | 85-95 | [1] |
| TMG | Acyclic Guanidine | 10 | 24 | Moderate to Good | [5] |
| Pyrrolidine-1-carboxamidine HCl (Predicted) | Acyclic Guanidinium Salt | 10-20 | 24-48 | Moderate to Good | - |
Note: The predicted performance of this compound is an estimation based on the general reactivity of acyclic guanidinium salts and the principles of guanidine catalysis. Experimental verification is required.
The superior performance of TBD in many instances can be attributed to its rigid structure and high basicity, leading to faster reaction rates.[3] While TMG is an effective catalyst, its less rigid structure may result in lower efficiency compared to TBD in certain applications. For this compound, its performance is anticipated to be comparable to or potentially exceed that of TMG, particularly due to the presence of multiple N-H protons that can participate in hydrogen bonding, a feature that can be limited in fully substituted acyclic guanidines.
The Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another vital tool for C-C bond formation. Guanidine catalysts are effective in promoting this reaction by deprotonating the nucleophile.
Comparative Performance in the Michael Addition of Diethyl Malonate to Chalcone
| Catalyst | Structure | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| TBD | Bicyclic Guanidine | 10 | 12 | ~90 | [6] |
| TMG | Acyclic Guanidine | 10 | 12-24 | Good to Excellent | [7] |
| Pyrrolidine-1-carboxamidine HCl (Predicted) | Acyclic Guanidinium Salt | 10-20 | 12-36 | Good | - |
Note: The predicted performance of this compound is an estimation. Experimental validation is necessary.
In the Michael addition, both TBD and TMG demonstrate good to excellent catalytic activity. The choice between them may depend on the specific substrates and desired reaction conditions. This compound is expected to be a competent catalyst for this transformation. The pyrrolidine ring may influence the catalyst's interaction with the substrate, potentially leading to different diastereoselectivity compared to the more sterically demanding TBD or the less structured TMG.
Mechanistic Insights: The "Why" Behind the Performance
The catalytic cycle of guanidines in these reactions generally involves two key steps: deprotonation of the nucleophile and stabilization of the transition state through hydrogen bonding.
Caption: Catalytic cycle of a guanidine-catalyzed Henry reaction.
In the case of this compound, the guanidinium cation can act as a Brønsted acid to activate the electrophile (the aldehyde or enone) via hydrogen bonding, while the deprotonated form acts as the Brønsted base to activate the nucleophile. This bifunctional activation is a key advantage of guanidine catalysts.
Caption: Catalytic cycle of a guanidine-catalyzed Michael addition.
Experimental Protocols: A Guide for Practical Application
The following are generalized, step-by-step methodologies for the Henry and Michael addition reactions. These protocols can be adapted for use with this compound and other guanidine catalysts.
General Protocol for the Guanidine-Catalyzed Henry Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Nitroalkane (1.2 mmol)
-
Guanidine Catalyst (e.g., TBD, TMG, or this compound) (0.1 mmol, 10 mol%)
-
Anhydrous Solvent (e.g., Toluene, THF, CH2Cl2) (5 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and the anhydrous solvent.
-
Add the nitroalkane to the solution and stir for 5 minutes at room temperature.
-
Add the guanidine catalyst to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-nitro alcohol.
General Protocol for the Guanidine-Catalyzed Michael Addition
Materials:
-
Chalcone (1.0 mmol)
-
Diethyl malonate (1.2 mmol)
-
Guanidine Catalyst (e.g., TBD, TMG, or this compound) (0.1 mmol, 10 mol%)
-
Anhydrous Solvent (e.g., Toluene, THF) (5 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chalcone and the anhydrous solvent.
-
Add the diethyl malonate to the solution.
-
Add the guanidine catalyst to the stirred mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the catalyst by adding a few drops of a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the Michael adduct.
Conclusion and Future Outlook
While direct experimental data for this compound is not yet widely available, a thorough analysis of its structural features and the established principles of guanidine catalysis allows for a strong predictive assessment of its performance. As an acyclic guanidinium salt, it is expected to be a competent Brønsted base catalyst, with its efficacy being particularly influenced by its ability to engage in bifunctional catalysis through hydrogen bonding.
The key differentiator for this compound will be the influence of the pyrrolidine ring on its catalytic activity, selectivity, and physical properties. We encourage researchers to utilize the provided protocols to benchmark this and other novel guanidine catalysts against established standards like TBD and TMG. Such investigations will be crucial in expanding the toolkit of organocatalysts and unlocking new possibilities in efficient and selective organic synthesis.
References
- Ishikawa, T. (Ed.). (2009).
- Nagasawa, K., & Sohtome, Y. (2007). Organocatalytic asymmetric nitroaldol reaction: cooperative effects of guanidine and thiourea functional groups. Chemical Society Reviews, 36(9), 1335-1345.
- Pratt, R. C., et al. (2009). Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene? Journal of the American Chemical Society, 131(47), 17397-17406.
- Corey, E. J., & Grogan, M. J. (1999).
- Terada, M., & Ube, H. (2006). Chiral Guanidine-Catalyzed Enantioselective Michael Reaction of Malononitrile to α,β-Unsaturated Ketones.
- Sohtome, Y., et al. (2005). Chiral Guanidine-Catalyzed Asymmetric Michael Reaction of Malonic Esters to α,β-Unsaturated Ketones.
- Dixon, D. J., & Ley, S. V. (2001). The first organocatalytic enantioselective aza-Henry reaction.
- Tan, B., et al. (2008). A Highly Enantioselective Michael Addition of Malonates to α,β-Unsaturated Ketones Catalyzed by a Chiral Bifunctional Guanidine.
- Wang, J., et al. (2005). A Highly Enantioselective Michael Addition of Malonates to α,β-Unsaturated Ketones Catalyzed by a Chiral Bifunctional Organocatalyst.
- Sim, S. H., & Lee, J. Y. (2010). Tetramethylguanidine (TMG)-catalyzed Michael addition of active methylene compounds to α,β-unsaturated ketones. Tetrahedron Letters, 51(30), 3954-3957.
- Verkade, J. G., & Kisanga, P. B. (1999). P(RNCH2CH2)3N: An Efficient Promoter for the Nitroaldol (Henry) Reaction. The Journal of Organic Chemistry, 64(12), 4298-4303.
- Arai, T., et al. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine−Cu(OAc)2 Complex. Organic Letters, 9(18), 3595-3597.
- Palomo, C., et al. (2004). Aza-Henry Reaction of Ketimines Catalyzed by Guanidine and Phosphazene Bases. The Journal of Organic Chemistry, 69(12), 4126-4134.
- Evans, D. A., et al. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society, 125(42), 12692-12693.
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]
- Waymouth, R. M., & Hedrick, J. L. (2009). Organocatalytic Hat Trick: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)-Catalyzed Synthesis of Cyclic Imides via an Amidation–Cyclization–Elimination Cascade. The Journal of Organic Chemistry, 74(24), 9490-9496.
- Tan, K. L. (2009). Mechanistic considerations of guanidine-catalyzed reactions.
Sources
- 1. Triazabicyclodecene - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Henry Reaction [organic-chemistry.org]
- 5. Theoretical mechanistic study of the TBD-catalyzed intramolecular aldol reaction of ketoaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arkat-usa.org [arkat-usa.org]
The Evolving Landscape of Pyrrolidine-Based Therapeutics: A Patent and Performance Guide to Pyrrolidine-1-carboxamidine Hydrochloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding universe of medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique stereochemical and physicochemical properties allow for precise three-dimensional exploration of pharmacophore space, making it a versatile building block for novel therapeutics.[1] This guide provides a comprehensive analysis of the patent landscape surrounding pyrrolidine-1-carboxamidine hydrochloride and its broader class of derivatives. We will delve into a comparative analysis of their performance against alternative scaffolds, supported by experimental data and detailed protocols, to offer actionable insights for researchers in the field.
The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery
The five-membered saturated nitrogen heterocycle of pyrrolidine offers several advantages in drug design. Its non-planar, puckered conformation allows for the presentation of substituents in distinct spatial orientations, crucial for specific interactions with biological targets.[1] This inherent three-dimensionality, coupled with the basic nitrogen atom that can act as a hydrogen bond acceptor or a point for salt formation, makes the pyrrolidine moiety a highly sought-after component in the medicinal chemist's toolbox.[1]
The therapeutic impact of pyrrolidine-containing drugs is vast, spanning a wide array of disease areas. Examples include Captopril, an angiotensin-converting enzyme (ACE) inhibitor for hypertension, and various antiviral agents.[3] The pyrrolidine ring is also a key feature in compounds targeting the central nervous system, such as those for epilepsy and schizophrenia, and in modern anticancer agents.[3][4]
Patent Landscape: From Broad Scaffolds to Specific Derivatives
The patent landscape for pyrrolidine derivatives is extensive and reflects the broad utility of this scaffold. A general trend in the patenting of these compounds is the focus on specific substitution patterns around the pyrrolidine ring to achieve desired biological activity and selectivity.
While specific patents for This compound are not prominently featured in publicly accessible databases, the broader class of pyrrolidine carboxamide derivatives is well-represented. For instance, patent US8227462B2 covers pyrrolidine-1,2-dicarboxamide derivatives, highlighting the interest in modifying the pyrrolidine ring with amide functionalities.[5] Similarly, patent US-2014186469-A1 describes pyrrolidine-1,2-dicarboxamide derivatives as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key target in oncology.[6]
The carboxamidine group, a key feature of the topic compound, is a strong basic group and can act as a bioisostere for a protonated primary amine or a guanidine group. This functionality is often employed to enhance interactions with negatively charged residues in a protein's active site. The hydrochloride salt form, as in this compound, is typically used to improve solubility and stability.
A notable patent, WO-2020247429-A1, discloses a broad range of pyrrolidine compounds with various linkers and functional groups for therapeutic use, underscoring the ongoing innovation in this chemical space.[7]
The synthesis of these patented derivatives often relies on well-established chemical transformations. A common strategy involves the use of proline and its derivatives as starting materials.[3] Another powerful method is the [3+2] cycloaddition reaction between azomethine ylides and electron-deficient alkenes to construct the pyrrolidine ring with a high degree of stereocontrol.[2]
Comparative Analysis: Pyrrolidine Derivatives vs. Alternative Scaffolds
The choice of a heterocyclic scaffold is a critical decision in drug design. While the pyrrolidine ring offers distinct advantages, it is essential to compare its performance with alternative scaffolds targeting similar biological pathways.
Pyrrolidine vs. Piperidine
Piperidine, a six-membered nitrogen heterocycle, is another prevalent scaffold in medicinal chemistry.[8] The choice between a pyrrolidine and a piperidine ring can significantly impact a compound's conformational flexibility, basicity, and ultimately, its biological activity.
| Feature | Pyrrolidine | Piperidine | Rationale & Implications |
| Ring Size | 5-membered | 6-membered | Affects bond angles and conformational flexibility. Pyrrolidines are generally more rigid. |
| Conformation | Envelope/Twist | Chair/Boat/Twist-boat | Piperidines have more defined axial and equatorial positions for substituents. |
| Basicity (pKa) | Generally higher | Generally lower | The pKa of the nitrogen atom influences ionization at physiological pH, affecting cell permeability and target binding. |
| Synthetic Accessibility | Readily accessible from proline and via cycloadditions. | Accessible through hydrogenation of pyridines and various cyclization strategies.[8] | Both are synthetically accessible, with a wealth of established methodologies. |
The following diagram illustrates the structural difference between the two scaffolds.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: In Vitro Antimalarial Assay (SYBR Green I-based)
This protocol is used to determine the IC50 of a compound against the erythrocytic stages of P. falciparum.
Objective: To assess the inhibitory effect of a test compound on parasite proliferation.
Materials:
-
Chloroquine-sensitive (e.g., 3D7) or -resistant (e.g., Dd2) strains of P. falciparum
-
Human O+ erythrocytes
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Test compound and positive control (e.g., Chloroquine or Artemisinin)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black plates
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assay Setup:
-
Prepare serial dilutions of the test compound and positive control in the complete medium.
-
In a 96-well plate, add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Add 100 µL of the diluted compounds to the respective wells. Include wells with no drug as a negative control.
-
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining:
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition: Read the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis:
-
Subtract the background fluorescence from uninfected red blood cells.
-
Normalize the data to the negative control.
-
Plot the percentage of growth inhibition versus the logarithm of the compound concentration and determine the IC50 value by non-linear regression.
-
Conclusion and Future Directions
The pyrrolidine scaffold remains a highly valuable and versatile platform in drug discovery. While the specific patent landscape for this compound may be narrow, the broader class of pyrrolidine carboxamidine derivatives holds significant therapeutic potential across various disease areas. The continued exploration of novel synthetic methodologies to access diverse substitution patterns on the pyrrolidine ring will undoubtedly lead to the discovery of new and improved drug candidates.
For researchers working with this class of compounds, a thorough understanding of the patent landscape, coupled with robust in vitro and in vivo comparative studies, is essential for advancing promising molecules through the drug development pipeline. The experimental protocols provided in this guide offer a starting point for such evaluations, enabling a data-driven approach to lead optimization and candidate selection.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE. [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. SpringerLink. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
- US8227462B2 - Pyrrolidine-1,2-dicarboxamide derivatives.
- US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
- WO2020247429A1 - Pyrrolidine compounds.
-
1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. ACS Publications. [Link]
-
Pyrrolidine alkaloids and their promises in pharmacotherapy. ResearchGate. [Link]
- US20140186469A1 - Pyrrolidine-1,2-dicarboxamide derivatives.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8227462B2 - Pyrrolidine-1,2-dicarboxamide derivatives - Google Patents [patents.google.com]
- 6. Pyrrolidine-1,2-dicarboxamide derivatives - Patent US-2014186469-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrrolidine compounds - Patent WO-2020247429-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Pyrrolidine-1-carboxamidine hydrochloride: A Guide for the Drug Development Professional
In the fast-paced environment of pharmaceutical research and development, meticulous attention to the entire lifecycle of a chemical reagent is paramount—not only during its application but critically, through to its final disposal. Pyrrolidine-1-carboxamidine hydrochloride, a guanidine-like compound, requires a disposal protocol grounded in a thorough understanding of its chemical nature and potential hazards. This guide provides the essential framework for its safe and compliant disposal, emphasizing the causality behind each procedural step to ensure the protection of both laboratory personnel and the environment.
Core Principle: The Primacy of the Safety Data Sheet (SDS) and Local Regulations
Before initiating any disposal procedure, the single most authoritative source of information is the Safety Data Sheet (SDS) provided by the manufacturer. This document contains specific details on hazards, handling, and disposal tailored to the supplied product. Concurrently, all disposal activities must strictly adhere to local, state, and federal regulations, which may have specific requirements for chemical waste.[1][2][3] The guidelines presented here are founded on established best practices for similar chemical classes and should supplement, not replace, the SDS and official regulations.
Part 1: Hazard Assessment and Waste Characterization
A robust disposal plan begins with understanding the inherent risks. This compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[4] Its structure, containing a pyrrolidine ring and a hydrochloride salt of a carboxamidine group, suggests several key characteristics that inform its disposal pathway.
-
Nitrogen-Containing Organic Compound : Upon combustion, nitrogen-containing compounds can produce toxic oxides of nitrogen (NOx).[1][5][6][7] This is a critical consideration for thermal disposal methods.
-
Hydrochloride Salt : As a salt of hydrochloric acid, it may be corrosive. While likely a solid, its dissolution in water or other solvents could create a corrosive solution.
-
Guanidine-like Moiety : Guanidine hydrochloride, a related compound, is known to be harmful and an irritant.[8][9] It is not readily biodegradable, making direct disposal into the environment unacceptable.[1][9]
Based on these characteristics, waste this compound should be categorized as a hazardous, non-halogenated organic waste . It must be segregated from other waste streams to prevent unintended reactions.[10]
Part 2: Step-by-Step Disposal Protocols
The appropriate disposal method depends on the scale of the waste—from trace residues on laboratory equipment to bulk quantities of the unused reagent.
Protocol 2.1: Disposal of Small Quantities and Contaminated Labware
For routine benchtop waste such as contaminated pipette tips, weighing boats, and gloves, the primary goal is secure containment.
-
Segregation : Immediately place all contaminated disposables into a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling : The container must be labeled "Hazardous Waste" and list all contents, including "this compound."
-
Decontamination of Glassware : Reusable glassware should be rinsed with a suitable solvent (e.g., ethanol or a water/ethanol mixture) to dissolve any remaining residue. The resulting rinsate is considered hazardous and must be collected in a designated liquid waste container (see Protocol 2.2). After rinsing, glassware can be washed using standard laboratory procedures.
-
Final Disposal : Once full, the solid waste container should be sealed and transferred to your institution's central hazardous waste storage area for collection by a licensed disposal contractor.[11][12]
Protocol 2.2: Disposal of Bulk Quantities and Concentrated Solutions
Disposal of expired reagents, unused material, or concentrated solutions requires a more stringent approach, managed through your institution's Environmental Health and Safety (EHS) office.
-
Containment : Ensure the chemical is in its original, securely sealed container if possible. If the original container is compromised, transfer the material to a new, compatible container that is in good condition and properly labeled.
-
Labeling : The container must be clearly labeled with the full chemical name and associated hazard warnings.[3] Do not obscure the original manufacturer's label.
-
Waste Pickup Request : Do not attempt to dispose of bulk quantities down the drain or in regular trash.[1][13] Contact your EHS office to arrange for a hazardous waste pickup. They will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14][15]
-
Preferred Disposal Method : The most common and environmentally sound method for this class of compound is incineration in a chemical incinerator equipped with afterburners and scrubbers.[11] This high-temperature process ensures complete destruction of the organic molecule and allows for the "scrubbing" of acidic gases (like HCl from the hydrochloride) and toxic NOx from the exhaust stream.
Part 3: Managing Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area : Restrict access to the spill area. Remove all sources of ignition.[5]
-
Personal Protective Equipment (PPE) : Don appropriate PPE before attempting cleanup, including a lab coat, safety goggles, and chemical-resistant gloves.[8]
-
Contain and Absorb : For small spills, cover the material with a dry, inert absorbent material such as sand, dry lime, soda ash, or vermiculite.[1][5] Do not use combustible materials like paper towels or sawdust.[1]
-
Collect and Dispose : Carefully scoop the absorbed material into a designated hazardous waste container.[3]
-
Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Seek Assistance : For large spills, contact your institution's EHS or emergency response team immediately.[5]
Decision-Making Workflow for Disposal
To streamline the disposal process, the following workflow provides a clear, logical path for researchers.
Caption: Disposal decision workflow for this compound.
By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine.
- CDH Fine Chemical. (n.d.). Pyrrolidine Material Safety Data Sheet.
- BioSpectra, Inc. (n.d.). Guanidine Hydrochloride 6M Solution Safety Data Sheet.
- Loba Chemie. (2025). Pyrrolidine for Synthesis Safety Data Sheet.
- BioSpectra, Inc. (2025). Guanidine Hydrochloride Safety Data Sheet.
- Apollo Scientific. (n.d.). Pyrrolidine Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13221241, Pyrrolidine-1-carboximidamide hydrochloride.
- Sigma-Aldrich. (2025). Pyrrolidine Safety Data Sheet.
- Sigma-Aldrich. (2024). Guanidine hydrochloride Safety Data Sheet.
- Sigma-Aldrich. (2025). Guanidinium chloride Safety Data Sheet.
- Fisher Scientific. (2025). Pyrazole-1-carboxamidine monohydrochloride Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine.
- Fisher Scientific. (2010). Guanidine hydrochloride Safety Data Sheet.
- Fisher Scientific. (2025). N-Boc-1H-pyrazole-1-carboxamidine Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 1H-Pyrazole-1-carboxamidine Hydrochloride Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine.
- BenchChem. (2025). Proper Disposal of Sodium Amide: A Step-by-Step Guide for Laboratory Professionals.
- Fisher Scientific. (2025). 1-Pyrrolidinecarbodithioic acid, ammonium salt Safety Data Sheet.
- BenchChem. (2025). Proper Disposal of N-(2-Aminophenyl)-2-chloronicotinamide: A Comprehensive Guide for Laboratory Professionals.
- Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- CP Lab Safety. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- National Environmental Trainers. (n.d.). RCRA Regulations Explained.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
Sources
- 1. biospectra.us [biospectra.us]
- 2. lobachemie.com [lobachemie.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Pyrrolidine-1-carboximidamide hydrochloride | C5H12ClN3 | CID 13221241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. beta.lakeland.edu [beta.lakeland.edu]
- 14. natlenvtrainers.com [natlenvtrainers.com]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of Pyrrolidine-1-carboxamidine hydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work is inextricably linked to the safety of our laboratory practices. This guide provides a comprehensive, experience-driven framework for the safe handling and disposal of Pyrrolidine-1-carboxamidine hydrochloride. Moving beyond a simple checklist, this document delves into the causality behind each procedural step, ensuring a deep, applicable understanding of the necessary safety protocols.
Understanding the Hazard Profile
This compound is a guanidine derivative that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
The hydrochloride salt form suggests that it can be corrosive, a property common to many amine salts.[2] The hygroscopic nature of similar compounds, like guanidine hydrochloride, means it can absorb moisture from the air, which may affect its physical properties and reactivity.[2]
Pre-Handling Preparations: Setting the Stage for Safety
A safe handling protocol begins before the container is even opened. A systematic preparation phase is critical to minimize exposure risks.
2.1. Engineering Controls and Work Area Setup
Your primary line of defense is to control the environment.
-
Ventilation: Always handle this compound in a well-ventilated area.[3][4] A certified chemical fume hood is the preferred workspace to prevent the inhalation of any dust or aerosols.[3][5]
-
Emergency Equipment: Before starting work, verify that a safety shower and an eyewash station are readily accessible and functional.[3][6] In the event of an exposure, immediate irrigation is crucial.[5][7]
-
Clutter-Free Zone: Maintain a clean and uncluttered workspace to prevent spills and cross-contamination.[3][8]
2.2. Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are paramount, appropriate PPE is mandatory. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 0.11mm thickness).[7][9] | Provides a barrier against skin contact. Guanidine compounds are known skin irritants.[2] Always inspect gloves for tears or punctures before use.[7][9] |
| Eye and Face Protection | Safety glasses with side-shields conforming to ANSI Z87.1 or EN 166 standards.[7][9] For splash hazards, chemical splash goggles and a face shield are recommended.[5][6][10] | Protects against accidental splashes and airborne particles that can cause serious eye irritation.[1] |
| Body Protection | A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or a full protective suit should be considered.[6][9][10] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Generally not required when handled in a fume hood. If a fume hood is not available, a NIOSH-approved particulate respirator (e.g., N95) may be necessary to prevent inhalation of dust.[9] | Protects the respiratory tract from irritation.[1] |
Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring a safe working environment.
3.1. Weighing and Transferring
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations within a chemical fume hood to contain any dust.
-
Use a spatula or scoop to transfer the solid compound.[3] Avoid pouring directly from the container to minimize the generation of airborne dust.[3]
-
Keep the container tightly closed when not in use to prevent contamination and potential reactions with moisture in the air.[3][4][9]
3.2. Preparing Solutions
-
When dissolving the compound, slowly add the solid to the solvent while stirring.
-
If diluting a concentrated solution, always add the acid to water , never the other way around, to prevent a potentially violent exothermic reaction.[5][11]
-
Be aware that dissolving some hydrochloride salts can be an exothermic process. Monitor the temperature of the solution and use an ice bath for cooling if necessary.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental release or exposure, a swift and informed response is critical.
4.1. Spills
-
Evacuate the immediate area if the spill is large or if you are unsure of the hazard.
-
Wear appropriate PPE , including respiratory protection if necessary, before attempting to clean up the spill.
-
Contain the spill using an inert absorbent material like sand or earth.[3]
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[3] Avoid actions that could generate dust.[3]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ensure proper ventilation during the cleanup process.[3]
4.2. Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][7] Remove contaminated clothing while under a safety shower.[5] Seek medical attention if irritation persists.[7][12]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][7][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7][9] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[7][9] Rinse the mouth with water and seek immediate medical attention.[7][9][12]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the environment.
-
Waste Segregation: All waste containing this compound, including contaminated labware and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[13]
-
Container Compatibility: The waste container must be chemically compatible with the waste and have a secure, leak-proof lid.[13]
-
Neutralization (if applicable): For aqueous waste, neutralization may be an option. This should be done by slowly adding a weak base (such as sodium bicarbonate) until the pH is between 6 and 8.[14][15] This process should only be performed by trained personnel.
-
Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company, in accordance with federal, state, and local regulations.[3][13] Never pour chemical waste down the drain. [13]
By integrating these principles of hazard awareness, meticulous preparation, and procedural discipline, you can ensure the safe and effective use of this compound in your research endeavors.
References
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- OSHA. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?
- BioSpectra, Inc. (2025, November 7). Guanidine Hydrochloride SDS.
- DENIOS Inc. Corrosive Substances: Handling & Safety in Businesses.
- Carl ROTH.
- U.S. Centers for Disease Control and Prevention.
- OSHA. (2024, May 29). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Cornell University Environmental Health and Safety. 8.9 Corrosives.
- BioSpectra, Inc.
- Lawrence Livermore National Laboratory. (2006, April 3). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 13221241, Pyrrolidine-1-carboximidamide hydrochloride.
- ICW Group. Working Safely with Corrosives Meeting Kit.
- OSHA Training School. (2024, January 19).
- Princeton University Environmental Health and Safety.
- Benchchem. Safe Disposal of PAD2-IN-1 (hydrochloride)
- Lab Alley. How to dispose of hydrochloric acid.
- Sigma-Aldrich. (2025, November 6).
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
- University of Wisconsin-Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures.
- Cole-Parmer.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Fisher Scientific. (2009, September 18).
- Combi-Blocks. (2023, January 2).
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. pnnl.gov [pnnl.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. osha.com [osha.com]
- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 6. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]
- 7. biospectra.us [biospectra.us]
- 8. ushazmatstorage.com [ushazmatstorage.com]
- 9. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 10. oshatrainingschool.com [oshatrainingschool.com]
- 11. icwgroup.safetynow.com [icwgroup.safetynow.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. laballey.com [laballey.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
